molecular formula C7 H16 O3<br>C7H16O3 B092314 1-Ethoxy-2-(2-methoxyethoxy)ethane CAS No. 1002-67-1

1-Ethoxy-2-(2-methoxyethoxy)ethane

Cat. No.: B092314
CAS No.: 1002-67-1
M. Wt: 148.20 g/mol
InChI Key: CNJRPYFBORAQAU-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, is a non-polymer, small molecule compound belonging to the class of dialkyl ethers . With the molecular formula C7H16O3 and an average molecular weight of 148.20 g/mol , it is characterized as a clear, hygroscopic liquid. Its structure features an aliphatic acyclic chain with multiple ether linkages, contributing to its properties as a solvent . The compound is identified by CAS Registry Number 1002-67-1 and has a melting point of 201.5 K (-71.65 °C) . This glycol ether is primarily valued in research and industrial laboratories as a versatile polar aprotic solvent. Its structure suggests potential utility in chemical synthesis, as a reaction medium, and in material science applications. The compound is also known by the synonym Diethylene glycol ethyl methyl ether and has the DrugBank ID DB03508 , indicating its investigation in experimental contexts . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyethoxy)-2-methoxyethane
Source PubChem
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InChI

InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJRPYFBORAQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883636
Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
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Molecular Weight

148.20 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
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CAS No.

1002-67-1
Record name Diethylene glycol methyl ethyl ether
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Record name Diethylene glycol ethyl methyl ether
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Record name Diethylene glycol ethyl methyl ether
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Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
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Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
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Record name 1-ethoxy-2-(2-methoxyethoxy)ethane
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Record name DIETHYLENE GLYCOL ETHYL METHYL ETHER
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Foundational & Exploratory

1-Ethoxy-2-(2-methoxyethoxy)ethane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Ethoxy-2-(2-methoxyethoxy)ethane

This technical guide provides a comprehensive overview of the core physical properties of this compound, also known as diethylene glycol ethyl methyl ether. The information is intended for researchers, scientists, and professionals in drug development and various industrial applications where this compound is utilized as a solvent or intermediate.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: Diethylene Glycol Ethyl Methyl Ether, 2,5,8-Trioxadecane, 1-(2-ethoxyethoxy)-2-methoxyethane[1][2]

  • CAS Number: 1002-67-1[1][3][4]

  • Molecular Formula: C7H16O3[1][2][3][4]

  • Molecular Weight: 148.20 g/mol [1][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data has been compiled from various sources, and ranges are provided where discrepancies exist.

PropertyValueUnitsConditions
Appearance Colorless, transparent liquid-Ambient
Melting Point -72 to <-80°C1028 hPa
Boiling Point 167.9 to 179°C760 mmHg / 1028 hPa
Density 0.908 to 0.922g/cm³20 °C
Refractive Index 1.4080 to 1.4120-20 °C
Flash Point 53.8 to 69°C1018 hPa
Water Solubility 1000g/L20 °C
Vapor Pressure 0.86mmHg20 °C
LogP (Octanol/Water Partition Coefficient) 0.68590-Calculated
Hydrogen Bond Acceptor Count 3-Calculated
Hydrogen Bond Donor Count 0-Calculated
Rotatable Bond Count 7-Calculated

Experimental Protocols for Physical Property Determination

3.1. Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: A distillation flask, a condenser, a heating mantle, a calibrated thermometer, and boiling chips.

  • Procedure:

    • The liquid is placed in the distillation flask with boiling chips to ensure smooth boiling.

    • The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask leading to the condenser.

    • The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

    • If necessary, a pressure correction to standard pressure (760 mmHg) is applied using the Sydney-Young equation.

3.2. Melting Point Determination (OECD Guideline 102)

For substances that are solid at room temperature, the melting point is determined. For liquids like this compound, the freezing point or pour point is more relevant. The reported value of -72 °C likely refers to the freezing point.

  • Apparatus: A cooling bath (e.g., dry ice/acetone), a sample tube, a calibrated thermometer or thermocouple, and a stirring device.

  • Procedure:

    • The liquid sample is placed in a tube and slowly cooled in the cooling bath with gentle stirring.

    • The temperature is monitored continuously.

    • The freezing point is the temperature at which the first crystals appear and remain, or the temperature at which the temperature remains constant during solidification.

3.3. Density Measurement (OECD Guideline 109)

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a glass flask with a precise volume), a balance with a precision of 0.1 mg, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., at 20 °C).

    • The pycnometer is removed, carefully dried, and weighed again to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.4. Refractive Index Measurement (OECD Guideline 107)

The refractive index is a dimensionless number that describes how fast light propagates through the material.

  • Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a light source and a constant temperature bath.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

    • The light source is switched on, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a liquid substance like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting start Sample Receipt & Purity Check (GC/HPLC) identity Identity Confirmation (FTIR, NMR, MS) start->identity density Density (Pycnometry) identity->density ref_index Refractive Index (Refractometry) identity->ref_index boiling_pt Boiling Point (Distillation) identity->boiling_pt melting_pt Melting/Freezing Point (Cryoscopy) identity->melting_pt solubility Solubility (Visual/Spectroscopic) identity->solubility flash_pt Flash Point (Pensky-Martens) identity->flash_pt analysis Data Compilation & Analysis density->analysis ref_index->analysis boiling_pt->analysis melting_pt->analysis solubility->analysis flash_pt->analysis report Technical Data Sheet Generation analysis->report

Caption: Workflow for Physical Property Characterization.

References

1-Ethoxy-2-(2-methoxyethoxy)ethane chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane

Introduction

This compound, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether and 2,5,8-Trioxadecane, is a high-boiling point polyhydric alcohol ether with significant applications as a polar organic solvent.[1][2] Its unique molecular structure, featuring both ether linkages and terminal alkyl groups, imparts excellent solvency for a wide range of organic compounds, including resins, dyes, and oils, as well as some inorganic compounds.[1] This versatility makes it a valuable component in the formulation of inks, coatings, and cleaning agents, and as a medium for organic synthesis.[2][3] This document provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and key applications.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a central diethylene glycol backbone with methyl and ethyl ether groups at the termini.

  • Chemical Formula: C₇H₁₆O₃[3][4][5][6]

  • IUPAC Name: 1-(2-ethoxyethoxy)-2-methoxyethane[6]

  • CAS Registry Number: 1002-67-1[3][4][5]

  • Canonical SMILES: CCOCCOCCOC[5][6][7]

  • InChIKey: CNJRPYFBORAQAU-UHFFFAOYSA-N[6][8]

  • Synonyms: Diethylene glycol ethyl methyl ether, 2,5,8-Trioxadecane, 1-(2-ethoxyethoxy)-2-methoxyethane, 2-Ethoxyethyl 2-methoxyethyl ether.[3][5][6]

Physicochemical Properties

The compound is a colorless, transparent liquid under standard conditions.[2][3] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 148.20 g/mol [3][4][5][6]
Density 0.908 g/cm³[3][5][7]
Boiling Point 167.9 - 179 °C[3][5][7]
Melting Point -72 °C[5][7][8]
Flash Point 53.8 - 82 °C[3][5][7][8]
Water Solubility 76 - 1000 g/L (at 20 °C)[5][8]
Refractive Index 1.4080 - 1.4120[5]
Purity ≥96.0% to 99.61%[3][8]
Vapor Pressure 0.00124 mmHg (at 25 °C)[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 7[5]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Two common laboratory and industrial methods are detailed below.

Williamson Ether Synthesis

This method involves the reaction of a deprotonated alcohol (alkoxide) with a haloalkane. It is a well-established method for preparing ethers.

Methodology:

  • Alkoxide Formation: Diethylene glycol monoethyl ether is treated with a strong base to form the corresponding sodium or potassium alcoholate. A mixture of alkalis such as NaOH, KOH, Na₂CO₃, and K₂CO₃ can be used.[1] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at a temperature of 30-120 °C for 1-7 hours.[1]

  • Williamson Reaction: A methylating agent, such as a halogenomethane (e.g., methyl chloride or methyl iodide), is introduced to the alcoholate solution.[1] The reaction proceeds at 30-110 °C for 0.5-6.0 hours, followed by an aging period of 0.5-5 hours.[1]

  • Work-up and Purification: The resulting mixture contains the desired product, unreacted starting materials, and salt byproducts. The crude product is first separated from the solid residue.[1] The filter residue is washed with methanol to recover any remaining product.[1] The initial mother liquor and the methanol washings are then combined and purified by fractional distillation. Methanol is recovered at 50-70 °C, and the final product, this compound, is collected at 166-180 °C.[1] This process typically yields a product with a purity greater than 99.5%.[1]

Williamson_Synthesis DEGEE Diethylene Glycol Monoethyl Ether Alkoxide Sodium/Potassium Alkoxide Intermediate DEGEE->Alkoxide Deprotonation (30-120°C) Base Strong Base (e.g., NaOH, KOH) Base->Alkoxide Product This compound Alkoxide->Product SN2 Reaction (30-110°C) MethylHalide Halogenomethane (e.g., CH₃Cl) MethylHalide->Product Salt Salt Byproduct (e.g., NaCl)

Caption: Williamson Synthesis of this compound.

Catalytic Ether Exchange Reaction

This method involves the reaction between two different diethylene glycol monoalkoxy ethers in the presence of a catalyst.

Methodology:

  • Reactant Mixture: Diethylene glycol monomethyl ether and diethylene glycol monoethyl ether are mixed, typically in equal parts.[9]

  • Catalysis: A catalyst, such as H-type ZSM-5 zeolite, is added to the reactant mixture.[9]

  • Reaction: The mixture is heated to approximately 180 °C and stirred for several hours (e.g., 8 hours).[9] The reaction results in an equilibrium mixture containing the starting materials, the desired product (diethylene glycol ethyl methyl ether), and byproducts (diethylene glycol dimethyl ether and diethylene glycol diethyl ether).[9]

  • Purification: The desired product is separated from the reaction mixture, typically via fractional distillation.

Applications and Uses

The physicochemical properties of this compound make it suitable for a variety of industrial and research applications.

  • Solvent in Organic Synthesis: Its ability to dissolve a wide array of substances makes it an invaluable solvent for conducting chemical reactions.[3]

  • Inks and Coatings: In the formulation of inks and coatings, it acts as a high-boiling point solvent that enhances stability, flow, and durability of the final product.[2][3] It is particularly useful in nitrocellulose lacquers to improve their characteristics.

  • Humectant: It can be used as a humectant for tobacco, cork, and printing inks.

  • Pharmaceutical and Cosmetic Formulations: Purified grades are used in some dermatological preparations and cosmetics, where it can enhance the percutaneous absorption of active ingredients.

  • Chemical Intermediate: It serves as a building block in the synthesis of other organic compounds, such as morpholine and 1,4-dioxane.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8][10]

  • Handling: Use in a well-ventilated area with local and general ventilation.[10] Avoid contact with skin and eyes, and prevent inhalation of vapors. Standard personal protective equipment should be worn.

  • Storage: Store in a cool, dry, and well-ventilated area below +30°C.[5][10] It is typically packaged in 200 kg barrels.[3]

  • Toxicity: The substance is not classified as a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[10] However, as with all chemicals, unnecessary exposure should be avoided.

  • Disposal: Do not empty into drains.[10] It should be disposed of as dangerous waste according to local and national regulations.[10]

References

An In-depth Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS 1002-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as Diethylene Glycol Ethyl Methyl Ether. The information compiled herein, including its physicochemical properties, safety and handling protocols, and known applications, is intended to support research, development, and drug discovery activities.

Core Properties and Identification

This compound is a colorless, transparent liquid.[1] It is identified by the CAS number 1002-67-1.[2][3] This compound is an organic chemical, specifically a diether of diethylene glycol.[4] Its structure consists of a central diethylene glycol backbone with methyl and ethyl ether groups at the termini.

Table 1: Chemical Identification

Identifier Value Reference
CAS Number 1002-67-1 [2][3][5]
EC Number 213-690-5 [5]
Molecular Formula C₇H₁₆O₃ [2][3][5][6]
IUPAC Name 1-(2-ethoxyethoxy)-2-methoxyethane [2][6]
Synonyms Diethylene Glycol Ethyl Methyl Ether, 2,5,8-Trioxadecane, DEME, DGMEE [1][4][6][7]
Canonical SMILES CCOCCOCCOC [2][6]

| InChIKey | CNJRPYFBORAQAU-UHFFFAOYSA-N |[2][4] |

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental and industrial settings.

Table 2: Physicochemical Properties

Property Value Reference
Molecular Weight 148.20 g/mol [2][3][6]
Appearance Colorless transparent liquid [1]
Density 0.908 - 0.922 g/cm³ at 20 °C [1][7]
Boiling Point 167.9 - 177 °C at 760 mmHg [1][7]
Melting Point < -72 °C [4][7]
Flash Point 53.8 - 69 °C [1][7]
Water Solubility > 1000 g/L at 20 °C [4][7]
Vapor Pressure 0.86 - 1.2 Pa at 20 °C [7]

| logP | -0.1 to 0.83 at 20 °C |[4][7] |

Safety and Toxicological Profile

According to the available safety data sheets, this compound does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008 (CLP).[5] However, standard laboratory precautions should always be observed.

Table 3: Toxicological Data

Test Species Route Value Reference
LD50 Rat Oral > 2000 mg/kg [7][8]
LD50 Rat Dermal > 2000 mg/kg [7][8]
LC50 (Fish) Oryzias latipes - > 90.8 mg/L (96 h) [7]
EC50 (Daphnia) Daphnia magna - > 93.6 mg/L (48 h) [7]

| EC50 (Algae) | Pseudokirchneriella subcapitata | - | > 89.5 mg/L (72 h) |[7] |

Handling and First Aid
  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.[8] Wash hands thoroughly after handling.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Wash with plenty of soap and water.[5][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 10 minutes.[5] One source indicates it causes serious eye irritation.[9]

  • Ingestion: Rinse mouth with water if the person is conscious. Do NOT induce vomiting.[5]

Applications and Uses

The primary application of this compound is as a solvent.[1][2] Its properties make it suitable for a variety of industrial and research applications:

  • Organic Synthesis: It serves as a versatile solvent for chemical reactions.[1]

  • Inks and Coatings: The compound is used in the formulation of inks and coatings to improve stability and performance.[1]

  • Industrial and Scientific Research: It is identified for general use in industrial and scientific research settings.[7]

The logical relationship of its applications is illustrated in the diagram below.

Applications of this compound A This compound (CAS 1002-67-1) B Primary Function: Solvent A->B C Industrial Applications B->C D Research & Development B->D E Inks & Coatings Formulations C->E F General Organic Synthesis D->F G General Laboratory Use D->G

Applications of this compound.

Experimental Protocols

Proposed Synthetic Pathways:

  • Route A: Reaction of the sodium salt of 2-(2-methoxyethoxy)ethanol with ethyl halide (e.g., ethyl bromide).

  • Route B: Reaction of the sodium salt of 2-(2-ethoxyethoxy)ethanol with methyl halide (e.g., methyl bromide).

The following diagram illustrates a generalized workflow for this type of synthesis. It is important to note that this is a proposed protocol based on established chemical principles and analogous syntheses, and would require optimization for specific laboratory conditions.[10]

Proposed Synthesis Workflow (Williamson Ether Synthesis) cluster_0 Alkoxide Formation cluster_1 SN2 Reaction cluster_2 Work-up & Purification A Start: 2-(2-Methoxyethoxy)ethanol + Sodium Hydride (NaH) in Anhydrous Solvent (e.g., THF) B Stir at 0 °C to Room Temp A->B Step 1 C Add Ethyl Bromide (C2H5Br) Dropwise at 0 °C B->C Step 2 D Warm to Room Temp Stir Overnight C->D Step 3 E Quench with Water/Sat. NH4Cl D->E Step 4 F Extract with Organic Solvent (e.g., Diethyl Ether) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purify by Fractional Distillation under Reduced Pressure H->I J Final Product: This compound I->J

Proposed Synthesis Workflow.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound were not found in the surveyed literature. Characterization of the synthesized product would require standard analytical techniques. For comparison, the ¹H NMR and IR spectra of a similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, have been described in the literature, which could serve as a reference for identifying characteristic peaks of the polyether backbone.[11]

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or interaction with signaling pathways for this compound was identified in the public domain during the literature search. The compound is listed in the ZINC15 database, which is a collection of commercially available compounds for virtual screening in drug discovery, but this does not imply any known biological function.[2] Therefore, no signaling pathway diagrams can be provided.

Conclusion

This compound (CAS 1002-67-1) is a well-characterized solvent with established physicochemical properties and a favorable safety profile for industrial and research applications. While its primary role is as a solvent, its potential in other areas, including as a building block in organic synthesis, is evident. The lack of publicly available data on its biological activity suggests that this is an unexplored area. The proposed synthetic workflow provides a starting point for researchers interested in preparing this compound for further investigation.

References

An In-depth Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, a diether of diethylene glycol, is a chemical compound with applications primarily as a solvent in organic synthesis and various industrial formulations.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed protocol for its synthesis, aimed at professionals in research and development.

Chemical Identity and Synonyms

This compound is known by several synonyms in scientific literature and commerce. A comprehensive list of these identifiers is crucial for accurate literature searches and procurement.[2][3]

Identifier Type Value
IUPAC Name This compound[2]
CAS Number 1002-67-1[2][3]
Molecular Formula C₇H₁₆O₃[2][3]
Molecular Weight 148.20 g/mol [2]
Common Synonyms Diethylene glycol ethyl methyl ether, 2,5,8-Trioxadecane, 1-(2-ethoxyethoxy)-2-methoxyethane, 2-Ethoxyethyl 2-methoxyethyl ether[1][2][3]
EC Number 213-690-5[3]
UNII LF64ICW5Y3[2]

Physicochemical Properties

The utility of this compound as a solvent is dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound.

Property Value Reference
Appearance Colorless transparent liquid[1]
Density 0.908 g/cm³[1]
Boiling Point 167.9 °C at 760 mmHg[3]
Melting Point -72 °C[3]
Flash Point 53.8 °C[3]
Water Solubility 1000 g/L at 20 °C[3]
Refractive Index 1.4080-1.4120[3]
Vapor Pressure 0.00124 mmHg at 25 °C[3]
LogP 0.68590[3]

Synthesis of this compound

The primary method for synthesizing ethers such as this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, there are two primary retrosynthetic pathways.

Synthetic Pathways

G cluster_A Route A cluster_B Route B A_start 2-(2-Methoxyethoxy)ethanol A_alkoxide Sodium 2-(2-methoxyethoxy)ethoxide A_start->A_alkoxide  + NaH A_product This compound A_alkoxide->A_product A_reactant Ethyl Halide (e.g., Ethyl Bromide) A_reactant->A_product  Sₙ2 Reaction B_start 2-Ethoxyethanol B_alkoxide Sodium 2-ethoxyethoxide B_start->B_alkoxide  + NaH B_product This compound B_alkoxide->B_product B_reactant 2-Methoxyethyl Halide (e.g., 2-Methoxyethyl Chloride) B_reactant->B_product  Sₙ2 Reaction

Caption: Retrosynthetic analysis of this compound via Williamson ether synthesis.

Experimental Protocol: Route A

This protocol details the synthesis of this compound from 2-(2-Methoxyethoxy)ethanol and an ethyl halide.

Materials:

  • 2-(2-Methoxyethoxy)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-methoxyethoxy)ethanol dissolved in anhydrous DMF.

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride portion-wise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl bromide dropwise via the dropping funnel.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation.

Synthesis and Purification Workflow

G start Dissolve 2-(2-Methoxyethoxy)ethanol in anhydrous DMF add_nah Add NaH at 0 °C and stir for 1h at RT start->add_nah add_etbr Add Ethyl Bromide at 0 °C add_nah->add_etbr react Stir overnight at room temperature add_etbr->react quench Quench with saturated NH₄Cl react->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Fractional Distillation concentrate->distill

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Research and Industry

This compound is primarily utilized as an organic synthesis solvent due to its ability to dissolve a wide range of substances.[1] Its high boiling point and low volatility make it suitable for reactions requiring elevated temperatures.[1] In industrial applications, it is found in formulations for inks and coatings, where it improves stability and performance.[1] While it is listed in some chemical databases under pharmaceuticals, its direct role in drug development or as an active pharmaceutical ingredient is not well-documented in publicly available literature.[2] Its utility for drug development professionals may lie in its application as a solvent for screening assays or in the synthesis of novel compounds.

Safety and Toxicology

According to safety data sheets, this compound does not meet the criteria for classification as a hazardous substance under GHS regulations.[4] It is not classified as acutely toxic, a skin or eye irritant, or a carcinogen.[4] However, standard laboratory safety precautions should always be observed, including the use of personal protective equipment and working in a well-ventilated area.[4]

Conclusion

This compound is a versatile solvent with a well-defined set of physicochemical properties. While its direct application in biological signaling or as a therapeutic agent is not established, its utility in organic synthesis makes it a relevant compound for professionals in chemical and pharmaceutical research and development. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting.

References

Diethylene Glycol Ethyl Methyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, applications, and safety considerations of diethylene glycol ethyl methyl ether (DEGEME). The information is curated for researchers, scientists, and professionals in drug development who may utilize this versatile solvent in their work.

Physicochemical Properties

Diethylene glycol ethyl methyl ether is a colorless, hygroscopic liquid with a mild, characteristic odor.[1] It is a member of the glycol ether family and is valued for its excellent solvency, low volatility, and miscibility with water and many organic solvents.[1]

Table 1: Physical and Chemical Properties of Diethylene Glycol Ethyl Methyl Ether

PropertyValueSource(s)
Molecular Formula C7H16O3[2]
Molecular Weight 148.20 g/mol [3]
CAS Number 1002-67-1[3]
EC Number 213-691-2
Appearance Clear, colorless liquid
Odor Mild, characteristic
Boiling Point 190-195 °C
Melting Point -72 °C[3]
Flash Point 82 - 83 °C[3]
Density Approximately 0.925 - 0.975 g/cm³[3]
Water Solubility 76 g/L (miscible)[3][4]
Vapor Pressure 0.52 mm Hg at 25 °C

Applications in Research and Industry

DEGEME's unique properties make it a valuable component in a wide array of applications, from industrial processes to personal care products.

Table 2: Key Applications of Diethylene Glycol Ethyl Methyl Ether

SectorSpecific UsesReferences
Coatings and Inks Solvent in water-based and solvent-based formulations to improve flow, leveling, and drying time. Improves pigment dispersion and adhesion in printing inks.
Cleaning Products Effective in dissolving oils, greases, and other residues in degreasers, surface cleaners, and metal cleaning solutions.[5]
Personal Care Solvent for fragrances and active ingredients in perfumes, deodorants, and lotions. Enhances spreadability and acts as a coupling agent in hair care products.
Electronics Used as a cleaning agent for precision cleaning of electronic components.
Textiles Aids in dye penetration and color fixation on fabrics.[5]
Agrochemicals Acts as a solvent in the formulation of pesticides and herbicides to ensure even distribution of active ingredients.[5]
Automotive Component in brake fluid formulations, contributing to optimal viscosity and stability.[5]
Chemical Synthesis Used as a reaction medium due to its high boiling point and stability. Also used in the production of polyurethane elastomers.

Toxicological and Safety Profile

Understanding the toxicological and safety profile of DEGEME is critical for its handling and application. It is considered to have a moderate toxicity profile.[1]

Table 3: Toxicological Data for Diethylene Glycol Ethyl Methyl Ether

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)Rat (female)Oral> 2000 mg/kg bw[6]
Acute Dermal Toxicity (LD50)Rat (male/female)Dermal> 2000 mg/kg bw[6]
Aquatic Invertebrate Toxicity (EC50)Daphnia magna-> 93.6 mg/L (48 h)[6]
Algal Toxicity (EC50)Pseudokirchneriella subcapcapitata-> 89.5 mg/L (72 h)[6]
Microorganism Toxicity (EC50)Activated sludge-> 1000 mg/L (3 h)[6]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[6]

  • Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[6]

  • First Aid: In case of inhalation, move the individual to fresh air. For skin contact, remove contaminated clothing and rinse the skin. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Environmental Fate

DEGEME is readily biodegradable and has a low potential to bioaccumulate. Its high water solubility and low organic carbon partition coefficient suggest it will likely remain dissolved in water and be transported in the water column.[7] Volatilization from moist soil or water surfaces is not expected to be a significant fate process.[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quality control of DEGEME.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a diethylene glycol ethyl methyl ether sample.

Methodology:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol-based column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 220°C.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injector and Detector Temperatures:

    • Injector: 250°C

    • Detector: 280°C

  • Sample Preparation: Dilute the DEGEME sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to DEGEME based on its retention time, which is determined by running a standard. Calculate the purity by determining the area of the DEGEME peak as a percentage of the total area of all peaks in the chromatogram.

Synthesis and Metabolic Pathways

Synthesis of Diethylene Glycol Ethyl Methyl Ether

One common method for the synthesis of diethylene glycol ethyl methyl ether is the Williamson ether synthesis. This process involves the reaction of a sodium alcoholate with a halogenomethane.[9]

Synthesis_Pathway DGMEE Diethylene Glycol Monoethyl Ether Alcoholate Sodium Alcoholate DGMEE->Alcoholate Reaction with alkali Alkali Alkali (e.g., NaOH) DEGEME Diethylene Glycol Ethyl Methyl Ether Alcoholate->DEGEME Williamson Reaction Halogenomethane Halogenomethane (e.g., CH3Cl) Halogenomethane->DEGEME Byproduct Salt (e.g., NaCl) DEGEME->Byproduct

Caption: Williamson ether synthesis of DEGEME.

General Metabolic Pathway of Glycol Ethers

Glycol ethers, including DEGEME, can undergo two primary oxidative metabolic pathways in the body. The metabolism of these compounds is a key factor in their toxicological profile.[10]

Metabolic_Pathway GlycolEther Glycol Ether (e.g., DEGEME) Pathway1 Oxidation via Alcohol/Aldehyde Dehydrogenase GlycolEther->Pathway1 Pathway2 Oxidation via CYP Mixed Function Oxidase (O-dealkylation) GlycolEther->Pathway2 AlkoxyAcid Alkoxy-acetic acid Pathway1->AlkoxyAcid Glycol Ethylene/Propylene Glycol Pathway2->Glycol TCA Tricarboxylic Acid (TCA) Cycle Glycol->TCA CO2 CO2 Excretion TCA->CO2

References

An In-depth Technical Guide to the Safety Data for 1,13-Diamino-4,7,10-trioxatridecane

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The initial request for "2,5,8-Trioxadecane" did not yield a specific Safety Data Sheet (SDS). The following guide is based on the comprehensive safety data for 1,13-Diamino-4,7,10-trioxatridecane (CAS No. 4246-51-9), a chemically related substance for which detailed safety information is available. This compound is also known by synonyms such as 4,7,10-Trioxa-1,13-tridecanediamine and Diethylene Glycol Bis(3-aminopropyl) Ether.

This technical guide provides a detailed overview of the safety information for 1,13-Diamino-4,7,10-trioxatridecane, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the substance's hazards and handling requirements.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,13-Diamino-4,7,10-trioxatridecane. These characteristics are fundamental for safe storage, handling, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₂₄N₂O₃[1][2]
Molecular Weight 220.31 g/mol [1][3]
Appearance Colorless to yellow clear liquid[4]
Odor Amine-like[4]
Boiling Point 146 - 148 °C (at 5 hPa / 4 mmHg)[3][5][6]
Melting Point -32 °C[5]
Density 1.005 g/cm³ (at 25 °C)[3][6]
Vapor Pressure <0.001 hPa (at 20 °C)[5]
Flash Point 139 °C (282.2 °F)[4]
Autoignition Temperature 260 °C (500 °F)[4]
pH >12 (100 g/L in H₂O at 20 °C)[4]
Explosion Limits 1.1 - 4.5 % (v/v)

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards associated with a substance. The following table presents the available acute toxicity data for 1,13-Diamino-4,7,10-trioxatridecane.

TestSpeciesRouteValueSource
LD50RatOral3160 - 4290 µL/kg[4][5]
LD50RabbitDermal2500 mg/kg[5]
Skin Corrosion/IrritationRabbitDermalCauses burns[3]
Serious Eye Damage/Irritation--Causes serious eye damage. Risk of blindness![3]

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Corrosive to metalsCategory 1H290: May be corrosive to metals.
Skin corrosionCategory 1BH314: Causes severe skin burns and eye damage.
Chronic aquatic toxicityCategory 3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger

Hazard Pictograms:

  • Corrosion (GHS05)

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key preventative measures include:

  • P234: Keep only in original container.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not provided in the source safety data sheets. SDSs typically summarize the results of such studies rather than detailing the methodologies. However, the provided information indicates that standard methods were likely used, such as:

  • Acute Oral Toxicity: A study likely following an OECD Test Guideline (e.g., TG 420, 423, or 425) where the substance is administered orally to rats at various dose levels to determine the LD50 value.

  • Acute Dermal Toxicity: A study likely following an OECD Test Guideline (e.g., TG 402) involving the application of the substance to the skin of rabbits to determine the dermal LD50.

  • Skin Corrosion/Irritation: A study likely following OECD Test Guideline 404, which involves applying the substance to the skin of a rabbit and observing for corrosive or irritant effects over a specified period.[7]

For detailed experimental methodologies, it is recommended to consult specialized toxicological databases or the primary literature.

Visualizations

The following diagrams illustrate key logical workflows related to the safety and handling of 1,13-Diamino-4,7,10-trioxatridecane.

GHS_Hazard_Identification cluster_classification GHS Hazard Classification cluster_pictogram Hazard Pictogram cluster_signal Signal Word H290 H290: May be corrosive to metals Corrosion corrosive H314 H314: Causes severe skin burns and eye damage H412 H412: Harmful to aquatic life with long lasting effects Danger Danger

GHS Hazard Identification and Communication.

First_Aid_Response_Flowchart cluster_routes cluster_actions start Exposure Occurs Inhalation Inhalation start->Inhalation Skin_Contact Skin Contact start->Skin_Contact Eye_Contact Eye Contact start->Eye_Contact Ingestion Ingestion start->Ingestion Fresh_Air Move to fresh air. Call a physician. Inhalation->Fresh_Air Rinse_Skin Take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. Skin_Contact->Rinse_Skin Rinse_Eyes Rinse out with plenty of water. Remove contact lenses. Call an ophthalmologist immediately. Eye_Contact->Rinse_Eyes Drink_Water Make victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately. Ingestion->Drink_Water

First Aid Measures for Exposure.

References

Technical Guide: Physical Properties of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the boiling and melting points of the organic compound 1-Ethoxy-2-(2-methoxyethoxy)ethane. It includes a summary of its physical properties and outlines the standard experimental methodologies used for their determination.

1. Compound Identification

This compound, also known as Diethylene Glycol Ethyl Methyl Ether, is an organic compound widely used as a solvent in organic synthesis, inks, and coatings.[1] Its key identifiers are:

  • Molecular Formula: C₇H₁₆O₃

  • Molecular Weight: 148.20 g/mol [1]

  • CAS Number: 1002-67-1[1][2]

2. Physical Properties: Melting and Boiling Points

The melting and boiling points are critical physical constants that define the liquid range of a substance and are indicative of its purity. The data for this compound are summarized below. It is important to note the variation in reported boiling points across different sources, which may be due to different experimental conditions or sample purity.

PropertyValueSource(s)
Melting Point -72 °C[2][3][4]
Boiling Point 167.9 °C (at 760 mmHg)[1][2]
179 °C[3]
~208.8 °C (estimate)[4][5]

3. Factors Influencing Physical Properties

The melting and boiling points of a chemical compound are determined by its molecular structure. Key factors include molecular weight and the strength of intermolecular forces (e.g., Van der Waals forces, dipole-dipole interactions). The following diagram illustrates this fundamental relationship.

G cluster_legend A Molecular Properties B Molecular Weight A->B C Intermolecular Forces (e.g., Van der Waals, Dipole-Dipole) A->C D Physical Properties G Energy Required for Phase Transition B->G C->G E Boiling Point D->E F Melting Point D->F G->E G->F

Caption: Relationship between molecular and physical properties.

4. Experimental Protocols for Determination

While specific experimental reports for this compound were not detailed in the provided search results, its physical properties are determined by internationally recognized standard methods, such as those published by the OECD and ASTM.

4.1. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6][7] Standard methods for its determination are outlined in OECD Test Guideline 103.[8][9][10]

A common procedure involves the following steps:

  • Apparatus: An ebulliometer, distillation apparatus, or a dynamic method setup is typically used.[8][10] ASTM D1120, a standard test for engine coolants, specifies using a round-bottom flask with a reflux condenser.[2][4][11]

  • Procedure: A specified amount of the liquid is heated.[2] For methods like Siwoloboff, a small sample is heated in a tube containing an inverted capillary.[7][12] As the liquid heats, dissolved air and then the substance's vapor emerge from the capillary.[6] The heat source is then removed.

  • Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium under the external pressure.[13] In the capillary method, this is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube upon cooling.[6] The final value is corrected for atmospheric pressure.[2]

4.2. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[14] The most common standard procedure is the capillary method, as described in OECD Test Guideline 102.[14][15][16]

A typical protocol includes:

  • Sample Preparation: A dry, finely powdered sample of the substance is packed into a thin-walled glass capillary tube to a height of a few millimeters.[1][5] For substances like this compound, which is liquid at room temperature, the sample must first be frozen.

  • Apparatus: The capillary tube is placed in a heating apparatus, which can be a heated liquid bath or a metal block, in close proximity to a calibrated thermometer.[3]

  • Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.[3][5] The process is observed, often through a magnifying lens.[1]

  • Measurement: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1] A sharp melting range is indicative of a pure substance.

References

Solubility Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as Diethylene Glycol Ethyl Methyl Ether, is a versatile solvent with the chemical formula C₇H₁₆O₃. Its unique structure, containing both ether and alkoxy groups, imparts a favorable combination of properties, including a high boiling point and broad solvency. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, offering valuable data for its application in research, chemical synthesis, and pharmaceutical formulations.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Weight 148.20 g/mol [1]
Density 0.908 g/cm³[2]
Boiling Point 167.9 °C at 760 mmHg[2][3]
Flash Point 53.8 °C[2][3]
Water Solubility >1,000 g/L at 20 °C

Solubility in Organic Solvents

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, it is widely characterized as being miscible with most common organic solvents. Glycol ethers, as a class, are known for their excellent solvency for a variety of substances due to their dual ether and alcohol/alkoxy functionalities.[4][5] This allows for effective interaction with both polar and non-polar molecules.

The following table summarizes the qualitative solubility of this compound in various organic solvent classes based on general statements from chemical suppliers and safety data sheets.

Solvent ClassRepresentative SolventsSolubility/Miscibility
Alcohols Methanol, EthanolSoluble/Miscible[6]
Ketones AcetoneMiscible
Ethers Diethyl etherMiscible
Aromatic Hydrocarbons Toluene, BenzeneSoluble/Miscible
Aliphatic Hydrocarbons Hexane, HeptaneGood solubility
Chlorinated Solvents Dichloromethane, ChloroformSoluble/Miscible
Esters Ethyl acetateSoluble/Miscible

Note: "Miscible" implies that the substances form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent, though not necessarily in all proportions. For many practical applications, this compound can be considered fully miscible with the common polar organic solvents listed.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility or miscibility of this compound in a specific organic solvent for a critical application, the following experimental protocols can be employed.

Method 1: Visual Miscibility Assessment (Qualitative)

This is a straightforward method to quickly determine if two liquids are miscible.

Apparatus:

  • Glass vials or test tubes with closures

  • Calibrated pipettes or graduated cylinders

Procedure:

  • To a clean, dry glass vial, add a known volume (e.g., 5 mL) of the organic solvent to be tested.

  • Incrementally add known volumes of this compound to the solvent.

  • After each addition, securely close the vial and invert it several times or vortex to ensure thorough mixing.

  • Allow the mixture to stand and visually inspect for phase separation.

Interpretation of Results:

  • Miscible: A single, clear, homogeneous liquid phase is observed.

  • Immiscible: Two distinct liquid layers are formed.

  • Partially Miscible: A single phase is observed at some mixing ratios, while two phases are present at others.

Method 2: Cloud Point Titration (Quantitative for Partial Miscibility)

This method is effective for determining the solubility limits in systems that are partially miscible.

Apparatus:

  • Burette

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Temperature control system (optional, as solubility is temperature-dependent)

Procedure:

  • Fill the burette with this compound.

  • Accurately pipette a known volume of the organic solvent into the Erlenmeyer flask.

  • Place the flask on the magnetic stirrer and begin gentle agitation.

  • Slowly titrate the this compound from the burette into the solvent.

  • Observe the solution for the first sign of persistent turbidity (cloudiness), which indicates the formation of a second phase and the saturation point.

  • Record the volume of titrant added.

  • The experiment can be repeated at different temperatures to determine the temperature-dependence of solubility.

Method 3: Gravimetric Analysis (Quantitative)

This method provides a precise measure of solubility.

Apparatus:

  • Saturated solution preparation vessel (e.g., sealed flask)

  • Constant temperature bath

  • Syringe filters

  • Analytical balance

  • Evaporating dish

Procedure:

  • Create a saturated solution by adding an excess of this compound to the organic solvent in a sealed flask.

  • Agitate the mixture in a constant temperature bath for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Allow the solution to settle, letting any undissolved solute to precipitate.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to remove any suspended particles.

  • Weigh the collected sample.

  • Evaporate the solvent from a pre-weighed evaporating dish under controlled conditions (e.g., in a vacuum oven).

  • Weigh the evaporating dish containing the non-volatile solute residue.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solvent Select Organic Solvent Mix Mix Known Volumes/ Masses of Solvent and Solute Solvent->Mix DEGDME Obtain 1-Ethoxy-2- (2-methoxyethoxy)ethane DEGDME->Mix Equilibrate Equilibrate at Constant Temperature Mix->Equilibrate Observe Observe for Phase Separation (Visual Method) Equilibrate->Observe Titrate Titrate to Cloud Point (Titration Method) Equilibrate->Titrate Separate Separate Saturated Solution from Excess Solute (Gravimetric) Equilibrate->Separate Qualitative Qualitative Result: Miscible/Immiscible Observe->Qualitative Quantitative Quantitative Result: Solubility (g/L) Titrate->Quantitative Separate->Quantitative

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS No. 1002-67-1), a diether solvent relevant in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Diethylene glycol ethyl methyl ether

  • CAS Number: 1002-67-1[1]

  • Molecular Formula: C₇H₁₆O₃[1]

  • Molecular Weight: 148.20 g/mol [1]

  • Structure: CH₃CH₂OCH₂CH₂OCH₂CH₂OCH₃

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy for ethers.[2][3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃-CH₂-O-~1.2Triplet~7.0
CH₃-CH₂-O-~3.5Quartet~7.0
-O-CH₂-CH₂-O- (ethoxy side)~3.6Triplet~5.0
-O-CH₂-CH₂-O- (methoxy side)~3.65Triplet~5.0
-O-CH₂-CH₂-O-CH₃~3.55Singlet-
CH₃-O-~3.35Singlet-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CarbonChemical Shift (δ, ppm)
C H₃-CH₂-O-~15
CH₃-C H₂-O-~66
-O-C H₂-CH₂-O- (ethoxy side)~70
-O-CH₂-C H₂-O- (ethoxy side)~71
-O-C H₂-CH₂-O-CH₃~72
-O-CH₂-C H₂-O-CH₃~70.5
C H₃-O-~59
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
1450-1370MediumC-H bending (alkane)
1150-1050StrongC-O stretching (ether)[2]
Mass Spectrometry (MS)
m/zPossible Fragment
148[M]⁺ (Molecular Ion)
117[M - OCH₃]⁺
103[M - CH₂CH₂OCH₃]⁺
89[M - OCH₂CH₂OCH₃]⁺
75[CH₃CH₂OCH₂CH₂]⁺
59[CH₂OCH₂CH₃]⁺
45[CH₃CH₂O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid ether like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Procedure:

  • Sample Preparation: A sample of this compound (5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.[5]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

    • A sufficient number of scans and an appropriate relaxation delay are used to ensure quantitative accuracy if needed.

    • The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an FTIR spectrum to identify functional groups.

Procedure:

  • Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected.

    • The sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[6]

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown liquid sample using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Structure Confirmation cluster_final Final Verification Unknown Unknown Liquid Sample (e.g., this compound) IR IR Spectroscopy Unknown->IR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Confirm Functional Groups and Determine Connectivity MassSpec Mass Spectrometry IR->MassSpec Determine Molecular Weight and Fragmentation Data_Analysis Combined Data Analysis NMR->Data_Analysis MassSpec->Data_Analysis Structure Proposed Structure Data_Analysis->Structure Elucidate Final Structure Reference_Comparison Comparison with Reference Data Structure->Reference_Comparison Verify

Caption: A logical workflow for the spectroscopic analysis of an unknown compound.

References

Technical Guide: Purity and Assay of Commercial 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether (DEGMEE), is a high-boiling point, colorless, and chemically stable organic solvent.[1][2] Its CAS Registry Number is 1002-67-1 and its molecular formula is C₇H₁₆O₃.[1][3] Due to its excellent solvency for a wide range of substances, including resins, dyes, and oils, it is frequently utilized in the formulation of paints, coatings, cleaning agents, and specialty inks.[2][4] In research and pharmaceutical development, its utility as a reaction solvent or formulation excipient necessitates a thorough understanding of its purity profile and the analytical methods used to verify its quality. The presence of impurities such as water, acids, and peroxides can significantly impact reaction kinetics, product stability, and safety.

This technical guide provides an in-depth overview of the typical purity, specifications, and key analytical methodologies for the quality control of commercially available this compound.

Commercial Purity and Specifications

Commercial grades of this compound are typically offered at high purity. The primary analytical method cited by suppliers for assay is Gas Chromatography (GC).[3][5] Key specifications from various commercial sources are summarized below.

Table 1: Typical Commercial Specifications for this compound

ParameterSpecification RangeTypical ValueMethod of Analysis
Purity (Assay) >98.0% to ≥99.6%≥99.0%Gas Chromatography (GC)[4][6]
Water Content ≤0.1%~0.03%Karl Fischer Titration[2][7]
Acidity (as HAC) ≤0.01% to ≤0.02%~0.00%Titration[2][7]
Appearance Colorless LiquidColorless LiquidVisual
Refractive Index ~1.405 - 1.412 (at 20-25°C)1.41Refractometry[4][5]

Key Analytical Workflows and Visualization

The quality control of this compound involves several distinct analytical workflows to determine purity and impurity levels. The logical flow for the most critical tests—Assay by Gas Chromatography and Peroxide Value determination—are diagrammed below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Obtain Commercial Solvent Sample Prepare Prepare Dilute Sample in Methanol (e.g., 100 ppm) Sample->Prepare Inject Inject 1 µL Sample into GC System Prepare->Inject Standard Prepare Reference Standard Solution Standard->Inject Calibration (optional) Separate Separation on Capillary Column Inject->Separate Detect Detection by FID or MS Separate->Detect Integrate Integrate Peak Areas in Chromatogram Detect->Integrate Calculate Calculate Purity (%) (Area Percent Normalization) Integrate->Calculate Result Final Assay Value Calculate->Result

Caption: Workflow for Purity Assay by Gas Chromatography.

Peroxide_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Titration cluster_data Calculation Sample Weigh 5.0 g Solvent Sample into Erlenmeyer Flask Solvent Add 30 mL Acetic Acid/ Chloroform Mixture Sample->Solvent KI Add 0.5 mL Saturated Potassium Iodide (KI) Solution Solvent->KI React Shake for 1 min (Peroxides oxidize I⁻ to I₂) KI->React Add_H2O Add 30 mL DI Water React->Add_H2O Titrate Titrate Liberated Iodine (I₂) with 0.01 M Na₂S₂O₃ Add_H2O->Titrate Endpoint Add Starch Indicator near Endpoint; Titrate until Blue Color Disappears Titrate->Endpoint Calculate Calculate Peroxide Value (meq/kg) Endpoint->Calculate Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate Result Final Peroxide Value

Caption: Workflow for Peroxide Value by Iodometric Titration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key quality control tests. These protocols are based on established standard methods and best practices for solvent analysis.

Protocol: Purity Assay by Gas Chromatography (GC)

This method is adapted from established procedures for the analysis of glycol ethers and is suitable for determining the purity of this compound and identifying potential volatile impurities.[8][9][10]

  • 1. Objective: To determine the purity of this compound by area percent normalization using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • 2. Instrumentation and Materials:

    • Gas Chromatograph with FID or MS detector.

    • Capillary Column: Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyanopropylphenyl-based phase.[8]

    • Carrier Gas: Helium or Hydrogen.

    • Reagents: Methanol (HPLC grade), this compound sample.

    • Autosampler vials, syringes, and volumetric flasks.

  • 3. GC Parameters:

    • Injector Temperature: 260 °C[8]

    • Injection Volume: 1.0 µL

    • Split Ratio: 30:1[8]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

    • MS Transfer Line (if used): 250 °C

    • MS Ion Source (if used): 230 °C, scanning m/z 40-300.

  • 4. Procedure:

    • Sample Preparation: Prepare a sample solution of approximately 100 µg/mL (100 ppm) by diluting the this compound sample in methanol.[8]

    • Injection: Transfer the prepared sample to an autosampler vial and place it in the GC autosampler. Inject 1.0 µL into the GC system.

    • Data Acquisition: Acquire the chromatogram for the total run time (~20 minutes).

    • Analysis: Integrate the area of all peaks in the chromatogram.

    • Calculation: Calculate the purity using area percent normalization:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • 5. Acceptance Criteria: The purity should be ≥ 99.0%, consistent with high-grade commercial specifications.[2][4]

Protocol: Determination of Peroxide Value

Ethers are known to form explosive peroxides upon exposure to air and light.[11][12] This iodometric titration method, based on AOAC and ASTM standards, quantifies the peroxide content.[3][5]

  • 1. Objective: To quantify the concentration of peroxides in the solvent, expressed as milliequivalents of active oxygen per kilogram of solvent (meq/kg).

  • 2. Instrumentation and Materials:

    • 250 mL Erlenmeyer flasks with ground-glass stoppers.

    • Burette (10 mL or 25 mL).

    • Reagents: Glacial acetic acid, Chloroform (or other suitable organic solvent like isooctane), Saturated Potassium Iodide (KI) solution (freshly prepared), 0.01 M Sodium Thiosulfate (Na₂S₂O₃) standard solution, Starch indicator solution (1%).

  • 3. Procedure:

    • Sample Preparation: Weigh approximately 5.00 g of the solvent sample into a 250 mL Erlenmeyer flask.[13][14]

    • Reagent Addition: In a fume hood, add 30 mL of a solvent mixture (e.g., 3:2 v/v glacial acetic acid:chloroform).[3][13] Swirl to dissolve the sample.

    • Reaction: Add 0.5 mL of freshly prepared saturated KI solution.[13] Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[13] Any peroxides present will oxidize the iodide (I⁻) to iodine (I₂), producing a yellow-brown color.

    • Quenching: Add 30 mL of deionized water to the flask.[13][14]

    • Titration: Immediately begin titrating with 0.01 M sodium thiosulfate solution, shaking the flask vigorously until the yellow iodine color has almost disappeared.[13]

    • Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn a dark blue-black color. Continue the titration dropwise, with vigorous shaking, until the blue color is completely discharged.[13][14] Record the volume of titrant used (V).

    • Blank Determination: Perform a blank determination using all reagents but without the solvent sample. Record the volume of titrant used (V₀).

  • 4. Calculation:

    • Peroxide Value (meq/kg) = [(V - V₀) x M x 1000] / W

      • Where:

      • V = Volume of Na₂S₂O₃ solution for the sample (mL)

      • V₀ = Volume of Na₂S₂O₃ solution for the blank (mL)

      • M = Molarity of the Na₂S₂O₃ solution (mol/L)

      • W = Weight of the sample (g)

  • 5. Acceptance Criteria: For general laboratory use, peroxide levels should be as low as possible, ideally below 10 ppm. Solvents with peroxide levels approaching 100 ppm should be handled with extreme caution and may require disposal.[15]

Protocol: Determination of Water Content

The Karl Fischer titration is the standard method for accurately determining low levels of water in organic solvents. This protocol is based on the ASTM E203 standard.[1][4]

  • 1. Objective: To determine the water content as a percentage by weight (% w/w) using volumetric Karl Fischer titration.

  • 2. Instrumentation and Materials:

    • Automatic Volumetric Karl Fischer Titrator.

    • Karl Fischer Reagent (volumetric, one- or two-component system).

    • Anhydrous methanol or other suitable Karl Fischer solvent.

    • Gas-tight syringe for sample introduction.

  • 3. Procedure:

    • Titrator Preparation: Add the appropriate solvent to the titration vessel and pre-titrate to a stable, dry endpoint as per the instrument's instructions. This removes any ambient moisture from the system.

    • Sample Introduction: Using a calibrated, dry syringe, accurately introduce a known weight of the this compound sample into the titration vessel. The sample size should be chosen based on the expected water content to ensure adequate titrant consumption.

    • Titration: Start the titration. The Karl Fischer reagent is added automatically until the potentiometric endpoint is reached and remains stable. The instrument will record the volume of titrant consumed.

    • Calculation: The instrument's software typically calculates the water content automatically based on the sample weight, titrant volume, and the titrant's water equivalency factor (mg/mL). The result is usually expressed in ppm or weight percent.

  • 4. Acceptance Criteria: The water content should not exceed 0.1% (1000 ppm) for most high-purity grades.[2][4]

References

Synthesis pathways for 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Introduction

This compound, also known as diethylene glycol ethyl methyl ether (DEGMEE), is a high-boiling point polar aprotic solvent with a wide range of applications in organic synthesis, as well as in the formulation of inks and coatings.[1][2] Its chemical structure, featuring both ether functionalities and alkyl groups, imparts a unique solvency profile, allowing it to dissolve a variety of organic and inorganic compounds.[3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for quality control purposes.

PropertyValueReference
Molecular Formula C7H16O3[4]
Molecular Weight 148.20 g/mol [5]
CAS Number 1002-67-1[4]
Appearance Colorless transparent liquid[1][2]
Boiling Point 167.9 °C at 760 mmHg[2]
Density 0.908 g/cm³[2]
Flash Point 53.8 °C[2]
Purity ≥ 99.0%[2]

Core Synthesis Pathway: Williamson Ether Synthesis

The most established and versatile method for the laboratory and industrial preparation of this compound is the Williamson ether synthesis.[6][7] This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[8] For the synthesis of this unsymmetrical ether, two primary retrosynthetic routes are viable, with the choice often depending on the availability and cost of the starting materials.[6]

Route A: Ethylation of Diethylene Glycol Monomethyl Ether

This route involves the deprotonation of diethylene glycol monomethyl ether to form the corresponding alkoxide, which is then reacted with an ethyl halide.

Route B: Methylation of Diethylene Glycol Monoethyl Ether

Conversely, this pathway begins with the deprotonation of diethylene glycol monoethyl ether, followed by reaction with a methyl halide.[3]

The logical flow of both Williamson ether synthesis routes is depicted below.

Williamson_Ether_Synthesis cluster_A Route A: Ethylation cluster_B Route B: Methylation A_Start Diethylene Glycol Monomethyl Ether A_Alkoxide Sodium 2-(2-methoxyethoxy)ethoxide A_Start->A_Alkoxide  Base (e.g., NaH, NaOH) A_Product This compound A_Alkoxide->A_Product  SN2 Reaction A_Halide Ethyl Halide (e.g., Ethyl Bromide) A_Halide->A_Product B_Start Diethylene Glycol Monoethyl Ether B_Alkoxide Sodium 2-(2-ethoxyethoxy)ethoxide B_Start->B_Alkoxide  Base (e.g., NaH, NaOH) B_Product This compound B_Alkoxide->B_Product  SN2 Reaction B_Halide Methyl Halide (e.g., Methyl Chloride) B_Halide->B_Product

Primary synthetic routes to this compound via Williamson ether synthesis.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the methylation of diethylene glycol monoethyl ether (Route B).

Materials and Equipment:

  • Diethylene glycol monoethyl ether

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Methyl chloride (CH₃Cl) or other methylating agent

  • Anhydrous solvent (e.g., N,N-dimethylformamide, benzene)

  • Three-necked round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Alkoxide Formation:

    • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add diethylene glycol monoethyl ether.

    • If using sodium hydroxide, benzene can be used as a water carrier to azeotropically remove the water formed during the reaction. Add a stoichiometric amount of NaOH.

    • Heat the mixture to the desired temperature (e.g., 30-120 °C) and stir for 1-7 hours to ensure complete formation of the sodium 2-(2-ethoxyethoxy)ethoxide.[3]

  • Williamson Reaction:

    • Cool the reaction mixture to the appropriate temperature (e.g., 30-110 °C).[3]

    • Slowly introduce the methylating agent (e.g., methyl chloride) through the dropping funnel. A molar ratio of approximately 1.4:1 of methyl chloride to the alkoxide is recommended.

    • Maintain the reaction temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the sodium chloride byproduct.

    • The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 166-180 °C.[3]

The general workflow for the synthesis and purification is illustrated below.

Workflow start 1. Add Diethylene Glycol Monoethyl Ether and Base to Flask alkoxide 2. Heat and Stir to Form Alkoxide start->alkoxide reaction 3. Add Methyl Halide and React alkoxide->reaction quench 4. Cool and Filter Salt Byproduct reaction->quench extract 5. Purify by Fractional Distillation quench->extract product Pure this compound extract->product

Step-by-step workflow for the synthesis and purification of the target compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound based on reported experimental conditions.

ParameterValueReference
Alkoxide Formation Temp. 30-120 °C[3]
Alkoxide Formation Time 1-7 hours[3]
Williamson Reaction Temp. 30-110 °C (or 80 °C)[3]
Williamson Reaction Time 4.0 hours
Molar Ratio (CH₃Cl:Alkoxide) 1.4 : 1
Final Product Purity > 95-99.5%[3]

Alternative Synthesis Pathway: Direct Condensation

An alternative, though less efficient, method for synthesizing this compound involves the direct condensation of diethylene glycol monomethyl ether and diethylene glycol monoethyl ether.

Reaction Conditions:

  • Catalyst: H-type ZSM-5

  • Temperature: 180 °C

  • Time: 8 hours

This method results in a relatively low yield of the desired product (7.7%), with the formation of significant byproducts such as diethylene glycol dimethyl ether (3.7%) and diethylene glycol diethyl ether (5.2%).[4]

The logical relationship of this alternative pathway is shown below.

Condensation start1 Diethylene Glycol Monomethyl Ether product This compound (7.7% Yield) start1->product H-ZSM-5, 180°C start2 Diethylene Glycol Monoethyl Ether start2->product byproduct1 Diethylene Glycol Dimethyl Ether (3.7%) product->byproduct1 Byproducts byproduct2 Diethylene Glycol Diethyl Ether (5.2%) product->byproduct2

Direct condensation pathway for the synthesis of this compound.

This technical guide has detailed the primary synthetic pathways for this compound, with a focus on the widely adopted Williamson ether synthesis. The provided experimental protocols and quantitative data offer a solid foundation for the successful laboratory preparation of this versatile solvent. While alternative methods such as direct condensation exist, the Williamson ether synthesis remains the preferred route due to its higher selectivity and yield.

References

Green Synthesis of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, is a versatile solvent with applications in various industries, including inks, coatings, and organic synthesis.[1] Traditional synthesis routes for this and other glycol ethers often rely on harsh reagents and conditions that pose environmental and safety concerns. The principles of green chemistry encourage the development of alternative synthetic pathways that are more sustainable, efficient, and environmentally benign. This technical guide provides an in-depth overview of green chemistry approaches for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The guide details three primary green synthetic strategies: direct catalytic etherification using solid acids, phase-transfer catalyzed Williamson ether synthesis, and ethylation with dialkyl carbonates.

Direct Catalytic Etherification with Solid Acids

Direct catalytic etherification presents a green alternative to traditional acid-catalyzed methods by replacing corrosive liquid acids, such as sulfuric acid, with recyclable and less hazardous solid acid catalysts. This method typically involves the reaction of an alcohol with another alcohol or an alkene. For the synthesis of this compound, the reaction would proceed between 2-(2-methoxyethoxy)ethanol and ethanol.

Reaction Pathway

The reaction is catalyzed by a solid acid, such as the sulfonic acid resin Amberlyst-15. The catalyst protonates the hydroxyl group of ethanol, which then reacts with the hydroxyl group of 2-(2-methoxyethoxy)ethanol in a nucleophilic substitution reaction, eliminating a molecule of water.

Experimental Protocol: Catalytic Etherification using Amberlyst-15

The following protocol is based on a similar synthesis of diethylene glycol monoethyl ether from diethylene glycol and ethanol.[2]

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Ethanol (absolute)

  • Amberlyst-15 (or a similar solid acid catalyst)

  • Nitrogen gas

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction under inert atmosphere, heating, and distillation.

Procedure:

  • To a high-pressure reactor, add 2-(2-methoxyethoxy)ethanol and ethanol in a 1:6 molar ratio.

  • Add Amberlyst-15 catalyst, corresponding to approximately 10% of the total weight of the reactants.

  • Seal the reactor and purge with nitrogen gas 3-5 times to create an inert atmosphere.

  • Heat the mixture to 150°C with stirring. The reaction pressure will be autogenous.

  • Maintain the reaction at this temperature for 2 hours.

  • After 2 hours, stop heating and allow the reactor to cool to room temperature.

  • Once cooled, vent the reactor and filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Quantitative Data
ParameterValue/ConditionReference
Starting Material 2-(2-methoxyethoxy)ethanol & EthanolN/A (Proposed)
Catalyst Amberlyst-15[2]
Reactant Molar Ratio 1:6 (Glycol ether:Ethanol)[2]
Catalyst Loading ~10 wt% of reactants[2]
Temperature 150°C[2]
Reaction Time 2 hours[2]
Pressure Autogenous[2]
Conversion (of Glycol) 67.1% (analogous reaction)[2]
Selectivity (for Monoether) 66.1% (analogous reaction)[2]

Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers. In its traditional form, it requires anhydrous conditions and the use of strong, hazardous bases like sodium hydride. A greener approach utilizes phase-transfer catalysis (PTC), which allows the reaction to proceed in a two-phase system (e.g., aqueous and organic), using safer and less expensive bases like sodium hydroxide, and avoiding the need for strictly anhydrous solvents.[3][4]

Reaction Pathway

In this method, the hydroxyl group of 2-(2-methoxyethoxy)ethanol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form an alkoxide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the alkoxide, transporting it into the organic phase.[5] In the organic phase, the alkoxide then reacts with an ethylating agent (e.g., ethyl bromide) in an SN2 reaction to form the desired ether.

Experimental Protocol: PTC Williamson Ether Synthesis

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Ethyl bromide (or ethyl chloride)

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • An organic solvent (e.g., toluene or dichloromethane)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-methoxyethoxy)ethanol and the organic solvent.

  • Add the 50% aqueous sodium hydroxide solution and a catalytic amount of TBAB (e.g., 5 mol%).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add the ethyl bromide to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data
ParameterValue/ConditionReference
Starting Material 2-(2-methoxyethoxy)ethanolN/A (Proposed)
Ethylating Agent Ethyl bromide[3]
Catalyst Tetrabutylammonium bromide (TBAB)[5]
Base 50% Aqueous NaOH[4]
Solvent Toluene or Dichloromethane[4]
Temperature Reflux[4]
Reaction Time 4-8 hours[6]
Yield 50-95% (typical for Williamson synthesis)[6]

Ethylation with Dialkyl Carbonates

Dialkyl carbonates, particularly diethyl carbonate (DEC), are considered green reagents for alkylation reactions. They are non-toxic, biodegradable, and their reaction byproducts (carbon dioxide and ethanol) are environmentally benign.[7] This method avoids the use of hazardous alkyl halides. The reaction is typically performed in the presence of a base.

Reaction Pathway

The ethylation of 2-(2-methoxyethoxy)ethanol with diethyl carbonate is a base-catalyzed nucleophilic substitution reaction. A base deprotonates the alcohol, and the resulting alkoxide attacks one of the electrophilic ethyl groups of diethyl carbonate. This is followed by the elimination of an ethoxide and carbon dioxide to yield the desired ether.

Experimental Protocol: Ethylation using Diethyl Carbonate

The following protocol is adapted from the synthesis of eugenol ethyl ether.[7]

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Diethyl carbonate (DEC)

  • KF/γ-Al2O3 solid base catalyst (or another suitable base like K2CO3)

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Standard laboratory glassware for high-temperature reactions and extraction.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2-(2-methoxyethoxy)ethanol and diethyl carbonate in a 1:5 molar ratio.

  • Add the KF/γ-Al2O3 catalyst (approximately 9 wt% relative to the starting alcohol).

  • Heat the reaction mixture to 175°C with stirring.

  • Maintain the reaction at this temperature for 4 hours. The completion of the reaction can be monitored by observing the cessation of CO2 evolution.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the mixture and filter to remove the solid catalyst.

  • Neutralize the filtrate with a 5% hydrochloric acid solution until the pH is 7.

  • Transfer the mixture to a separatory funnel, wash with water, and collect the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data
ParameterValue/ConditionReference
Starting Material 2-(2-methoxyethoxy)ethanolN/A (Proposed)
Ethylating Agent Diethyl Carbonate (DEC)[7]
Catalyst KF/γ-Al2O3[7]
Reactant Molar Ratio 1:5 (Alcohol:DEC)[7]
Catalyst Loading 9 wt% of alcohol[7]
Temperature 175°C[7]
Reaction Time 4 hours[7]
Yield 75.5% (analogous reaction)[7]
Selectivity 93.7% (analogous reaction)[7]

Visualizations

Signaling Pathways and Experimental Workflows

Green_Synthesis_Pathways cluster_0 Starting Material cluster_1 Green Synthesis Routes cluster_1a Catalytic Etherification cluster_1b PTC Williamson Synthesis cluster_1c Alkylation with DEC cluster_2 Product SM 2-(2-methoxyethoxy)ethanol (Substrate) R1 Ethanol R2 Ethyl Halide R3 Diethyl Carbonate P This compound R1->P C1 Solid Acid Catalyst (e.g., Amberlyst-15) C1->P R2->P B2 Base (aq. NaOH) B2->P C2 Phase Transfer Catalyst (e.g., TBAB) C2->P R3->P C3 Base Catalyst (e.g., KF/γ-Al2O3) C3->P

Caption: Overview of green synthesis routes for this compound.

Experimental_Workflow start Start reactants Combine Reactants (Substrate, Reagent, Catalyst, Solvent) start->reactants reaction Reaction under Optimized Conditions (Temperature, Time, Atmosphere) reactants->reaction monitoring Monitor Reaction Progress (TLC / GC) reaction->monitoring In-process control workup Reaction Workup (Cooling, Quenching) reaction->workup monitoring->reaction separation Phase Separation / Filtration workup->separation purification Purification (Distillation / Chromatography) separation->purification analysis Product Analysis (Spectroscopy, Purity) purification->analysis end End Product analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several green chemistry pathways that offer significant advantages over traditional methods. Direct catalytic etherification with solid acids simplifies catalyst recovery and eliminates corrosive liquid waste. Phase-transfer catalyzed Williamson ether synthesis allows for the use of aqueous bases and milder conditions. Ethylation with diethyl carbonate provides a non-toxic and sustainable alternative to hazardous alkylating agents. The choice of the most suitable method will depend on factors such as raw material availability, required purity of the final product, and scalability. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize these greener synthetic routes.

References

Thermal Stability of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-Ethoxy-2-(2-methoxyethoxy)ethane (also known as diethylene glycol ethyl methyl ether), a widely used solvent in various industrial and pharmaceutical applications. This document collates available data on its physical properties relevant to thermal stability, inferred decomposition behavior based on structurally similar compounds, and standardized experimental protocols for its analysis. Due to a lack of specific publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, this guide draws upon information from related glycol ethers to provide an informed perspective on its likely thermal degradation profile.

Introduction

This compound is a high-boiling point, colorless liquid with the chemical formula C₇H₁₆O₃.[1] Its utility as a solvent in organic synthesis, inks, and coatings necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and application in processes that may involve elevated temperatures.[1] This guide aims to consolidate the known thermal properties and provide a framework for the experimental determination of its thermal decomposition characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound relevant to its thermal stability is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₁₆O₃[1]
Molecular Weight148.20 g/mol [1]
Boiling Point167.9 °C at 760 mmHg[1]
Flash Point53.8 °C[1]
Auto-ignition Temperature175 °C[2]
Density0.908 g/cm³[1]
AppearanceColorless transparent liquid[1]

Thermal Stability and Decomposition

According to a safety data sheet, this compound is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3] The same source states that reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known.[3] Another source suggests that the bulk chemical is stable for up to two weeks at temperatures up to 140°F (60°C) when protected from light.

Studies on similar diethylene glycol ethers and polyethylene glycols provide insights into potential decomposition pathways. The thermal degradation of diethylene glycol units within a polymer matrix has been observed to initiate around 245°C.[1][4] Low-temperature pyrolysis of poly(ethylene glycol) (PEG), starting at approximately 150°C, proceeds via a free-radical mechanism.[5] This process involves the cleavage of C-O and C-C bonds, leading to the formation of various oligomeric products with hydroxyl, "ethyl ether," "methyl ether," and "vinyl ether" end groups.[5] Given the structural similarities, it is plausible that this compound undergoes a similar free-radical decomposition upon heating, likely generating a complex mixture of smaller alcohols, ethers, and aldehydes.

Experimental Protocols

To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can determine the onset temperature of decomposition and the kinetics of weight loss.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh load Load into an alumina crucible weigh->load place Place crucible in TGA instrument purge Purge with inert gas (e.g., Nitrogen) program Set temperature program (e.g., 25°C to 500°C at 10°C/min) purge->program run Initiate TGA run record Record mass loss vs. temperature run->record analyze Analyze data for onset of decomposition record->analyze end End analyze->end

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Detailed Protocol:

  • Instrument: A calibrated thermogravravimetric analyzer is used.

  • Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and placed into an appropriate crucible (e.g., alumina).[6]

  • Experimental Conditions: The crucible is placed in the TGA furnace. The system is purged with an inert gas, such as nitrogen, at a constant flow rate to prevent oxidative degradation.[7]

  • Temperature Program: The sample is heated at a linear rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup cluster_run Data Acquisition & Analysis start Start weigh Weigh 2-5 mg of This compound start->weigh encapsulate Encapsulate in a hermetically sealed aluminum pan weigh->encapsulate place Place sample and reference pans in DSC cell purge Purge with inert gas (e.g., Nitrogen) program Set temperature program (e.g., 25°C to 300°C at 10°C/min) purge->program run Initiate DSC run record Record heat flow vs. temperature run->record analyze Analyze thermogram for endothermic/exothermic events record->analyze end End analyze->end

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Detailed Protocol:

  • Instrument: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is weighed into a hermetically sealed aluminum pan to prevent volatilization before decomposition.[8][9] An empty, hermetically sealed pan is used as a reference.

  • Experimental Conditions: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic or exothermic peaks that may correspond to decomposition events.

Logical Relationship of Decomposition Analysis

The investigation of thermal decomposition follows a logical progression from initial screening to detailed mechanistic studies.

Decomposition_Analysis_Logic TGA Thermogravimetric Analysis (TGA) (Determines decomposition temperature range) DSC Differential Scanning Calorimetry (DSC) (Identifies endothermic/exothermic nature of decomposition) TGA->DSC Provides temperature range for DSC analysis Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) (Separates and identifies volatile decomposition products) DSC->Py_GC_MS Confirms thermal events to investigate Mechanism Elucidation of Decomposition Mechanism Py_GC_MS->Mechanism Provides structural information of decomposition products

Caption: Logical flow for the analysis of thermal decomposition.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, its physicochemical properties and the behavior of related glycol ethers suggest moderate thermal stability. The provided experimental protocols for TGA and DSC offer a clear path for researchers to quantitatively determine its decomposition profile. Such data is critical for ensuring the safe and effective use of this solvent in high-temperature applications and for predicting potential degradation pathways and products. Further research employing techniques such as pyrolysis-gas chromatography-mass spectrometry would be invaluable for a complete understanding of its thermal decomposition mechanism.

References

A Technical Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a high-performance solvent increasingly utilized in specialized research and development environments. This document details the key suppliers, physicochemical properties, and common experimental applications relevant to professionals in the scientific community.

Introduction to this compound

This compound, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether (DEGMEE) and its CAS Number 1002-67-1, is a colorless, stable liquid with a mild odor.[1] Its unique molecular structure, featuring both ethyl and methoxy groups, imparts a valuable combination of properties, including excellent solvency for a wide range of organic compounds, miscibility with water, a high boiling point, and a moderate evaporation rate.[1][2]

These characteristics make it an effective and often superior solvent choice for various applications, including organic synthesis, formulation of coatings and inks, and as a reaction medium in drug development processes.[3][4][5][6][7]

Physicochemical Properties

The utility of this compound in a research context is defined by its physical and chemical characteristics. The following table summarizes its key properties as compiled from various suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 1002-67-1[2][8][9]
Molecular Formula C₇H₁₆O₃[5][9]
Molecular Weight 148.20 g/mol [5][9]
Appearance Colorless, transparent liquid[2][4][10]
Boiling Point ~177 °C[1][11]
Density ~0.91 - 0.93 g/cm³ at 20-25°C[2][5][8]
Flash Point ~54 °C[1][5]
Water Solubility Miscible / 1000 g/L at 20°C[2][11]
Purity (Typical) ≥98.0%[2][4][8][10]

Key Suppliers for Research

Sourcing high-purity solvents is critical for reproducible scientific research. The following table provides a comparative overview of key suppliers offering this compound in grades and quantities suitable for laboratory and research purposes.

SupplierPurity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98.0%250 mL, 1 LAvailable for synthesis.[11]
TCI Chemicals >98.0% (GC)25 mL, 500 mLSold through distributors like Lab Pro Inc.[8][11]
Molport ~98%50 g, 200 g, 1 kgMarketplace listing various suppliers.[9]
WaycooChem ≥99%Samples, 200 kg DrumsCaters to both lab research and industrial scales.[2]
Sincere Chemical 99.6% minSamples, 200 kg DrumsProvides detailed specifications upon request.[10]
Ensince Industry ≥99.0%Inquire for detailsSpecifies low moisture (≤0.1%) and acidity (≤0.01%).[4]

Applications and Experimental Protocols

The primary application of this compound in a research setting is as a high-boiling point, polar aprotic solvent. Its stability and ability to dissolve a wide range of reactants and catalysts make it particularly suitable for metal-catalyzed cross-coupling reactions that often require elevated temperatures.[1]

The suitability of this solvent for specific applications is a direct result of its physicochemical properties.

G Figure 1: Property-Application Map for DEGMEE prop1 High Boiling Point (~177 °C) app1 High-Temperature Organic Synthesis (e.g., Suzuki, Heck) prop1->app1 prop2 Excellent Solvency Power prop2->app1 app4 Pigment & Resin Solvent prop2->app4 prop3 Water Miscibility app3 Coupling Agent for Aqueous/Organic Blends prop3->app3 prop4 Moderate Evaporation Rate app2 Coatings & Inks Formulation prop4->app2

Caption: Property-Application Map for DEGMEE

This protocol outlines a general methodology for a Suzuki-Miyaura cross-coupling reaction, where this compound can be employed as the solvent.

Disclaimer: This is a representative protocol. Specific reaction conditions, including catalyst choice, base, temperature, and reaction time, must be optimized for the specific substrates being used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • This compound (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add this compound via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The high boiling point of the solvent allows for a wide operational temperature range.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the final biaryl product.

The following diagram illustrates the typical workflow for the Suzuki coupling reaction described above.

G Figure 2: General Workflow for Suzuki Coupling start Setup reagents Add Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagents 1 solvent Add Solvent (DEGMEE) reagents->solvent 2 react Heat Under Inert Atmosphere solvent->react 3 monitor Monitor Progress (TLC / GC-MS) react->monitor 4 monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify 5 end Final Product purify->end 6

Caption: General Workflow for Suzuki Coupling

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[4] It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a versatile organic solvent.

Core Physicochemical Properties

This compound, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether and 2,5,8-Trioxadecane, is an organic compound with the chemical formula C7H16O3.[1] Its molecular weight is approximately 148.20 g/mol .[2][1] This compound presents as a colorless, transparent liquid at room temperature.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 148.20 g/mol [1]
Molecular Formula C7H16O3[2][1]
CAS Number 1002-67-1[3]
Density 0.908 g/cm³[2][3]
Boiling Point 167.9 °C at 760 mmHg[2][3]
Melting Point -72 °C[3]
Flash Point 53.8 °C[2][3]
Water Solubility 1000 g/L at 20 °C[3]
Refractive Index 1.4080 - 1.4120[3]
Purity ≥ 99.0%[2]
Moisture Content < 0.1%[2]
Acidity < 0.01%[2]

Applications in Research and Development

The primary application of this compound is as a solvent in organic synthesis.[2] Its ability to dissolve a wide range of substances makes it valuable in the production of complex chemical compounds.[2] It is also utilized in the formulation of inks and coatings, where it enhances stability and performance.[2]

Experimental Protocols

Detailed experimental protocols for specific syntheses or analyses using this compound are not available within the cited search results. Researchers should refer to specific scholarly articles or established laboratory manuals for detailed methodologies relevant to their work.

Conceptual Workflow: Application in Organic Synthesis

The following diagram illustrates a generalized workflow for the use of this compound as a solvent in an organic synthesis reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant A C Reaction Mixture (Heating/Stirring) A->C B Reactant B B->C Solvent 1-Ethoxy-2- (2-methoxyethoxy)ethane Solvent->C D Quenching C->D Reaction Completion E Extraction D->E F Solvent Removal E->F G Purification (e.g., Chromatography) F->G H Product Characterization (NMR, MS, etc.) G->H I Final Product H->I Purity Confirmation

Conceptual workflow for organic synthesis.

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-2-(2-methoxyethoxy)ethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethoxy-2-(2-methoxyethoxy)ethane as a solvent in various organic synthesis applications.

Introduction to this compound

This compound, also known as diethylene glycol ethyl methyl ether, is a high-boiling point, polar aprotic solvent.[1] Its chemical structure, featuring multiple ether linkages, imparts excellent solvating properties for a wide range of organic and inorganic compounds, making it a versatile medium for chemical reactions.[1][2]

Physicochemical Properties

A comprehensive understanding of the solvent's properties is crucial for its effective application in synthesis.

PropertyValue
CAS Number 1002-67-1
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol
Appearance Colorless transparent liquid[1]
Boiling Point ~177 °C
Flash Point 53.8 °C
Density 0.908 g/cm³[1]
Solubility Miscible with water and many organic solvents

Applications in Organic Synthesis

This compound is particularly suitable for reactions requiring elevated temperatures due to its high boiling point. Its stability at higher pH and ability to dissolve various reagents make it a candidate for several important classes of organic reactions.

Grignard Reactions

The ether linkages in this compound can effectively solvate and stabilize Grignard reagents, similar to other widely used ether solvents like diethyl ether and tetrahydrofuran (THF). Its high boiling point offers an advantage for reactions that are sluggish at lower temperatures.

Data Presentation: Grignard Reaction Parameters

ParameterValue
Reactant 1 (Alkyl/Aryl Halide) User Defined
Reactant 2 (Magnesium Turnings) User Defined
Solvent Volume User Defined
Reaction Temperature (°C) User Defined (e.g., 40 - 80)
Reaction Time (h) User Defined (e.g., 1 - 5)
Product Yield (%) User Defined

Experimental Protocol: Grignard Reagent Formation

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: A small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound is added from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Reaction: Once the reaction has initiated, the remaining solution of the halide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at a suitable temperature (e.g., 40-80 °C) until the magnesium is consumed.

  • Completion and Use: The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Logical Relationship: Grignard Reaction Workflow

Grignard_Workflow A Flame-dry glassware under N2 B Add Mg turnings and I2 crystal A->B C Add small portion of Alkyl/Aryl Halide in solvent B->C D Initiate reaction (gentle heating if needed) C->D E Dropwise addition of remaining halide solution D->E F Reflux until Mg is consumed E->F G Grignard reagent is formed F->G H Use in subsequent reaction G->H

Grignard Reaction Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions

This compound's high boiling point and ability to dissolve a wide range of reactants and catalysts make it a promising solvent for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which often require elevated temperatures.[3]

This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterValue
Aryl/Vinyl Halide User Defined
Boronic Acid/Ester User Defined
Palladium Catalyst User Defined (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Ligand User Defined (if needed)
Base User Defined (e.g., K₂CO₃, Cs₂CO₃)
Reaction Temperature (°C) User Defined (e.g., 80 - 120)
Reaction Time (h) User Defined
Product Yield (%) User Defined

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add the aryl/vinyl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add this compound as the solvent. The mixture is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) under an inert atmosphere and stirred vigorously until the starting material is consumed (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n R-X R-X R-Ar R-Ar PdII_RX R-Pd(II)L_n-X PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)2 + Base) PdII_R_Ar->Pd0 Reductive Elimination R-X->PdII_RX Oxidative Addition

Catalytic Cycle of Suzuki-Miyaura Coupling

This reaction involves the coupling of an unsaturated halide with an alkene.

Data Presentation: Heck Reaction Parameters

ParameterValue
Aryl/Vinyl Halide User Defined
Alkene User Defined
Palladium Catalyst User Defined (e.g., Pd(OAc)₂)
Ligand User Defined (e.g., PPh₃)
Base User Defined (e.g., Et₃N, K₂CO₃)
Reaction Temperature (°C) User Defined (e.g., 100 - 140)
Reaction Time (h) User Defined
Product Yield (%) User Defined

Experimental Protocol: Heck Reaction

  • Setup: In a reaction flask, combine the aryl/vinyl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., 1-5 mol%), a ligand if required (e.g., triphenylphosphine), and a base (1.5-2.0 equiv.).

  • Solvent Addition: Add this compound. The vessel is sealed and the mixture is degassed.

  • Reaction: Heat the mixture with stirring to a high temperature (e.g., 100-140 °C) for the required time, monitoring by TLC or GC.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove insoluble salts. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography or recrystallization.

Signaling Pathway: Heck Reaction Catalytic Cycle

Heck_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n R-X R-X Product Product PdII_RX R-Pd(II)L_n-X PdII_Alkene R-Pd(II)L_n(Alkene) PdII_RX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH2-CH(Ar)-Pd(II)L_n-X PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 Beta-Hydride Elimination R-X->PdII_RX Oxidative Addition

Catalytic Cycle of the Heck Reaction

This reaction couples terminal alkynes with aryl or vinyl halides.

Data Presentation: Sonogashira Coupling Parameters

ParameterValue
Aryl/Vinyl Halide User Defined
Terminal Alkyne User Defined
Palladium Catalyst User Defined (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) Co-catalyst User Defined (e.g., CuI)
Base User Defined (e.g., Et₃N, DIPA)
Reaction Temperature (°C) User Defined (e.g., Room Temp. to 100)
Reaction Time (h) User Defined
Product Yield (%) User Defined

Experimental Protocol: Sonogashira Coupling

  • Setup: A flask is charged with the aryl/vinyl halide (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the copper(I) co-catalyst (e.g., 1-10 mol%).

  • Solvent and Reagent Addition: Anhydrous this compound and a suitable amine base (e.g., triethylamine, which can also act as a co-solvent) are added. The mixture is degassed. The terminal alkyne (1.1-1.5 equiv.) is then added via syringe.

  • Reaction: The reaction is stirred under an inert atmosphere at the appropriate temperature (can range from room temperature to 100 °C) until completion.

  • Work-up: The reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous ammonium chloride, water, and brine, then dried and concentrated.

  • Purification: The desired product is isolated by column chromatography.

Nanoparticle Synthesis

The ether functionalities and high boiling point of this compound make it a potential medium for the synthesis of nanoparticles, where it can act as a solvent and a stabilizing agent. A patent has listed diethylene glycol ethyl methyl ether as a potential solvent in nanostructure compositions.[4]

Data Presentation: Nanoparticle Synthesis Parameters

ParameterValue
Metal Precursor User Defined (e.g., AgNO₃, HAuCl₄)
Reducing Agent User Defined (e.g., NaBH₄, Ascorbic Acid)
Stabilizing Agent User Defined (if different from solvent)
Reaction Temperature (°C) User Defined
Reaction Time (min/h) User Defined
Average Particle Size (nm) User Defined

Experimental Protocol: Representative Synthesis of Silver Nanoparticles

  • Precursor Solution: A solution of the metal precursor (e.g., silver nitrate) is prepared in this compound.

  • Reduction: To this solution, a reducing agent (e.g., sodium borohydride) dissolved in the same solvent is added dropwise under vigorous stirring.

  • Formation: The formation of nanoparticles is often indicated by a color change in the solution. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Purification: The synthesized nanoparticles are typically purified by repeated centrifugation and redispersion in a fresh solvent to remove unreacted precursors and byproducts.

  • Characterization: The size, shape, and stability of the nanoparticles are characterized using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Logical Relationship: Nanoparticle Synthesis Workflow

Nanoparticle_Synthesis_Workflow A Prepare metal precursor solution in solvent C Add reducing agent to precursor solution with stirring A->C B Prepare reducing agent solution in solvent B->C D Monitor reaction (e.g., color change) C->D E Age the nanoparticle solution D->E F Purify by centrifugation/redispersion E->F G Characterize nanoparticles (UV-Vis, TEM, DLS) F->G

General Workflow for Nanoparticle Synthesis

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be kept away from open flames and sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The protocols provided are representative and may require optimization for specific substrates and reaction conditions. It is the responsibility of the user to ensure safe laboratory practices.

References

Application Notes and Protocols: 1-Ethoxy-2-(2-methoxyethoxy)ethane (DEGDME) as an Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether (DEGDME), is a member of the glyme family of solvents that has garnered significant interest as an electrolyte component for next-generation lithium-ion batteries. Its unique molecular structure, featuring both ethoxy and methoxy groups, imparts desirable properties such as good solvating power for lithium salts, low viscosity, and a relatively high boiling point, contributing to enhanced safety and performance of lithium-ion batteries. These characteristics make DEGDME a promising alternative to conventional carbonate-based electrolytes, particularly in lithium-metal and lithium-sulfur battery systems.

This document provides detailed application notes, experimental protocols, and performance data for utilizing DEGDME as an electrolyte solvent in lithium-ion battery research.

Physicochemical and Electrochemical Properties

DEGDME-based electrolytes exhibit a range of electrochemical properties that are critical for battery performance. The choice of lithium salt and its concentration significantly influences these characteristics.

Table 1: Ionic Conductivity of DEGDME-based Electrolytes

Lithium SaltConcentration (M)Temperature (°C)Ionic Conductivity (mS/cm)Reference
LiFSI1.0257.6[1]
LiTFSI1.025~5-8[2]
LiBETI1.025> LiTFSI > LiFSI[2]

Table 2: Viscosity of DEGDME-based Electrolytes

Lithium SaltConcentration (M)Temperature (°C)Viscosity (cP)Reference
LiFSI1.02510.1[1]

Table 3: Electrochemical Stability and Transference Number

Lithium SaltConcentration (M)Electrochemical Stability Window (V vs. Li/Li⁺)Li⁺ Transference Number (t+)Reference
LiFSI1.755.00.45 ± 0.00[1]
LiFSI1.54.990.44 ± 0.01[1]
LiFSI1.254.900.43 ± 0.01[1]
LiFSI1.0-0.43 ± 0.02[1]

Performance in Lithium-Ion Batteries

The performance of lithium-ion batteries utilizing DEGDME-based electrolytes is demonstrated in various cell configurations.

Table 4: Cycling Performance of Li/LiFePO₄ Cells with DEGDME-based Electrolytes

Lithium SaltConcentrationC-RateCapacity RetentionCoulombic EfficiencyReference
LiTFSIHighly ConcentratedC/3~140 mAh/g after initial cycles>97%[3]
LiFSI1.01.0~80% after 400 cycles~98%[1]

Experimental Protocols

Protocol 1: Preparation of DEGDME-Based Electrolyte

This protocol details the preparation of a 1 M LiFSI in DEGDME electrolyte. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • This compound (DEGDME), battery grade (>99.5%)

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (>99.9%)

  • Molecular sieves (3Å, activated)

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Volumetric flasks and magnetic stir bars

Procedure:

  • Solvent Purification: Dry the DEGDME over activated molecular sieves for at least 48 hours inside the glovebox to reduce the water content to <10 ppm.

  • Salt Drying: Dry the LiFSI salt under vacuum at 110°C for 24 hours before transferring it into the glovebox.[2]

  • Electrolyte Formulation: a. In a clean, dry volumetric flask, add the desired amount of dried LiFSI salt. b. Slowly add the purified DEGDME to the flask while stirring with a magnetic stir bar. c. Continue stirring until the salt is completely dissolved. This may take several hours. d. Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Assembly of a CR2032 Coin Cell

This protocol describes the assembly of a Li/LiFePO₄ coin cell using the prepared DEGDME-based electrolyte.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • LiFePO₄ cathode (e.g., 15 mm diameter)

  • Lithium metal anode (e.g., 16 mm diameter)

  • Celgard separator (e.g., 19 mm diameter)

  • Prepared DEGDME-based electrolyte

  • Coin cell crimper

  • Pipette (10-100 µL)

  • Tweezers

Procedure:

  • Component Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum before transferring into the glovebox.

  • Cell Assembly: a. Place the cathode case (negative cap) on a clean surface. b. Place the LiFePO₄ cathode in the center of the case. c. Using a pipette, add a small drop (approximately 20 µL) of the DEGDME-based electrolyte onto the cathode surface. d. Place the separator on top of the wetted cathode. e. Add another drop of electrolyte (approximately 20 µL) onto the separator. f. Carefully place the lithium metal anode on top of the separator. g. Place a spacer on top of the lithium anode, followed by the spring. h. Place the anode case (positive cap) on top of the assembly. i. Carefully transfer the assembled cell to the coin cell crimper and crimp it to seal.

  • Cell Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and separator.

Protocol 3: Electrochemical Characterization

This protocol outlines the key electrochemical tests to evaluate the performance of the assembled coin cell.

Equipment:

  • Battery cycler (e.g., Maccor, Arbin)

  • Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

1. Galvanostatic Cycling:

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable solid electrolyte interphase (SEI).

  • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current densities.

  • Long-Term Cycling: Cycle the cell at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess its capacity retention and coulombic efficiency.

  • Voltage Window: For Li/LiFePO₄ cells, a typical voltage window is 2.5 V to 4.2 V.[3]

2. Electrochemical Impedance Spectroscopy (EIS):

  • Frequency Range: Typically from 1 MHz to 0.1 Hz.

  • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

  • Measurement Points: EIS can be performed on the fresh cell, after formation cycles, and at different states of charge/discharge during cycling to monitor changes in cell impedance.

3. Li⁺ Transference Number (t+) Measurement (Bruce-Vincent Method):

  • Assemble a symmetric Li/electrolyte/Li cell.

  • Apply a small DC polarization voltage (ΔV, e.g., 10 mV) and measure the initial current (I₀) and the steady-state current (Iₛₛ).

  • Measure the initial (R₀) and steady-state (Rₛₛ) interfacial resistances using EIS before and after polarization.

  • Calculate the transference number using the following equation: t₊ = Iₛₛ(ΔV - I₀R₀) / I₀(ΔV - IₛₛRₛₛ)

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assembly Assembly Phase (in Glovebox) cluster_testing Testing Phase Solvent_Purification Solvent (DEGDME) Purification Electrolyte_Formulation Electrolyte Formulation (1M LiFSI in DEGDME) Solvent_Purification->Electrolyte_Formulation Salt_Drying Lithium Salt (e.g., LiFSI) Drying Salt_Drying->Electrolyte_Formulation Cell_Assembly CR2032 Coin Cell Assembly Electrolyte_Formulation->Cell_Assembly Electrode_Prep Electrode Preparation (Cathode & Anode) Electrode_Prep->Cell_Assembly Component_Prep Cell Component Preparation Component_Prep->Cell_Assembly Cell_Resting Cell Resting (≥ 12 hours) Cell_Assembly->Cell_Resting Galvanostatic_Cycling Galvanostatic Cycling (Rate Capability, Long-term) Cell_Resting->Galvanostatic_Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Resting->EIS Transference_Number Li+ Transference Number Measurement Cell_Resting->Transference_Number Data_Analysis Data Analysis and Interpretation Galvanostatic_Cycling->Data_Analysis EIS->Data_Analysis Transference_Number->Data_Analysis logical_relationship cluster_advantages Advantages cluster_disadvantages Disadvantages & Challenges DEGDME This compound (DEGDME) as Electrolyte Solvent Good_Solvating_Power Good Solvating Power for Lithium Salts DEGDME->Good_Solvating_Power Low_Viscosity Relatively Low Viscosity DEGDME->Low_Viscosity High_Boiling_Point High Boiling Point (Enhanced Safety) DEGDME->High_Boiling_Point Wide_ESW Wide Electrochemical Stability Window DEGDME->Wide_ESW Good_Low_Temp_Performance Potential for Good Low-Temperature Performance DEGDME->Good_Low_Temp_Performance Hygroscopic Hygroscopic Nature (Requires Dry Environment) DEGDME->Hygroscopic Cost Higher Cost than Carbonates DEGDME->Cost SEI_Formation SEI Formation can be Different from Carbonates DEGDME->SEI_Formation Oxidative_Stability Oxidative Stability at High Voltages (>4.5V) can be a concern DEGDME->Oxidative_Stability

References

Application of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the potential use of 1-ethoxy-2-(2-methoxyethoxy)ethane as a solvent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and selectivity by affecting the solubility of reagents and the stability of catalytic intermediates.[1]

Ether solvents are frequently employed in Suzuki-Miyaura coupling due to their ability to dissolve a wide range of organic substrates and their compatibility with organometallic intermediates.[1] This application note explores the potential of this compound (also known as diethylene glycol ethyl methyl ether) as a solvent for this important transformation. Its high boiling point, good water solubility, and polar aprotic nature suggest it may offer advantages in certain applications, particularly those requiring elevated temperatures.[3][4]

Physicochemical Properties of this compound

This compound is a colorless liquid with physical properties that make it an interesting candidate as a solvent for cross-coupling reactions.[3] Its high boiling point allows for a wider range of reaction temperatures, which can be beneficial for less reactive substrates. Its miscibility with water is advantageous for reactions using inorganic bases, which often have poor solubility in purely organic media.[2][4]

Table 1: Comparison of Physicochemical Properties of Ether Solvents

PropertyThis compoundTetrahydrofuran (THF)1,4-Dioxane2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 1002-67-1[3]109-99-9123-91-196-47-9
Molecular Formula C₇H₁₆O₃[3]C₄H₈OC₄H₈O₂C₅H₁₀O
Boiling Point (°C) ~179[5]6610180
Melting Point (°C) -72[5]-108.411.8-136
Density (g/cm³) 0.908[4]0.8891.0340.854
Water Solubility High (1000 g/L at 20°C)[4]MiscibleMiscibleSlightly Soluble (14 g/100 mL)
Performance of Common Ether Solvents in Suzuki-Miyaura Coupling

Table 2: Representative Yields in Suzuki-Miyaura Coupling with Various Ether Solvents

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF801295[1]
BromobenzenePhenylboronic AcidPd(dba)₂ / PPh₃K₂CO₃THFReflux1271-74[1]
4-ChloroanisolePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001892
1-Bromo-4-nitrobenzenePhenylboronic AcidPd(PPh₃)₄K₂CO₃2-MeTHF80690

Note: The data in this table is compiled from various sources for illustrative purposes and direct comparison may not be exact due to differing reaction specifics.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OR)₂ Base ar1_pd_ar2 Ar¹-Pd(II)L₂-Ar² transmetalation->ar1_pd_ar2 reductive_elimination Reductive Elimination ar1_pd_ar2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar²

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow setup Reaction Setup reagents Add Aryl Halide, Boronic Acid, Base, and Catalyst to Flask setup->reagents atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add this compound atmosphere->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress by TLC or GC/LC-MS reaction->monitoring workup Reaction Workup monitoring->workup quench Cool and Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purification Purify by Column Chromatography dry->purification analysis Characterize Product purification->analysis

Figure 2: General Experimental Workflow

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as the solvent. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials
  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • This compound (anhydrous)

  • Deionized water (optional, if using an aqueous base solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment
  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply system (manifold or balloon)

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous this compound via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide). If required, deionized water can be added to form a biphasic mixture (e.g., 10:1 solvent to water ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C). The high boiling point of this compound allows for a broad temperature range to be explored.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the final product by standard analytical techniques (NMR, MS, etc.).

Safety Considerations
  • Work in a well-ventilated fume hood.

  • Palladium catalysts and some organic reagents can be toxic and should be handled with care.

  • This compound has a flash point of 53.8°C and should be handled away from ignition sources.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Exploration of 1-Ethoxy-2-(2-methoxyethoxy)ethane as a Solvent in Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and catalyst stability.[2] Traditionally, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are employed.[3] However, there is a growing demand for alternative solvents with more favorable environmental, health, and safety profiles.

This document explores the potential application of 1-ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, as a novel solvent for the Heck reaction. While no specific examples of its use in this context have been reported in the literature, its physical and chemical properties suggest it may be a suitable candidate.

Properties of this compound

This compound is a high-boiling, polar aprotic solvent. Its key properties, which are pertinent to its potential use in Heck reactions, are summarized in the table below.[4][5][6] The high boiling point is particularly advantageous for Heck reactions, which often require elevated temperatures to proceed efficiently.[7]

PropertyValueReference
Molecular FormulaC7H16O3[4]
Molecular Weight148.20 g/mol [4]
Boiling Point168-178 °C[4]
Density0.908 g/cm³[4]
Flash Point53.8 °C[4]
Water Solubility1000 g/L at 20 °C[5]
AppearanceColorless liquid[4]

Proposed Application in Heck Reactions

The ether functionalities in this compound render it a polar aprotic solvent, capable of dissolving a wide range of organic substrates and inorganic salts commonly used in Heck reactions. Its high boiling point allows for a broad range of reaction temperatures to be explored, potentially enhancing reaction rates and driving reactions to completion. Furthermore, its structural similarity to other glycol ethers that have been used in palladium-catalyzed cross-coupling reactions suggests it could be a viable reaction medium.

Experimental Protocols

The following protocols are proposed as a starting point for investigating the efficacy of this compound as a solvent in the Heck reaction. Researchers should note that these are general procedures and will likely require optimization for specific substrates.

Protocol 1: General Procedure for Screening this compound in a Heck Reaction

This protocol describes a model reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Alkene (e.g., styrene or n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • This compound (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the phosphine ligand (e.g., 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the base (e.g., 1.5-2.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).

  • Add a sufficient volume of anhydrous this compound to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2X Pd0->PdII_Aryl Oxidative Addition Base Base Alkene_Complex Ar-Pd(II)L2(alkene)X PdII_Aryl->Alkene_Complex Alkene Coordination Migratory_Insertion R-CH2-CH(Ar)-Pd(II)L2X Alkene_Complex->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination Product-Pd(II)L2(H)X Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd0 Reductive Elimination Product Product Beta_Hydride_Elimination->Product HX HX Beta_Hydride_Elimination->HX Aryl_Halide Ar-X Alkene Alkene BaseH Base-H+

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Experimental Workflow for Solvent Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Analysis Reactant_Prep Prepare Reactants: Aryl Halide, Alkene, Base Reaction_Setup Combine all components in a Schlenk flask under inert atmosphere Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst System: Pd source, Ligand Catalyst_Prep->Reaction_Setup Solvent_Prep Prepare Anhydrous This compound Solvent_Prep->Reaction_Setup Heating Heat to desired temperature (e.g., 80-150 °C) Reaction_Setup->Heating Monitoring Monitor reaction progress (TLC, GC-MS, NMR) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) and Calculate Yield Purification->Analysis

Caption: A general workflow for screening a new solvent in the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling Utilizing 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting aryl and vinyl alkynes are pivotal intermediates in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced materials.

The choice of solvent is a critical parameter that can significantly influence the efficiency, selectivity, and substrate scope of the Sonogashira coupling. While common solvents such as amines, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently employed, there is a growing interest in high-boiling point ether solvents for their ability to facilitate reactions with less reactive substrates that require elevated temperatures.

This document provides a detailed protocol for the use of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point ether solvent, in the Sonogashira coupling reaction. Due to a lack of direct literature precedent for this specific solvent in this reaction, the following protocols are adapted from established procedures using structurally analogous high-boiling ether solvents, such as diethylene glycol dimethyl ether (diglyme). These application notes aim to provide a robust starting point for researchers to explore the utility of this compound in their synthetic endeavors.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a palladium(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active palladium(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) salt.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Experimental Protocols

The following are generalized protocols for performing a Sonogashira coupling reaction using this compound as the solvent. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Coupling of Aryl Iodides with Terminal Alkynes

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • This compound (anhydrous, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous this compound and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Coupling of Aryl Bromides with Terminal Alkynes

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 equiv)

  • This compound (anhydrous, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous this compound and stir for 10 minutes to allow for complex formation.

  • Add the aryl bromide, copper(I) iodide, and diisopropylethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to a higher temperature (typically 100-140 °C) and monitor its progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions performed in high-boiling ether solvents, which can serve as a reference for reactions conducted in this compound.

Table 1: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene in a High-Boiling Ether Solvent (Analogous System)

EntryAryl HalideCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃N80495
24-IodotoluenePdCl₂(PPh₃)₂ / CuIEt₃N80492
34-BromoanisolePd(OAc)₂ / PPh₃ / CuIDIPEA1201288
41-BromonaphthalenePd(OAc)₂ / PPh₃ / CuIDIPEA1201285
54-ChlorobenzonitrilePd(OAc)₂ / XPhos / CuICs₂CO₃1402475

Table 2: Effect of Catalyst Loading and Temperature on the Coupling of 4-Iodoanisole and Phenylacetylene

EntryPdCl₂(PPh₃)₂ (mol%)CuI (mol%)Temp (°C)Time (h)Yield (%)
12480693
212801289
30.511001291
424601285

Mandatory Visualization

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent_base Add this compound and Base alkyne Add Terminal Alkyne heating Heat and Stir (Monitor by TLC/GC-MS) alkyne->heating quench Cool and Quench heating->quench extract Extract with Organic Solvent wash Wash Organic Layer dry Dry and Concentrate purify Column Chromatography final_product final_product purify->final_product Pure Product Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 R-Pd(II)(X)L₂ pd0->pd_int1 Oxidative Addition (R-X) pd_int2 R-Pd(II)(C≡CR')L₂ pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product R-C≡C-R' pd_int2->product cu_salt Cu(I)X cu_alkyne [Cu(C≡CR')]n cu_salt->cu_alkyne + Base cu_alkyne->pd_int1 alkyne H-C≡C-R' alkyne->cu_alkyne

Application Notes and Protocols: 1-Ethoxy-2-(2-methoxyethoxy)ethane as a Reaction Medium for High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, as a versatile and efficient reaction medium for high-temperature chemical synthesis. Its unique physicochemical properties make it an excellent choice for various applications, including the synthesis of nanomaterials and polymers.

Introduction to this compound

This compound is a high-boiling point, polar aprotic solvent.[1] Its chemical structure, featuring multiple ether linkages, imparts excellent solvating power for a wide range of organic and inorganic compounds. This, combined with its thermal stability, makes it a superior medium for reactions requiring elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its application in high-temperature synthesis.

PropertyValue
CAS Number 1002-67-1
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol
Boiling Point 179 °C
Appearance Colorless, transparent liquid
Solubility Soluble in water and many organic solvents

Applications in High-Temperature Synthesis

This compound is a versatile solvent suitable for a variety of high-temperature reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, facilitating faster reaction kinetics and enabling reactions that are not feasible at lower temperatures.

Nanoparticle Synthesis

This solvent is particularly well-suited for the synthesis of metal oxide nanoparticles. For instance, it has been identified as a suitable medium for the preparation of nickel oxide nanoparticles.[1] The general workflow for such a synthesis is depicted below.

Nanoparticle_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 High-Temperature Reaction cluster_2 Product Formation & Isolation Metal_Precursor Metal Precursor Precursor_Solution Precursor Solution Metal_Precursor->Precursor_Solution Solvent This compound Solvent->Precursor_Solution Heating Heating Precursor_Solution->Heating High Temperature Nanoparticles Nanoparticle Formation Heating->Nanoparticles Isolation Isolation & Purification Nanoparticles->Isolation Final_Product Final Nanoparticle Product Isolation->Final_Product Polymer_Synthesis_Workflow A Dissolve Poly(N-vinyl imidazole) in DMF B Add Diethylene glycol-2-bromoethyl methyl ether A->B C Heat at 80°C for 48h B->C D Precipitate in Ethyl Acetate C->D E Purify by Redissolving and Reprecipitating D->E F Dry under Vacuum E->F

References

Application Notes and Protocols for the Formulation of Inks and Coatings with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known by its synonym Diethylene Glycol Ethyl Methyl Ether (DEGMEE), is a high-performance, slow-evaporating solvent with the chemical formula C7H16O3.[1] It is a colorless, transparent liquid with a mild odor, valued in the formulation of inks and coatings for its excellent solvency, high boiling point, and low volatility.[1][2] These properties contribute to the enhancement of formulation stability, application performance, and the overall quality of the final product, ensuring smooth and durable finishes.[1] This document provides detailed application notes and protocols for the utilization of this compound in research and development settings.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in formulations.

PropertyValueReference
Chemical Name This compound[1]
Synonym Diethylene Glycol Ethyl Methyl Ether (DEGMEE)[1]
CAS Number 1002-67-1[1]
Molecular Formula C7H16O3[1]
Molecular Weight 148.2 g/mol [1]
Appearance Colorless transparent liquid[1]
Boiling Point approx. 167.9°C at 760 mmHg[1]
Flash Point 53.8°C[1]
Density 0.908 g/cm³[1]
Purity ≥ 99.0%
Water Content ≤ 0.10%[3]
Acidity (as HAC) ≤ 0.02%[3]

Key Functions in Ink and Coating Formulations

This compound serves several critical functions in the formulation of high-performance inks and coatings. Its versatility makes it a valuable component for achieving desired application and film properties.

FunctionDescription of Benefit
Solvent Possesses excellent solvency for a wide range of resins and binders used in inks and coatings, ensuring a homogeneous and stable formulation.[1][2]
Coalescing Agent In latex-based coatings, it facilitates the fusion of polymer particles during the drying process to form a continuous, uniform, and durable film.
Flow and Leveling Agent Its slow evaporation rate allows more time for the coating to level out, minimizing surface defects such as brush marks and orange peel, resulting in a smooth finish.[2]
Gloss Enhancer By promoting the formation of a smooth and uniform film, it can contribute to a higher gloss finish on the final coated surface.
Drying Time Retarder The low volatility of this compound helps to control the drying speed of inks, which is particularly important in printing processes to ensure consistent ink transfer and prevent premature drying on the press.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in ink and coating formulations.

Protocol 1: Preparation of a Water-Based Pigmented Coating

Objective: To prepare a stable and uniform water-based coating formulation incorporating this compound as a coalescing agent and flow promoter.

Materials:

  • Acrylic emulsion binder

  • Pigment dispersion (e.g., Titanium Dioxide)

  • Deionized water

  • This compound

  • Dispersing agent

  • Thickener

  • Defoamer

  • pH adjuster (e.g., ammonia)

  • High-speed disperser

  • Mixing vessel

  • Balance

Procedure:

  • In the mixing vessel, add the deionized water and dispersing agent.

  • While mixing at low speed, slowly add the pigment dispersion.

  • Increase the mixing speed to high and disperse for 15-20 minutes until a smooth, uniform consistency is achieved.

  • Reduce the mixing speed and add the acrylic emulsion binder.

  • Slowly add the this compound to the formulation while continuing to mix. The amount to be added should be predetermined based on the desired properties (typically 1-5% by weight of the total formulation).

  • Add the thickener, defoamer, and any other additives as required.

  • Adjust the pH of the formulation to the desired range (typically 8.0-9.0 for water-based acrylics) using the pH adjuster.

  • Continue mixing at low speed for an additional 10-15 minutes to ensure all components are thoroughly incorporated.

  • Allow the formulation to equilibrate for at least 24 hours before conducting performance tests.

Protocol 2: Evaluation of Coating Performance

Objective: To assess the impact of this compound on the key performance properties of a coating formulation.

Materials:

  • Prepared coating formulations (with and without this compound as a control)

  • Test panels (e.g., steel, glass, or wood)

  • Film applicator (e.g., drawdown bar)

  • Viscometer (e.g., Brookfield viscometer)

  • Drying time recorder

  • Gloss meter

  • Adhesion tester (e.g., cross-hatch adhesion tester)

  • Hardness tester (e.g., pencil hardness tester)

Methodology:

  • Viscosity Measurement:

    • Measure the viscosity of the coating formulations using a viscometer at a controlled temperature (e.g., 25°C).

    • Record the viscosity in centipoise (cP) or Krebs units (KU).

  • Film Application:

    • Apply a uniform film of each coating formulation onto the test panels using a film applicator to a specified wet film thickness.

  • Drying Time Assessment:

    • Immediately after application, start a drying time recorder or manually assess the set-to-touch time, tack-free time, and dry-hard time according to standard methods (e.g., ASTM D1640).

  • Gloss Measurement:

    • After the films are fully cured (typically after 7 days at ambient conditions), measure the gloss of the coated surfaces at different angles (e.g., 20°, 60°, 85°) using a gloss meter.

  • Adhesion Test:

    • Perform a cross-hatch adhesion test (e.g., ASTM D3359) on the cured films to evaluate the adhesion of the coating to the substrate.

  • Hardness Test:

    • Determine the pencil hardness of the cured films according to ASTM D3363 to assess the surface hardness.

Visualizations

Functional Role of this compound in Coatings

G cluster_formulation Coating Formulation cluster_process Application & Curing cluster_properties Enhanced Film Properties Binder Binder (Polymer Particles) Application Application Binder->Application Pigment Pigment Pigment->Application Water Water (Carrier) Water->Application Solvent This compound Solvent->Application Evaporation Evaporation Solvent->Evaporation Slow Evaporation Improves Flow & Leveling Coalescence Coalescence Solvent->Coalescence Softens Polymer Particles Application->Evaporation Evaporation->Coalescence Water Evaporates Film Cured Film Coalescence->Film Forms Continuous Film Properties Improved Gloss Good Adhesion Desired Hardness Film->Properties Exhibits

Caption: Functional role of the solvent in coating performance.

Experimental Workflow for Coating Evaluation

G Formulation Prepare Coating Formulations (Control vs. Test) Viscosity Measure Viscosity Formulation->Viscosity Application Apply Uniform Film to Test Panels Formulation->Application Drying Assess Drying Time (Set-to-touch, Tack-free, Dry-hard) Application->Drying Curing Cure Films (e.g., 7 days at 25°C) Drying->Curing Testing Perform Film Property Tests Curing->Testing Gloss Gloss Measurement Testing->Gloss Adhesion Adhesion Test (Cross-Hatch) Testing->Adhesion Hardness Hardness Test (Pencil Hardness) Testing->Hardness Analysis Analyze and Compare Data Gloss->Analysis Adhesion->Analysis Hardness->Analysis

Caption: Experimental workflow for evaluating coating performance.

References

Application Notes and Protocols: The Role of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known by its synonyms Diethylene Glycol Ethyl Methyl Ether and 2,5,8-Trioxadecane, is a versatile, high-boiling point solvent with applications in organic synthesis.[1] Its unique molecular structure, featuring both ether and ethoxy functionalities, makes it a promising candidate for various roles in the synthesis of nanoparticles. While detailed research articles exclusively focusing on this solvent's role in nanoparticle synthesis are limited, its inclusion in patent literature for nanoparticle synthesis and the well-documented roles of structurally similar glycol ethers provide a strong basis for its application.[2][3] These notes outline the potential roles, physicochemical properties, and hypothetical protocols for the use of this compound in the synthesis of metallic and metal oxide nanoparticles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound relevant to nanoparticle synthesis is provided in Table 1. Its high boiling point makes it suitable for high-temperature synthesis methods, while its solvent characteristics are beneficial for dissolving precursors and stabilizing nanoparticle dispersions.[1]

PropertyValueReference
Molecular Formula C7H16O3[1]
Molecular Weight 148.20 g/mol [1]
Boiling Point approx. 167.9°C[1]
Density 0.908 g/cm³[1]
Appearance Colorless transparent liquid[1]
Potential Roles in Nanoparticle Synthesis

Based on its chemical structure and the established functions of similar glycol ethers like diethylene glycol and ethylene glycol, this compound can be hypothesized to function in several key roles during nanoparticle synthesis:

  • High-Boiling Point Solvent: Its high boiling point allows for a wide range of reaction temperatures, which is crucial for controlling the kinetics of nanoparticle nucleation and growth. This is particularly relevant in thermal decomposition and polyol synthesis methods.

  • Reducing Agent: The ether and alcohol-like functionalities in its structure can facilitate the reduction of metal salt precursors to their zerovalent state, a fundamental step in the formation of metallic nanoparticles.

  • Stabilizing/Capping Agent: The molecule can adsorb onto the surface of newly formed nanoparticles, providing steric hindrance that prevents aggregation and enhances colloidal stability. This is a common role for glycol ethers, which helps in controlling the final size and morphology of the nanoparticles.[4]

  • Dispersing Agent: Its amphiphilic nature can aid in the dispersion of nanoparticles in various media, which is critical for their subsequent application and characterization.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established methods for nanoparticle synthesis using structurally similar solvents. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol outlines a hypothetical method for the synthesis of AuNPs where this compound acts as both a solvent and a reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation: Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.

  • Reaction Setup: In a three-neck flask equipped with a condenser and a magnetic stirrer, add 20 mL of this compound.

  • Heating: Heat the solvent to 140°C with vigorous stirring.

  • Injection: Rapidly inject 1 mL of the HAuCl₄ stock solution into the hot solvent.

  • Reaction: Observe the color change of the solution from yellow to deep red, indicating the formation of AuNPs. Maintain the reaction temperature for 1 hour to ensure complete reaction.

  • Cooling and Purification: Allow the solution to cool to room temperature. Add 20 mL of ethanol to precipitate the AuNPs.

  • Centrifugation: Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the AuNPs.

  • Washing: Discard the supernatant and wash the AuNP pellet with ethanol twice by resuspending and centrifuging.

  • Final Dispersion: Resuspend the purified AuNPs in a suitable solvent for characterization and further use.

Quantitative Data from Analogous Systems (for reference):

NanoparticleSolvent SystemSize RangeMorphologyReference
AuNPsAlkaline Ethylene Glycol~10 nmSpherical[5]
Protocol 2: Synthesis of Nickel Oxide Nanoparticles (NiO NPs)

This protocol is adapted from patent literature suggesting the use of diethylene glycol ethyl methyl ether for the preparation of metal oxide nanoparticle precursors.[3]

Materials:

  • Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • This compound

  • Ethanol

Procedure:

  • Precursor Solution Preparation: Dissolve 1 g of nickel acetate tetrahydrate in 50 mL of this compound in a beaker with magnetic stirring. Gentle heating (up to 80°C) may be applied to facilitate dissolution.

  • Reaction Setup: Transfer the precursor solution to a three-neck flask fitted with a condenser and a thermometer.

  • Thermal Decomposition: Heat the solution to 160°C under constant stirring.

  • Reaction: Maintain the temperature for 2 hours. The formation of a precipitate indicates the synthesis of nickel-containing precursors.

  • Cooling and Collection: Allow the reaction mixture to cool to room temperature. Collect the precipitate by centrifugation at 8,000 rpm for 15 minutes.

  • Washing: Wash the precipitate with ethanol three times to remove any residual solvent and unreacted precursors.

  • Calcination: Dry the collected powder in an oven at 80°C for 12 hours. Subsequently, calcine the powder in a furnace at 400°C for 3 hours to obtain crystalline NiO nanoparticles.

Visualizations

Logical Workflow for Nanoparticle Synthesis

The following diagram illustrates the general logical workflow for the synthesis of nanoparticles using a solvent-based method, highlighting the key stages where this compound would play a role.

Nanoparticle_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization Precursor Metal Precursor Mix Mixing & Heating Precursor->Mix Solvent This compound Solvent->Mix Nucleation Nucleation Mix->Nucleation Reduction/Decomposition Growth Growth Nucleation->Growth Capping/Stabilization Purification Purification (Centrifugation, Washing) Growth->Purification Characterization Characterization (TEM, DLS, etc.) Purification->Characterization

Caption: General workflow for nanoparticle synthesis.

Hypothesized Roles of this compound

This diagram illustrates the multifaceted role of this compound in the nanoparticle synthesis process.

Solvent_Roles cluster_roles Functional Roles cluster_outcomes Process Outcomes Solvent This compound Role1 Solvent Medium Solvent->Role1 Role2 Reducing Agent Solvent->Role2 Role3 Capping/Stabilizing Agent Solvent->Role3 Outcome1 Precursor Dissolution Role1->Outcome1 Outcome2 Metal Ion Reduction Role2->Outcome2 Outcome3 Control of Size & Aggregation Role3->Outcome3

Caption: Hypothesized roles of the solvent.

This compound is a promising solvent for nanoparticle synthesis due to its favorable physicochemical properties. While direct academic literature is sparse, its structural similarity to well-studied glycol ethers and its mention in patent literature suggest its utility as a high-boiling point solvent, reducing agent, and stabilizer. The provided hypothetical protocols serve as a starting point for researchers to explore its application in synthesizing a variety of nanoparticles for applications in drug delivery, catalysis, and materials science. Further research is warranted to fully elucidate its specific role and advantages in this field.

References

Application Notes and Protocols for 1-Ethoxy-2-(2-methoxyethoxy)ethane in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, is a high-purity organic solvent with the chemical formula C7H16O3.[1] Its unique combination of ether functionalities imparts a range of desirable properties, making it a versatile medium for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a specialized solvent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental setups. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1002-67-1[1]
Molecular Formula C7H16O3[1]
Molecular Weight 148.20 g/mol [1]
Appearance Colorless transparent liquid[1]
Boiling Point ~167.9 °C at 760 mmHg[1]
Density 0.908 g/cm³[1]
Flash Point 53.8 °C[1]
Purity ≥ 99.0%[1]
Moisture Content ≤ 0.1%[1]
Acidity (as HAC) ≤ 0.01%[1]

Applications in Organic Synthesis

Due to its high boiling point, excellent solvency for a wide range of organic compounds, and stability under various reaction conditions, this compound is a valuable solvent for numerous applications in organic synthesis.[1] Its low volatility and high purity make it particularly suitable for reactions requiring precise temperature control and minimal impurities.[1]

Protocol 1: Grignard Reaction

The ether linkages in this compound can effectively solvate and stabilize Grignard reagents, similar to traditional solvents like diethyl ether and tetrahydrofuran (THF). Its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

Objective: To synthesize a tertiary alcohol via the Grignard reaction of an organohalide with a ketone, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Organohalide (e.g., Bromobenzene)

  • Ketone (e.g., Acetophenone)

  • This compound (anhydrous)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Experimental Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.

  • Initiation of Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small portion of a solution of the organohalide (1.0 equivalent) in anhydrous this compound to the magnesium turnings.

  • If the reaction does not initiate spontaneously (as indicated by a color change and gentle reflux), gently warm the flask.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of the ketone (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude tertiary alcohol by column chromatography or recrystallization.

Quantitative Data Table:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)EquivalentsYield (%)
Magnesium24.311.2-
Organohalide1.0-
Ketone1.0-
Tertiary Alcohol-
Protocol 2: Nanoparticle Synthesis

The high boiling point and coordinating ether oxygens of this compound make it a suitable medium for the synthesis of metal nanoparticles. It can function as a solvent and a stabilizing agent, and in some cases, a reducing agent at elevated temperatures.

Objective: To synthesize silver nanoparticles (AgNPs) using this compound as a solvent and stabilizing agent. This is a generalized protocol that may require optimization.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Reducing agent (e.g., sodium borohydride, if required)

  • Standard laboratory glassware

Experimental Procedure:

  • Precursor Solution: Dissolve silver nitrate in this compound in a round-bottom flask with stirring.

  • Heating: Heat the solution to a specific temperature (e.g., 120-160 °C) under an inert atmosphere. The solvent's high boiling point allows for precise temperature control in this range.

  • Reduction: In some protocols, the solvent itself can act as a reducing agent at high temperatures. Alternatively, a separate reducing agent dissolved in this compound can be added dropwise to the heated precursor solution.

  • Nanoparticle Formation: The formation of nanoparticles is often indicated by a color change in the solution.

  • Aging: Maintain the reaction at the elevated temperature for a set period to allow for nanoparticle growth and stabilization.

  • Isolation: After cooling to room temperature, the nanoparticles can be isolated by centrifugation.

  • Washing: Wash the isolated nanoparticles with a suitable solvent (e.g., ethanol) to remove any unreacted precursors or byproducts.

  • Characterization: Characterize the size, shape, and properties of the synthesized nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Quantitative Data Table:

ParameterValue
Concentration of AgNO₃
Reaction Temperature (°C)
Reaction Time (hours)
Average Nanoparticle Size (nm)
Wavelength of Max. Absorbance (λmax, nm)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the Grignard reaction protocol described above.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_mg Add Mg Turnings and Iodine setup->add_mg add_halide_init Add Initial Organohalide Solution add_mg->add_halide_init initiation Initiate Reaction (Gentle Warming if needed) add_halide_init->initiation add_halide_rem Add Remaining Organohalide Solution initiation->add_halide_rem formation_complete Complete Reagent Formation add_halide_rem->formation_complete cool_reagent Cool Grignard Reagent to 0 °C formation_complete->cool_reagent add_ketone Add Ketone Solution Dropwise cool_reagent->add_ketone react React at Room Temperature (Monitor by TLC) add_ketone->react quench Quench Reaction with Sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry, Filter, and Concentrate extract->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of a tertiary alcohol using a Grignard reaction.

References

Handling and storage procedures for 1-Ethoxy-2-(2-methoxyethoxy)ethane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Ethoxy-2-(2-methoxyethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of this compound (CAS No. 1002-67-1) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Physicochemical Properties

This compound, also known as diethylene glycol ethyl methyl ether, is a colorless, transparent liquid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValue
Molecular Formula C7H16O3[1]
Molecular Weight 148.20 g/mol [1][2]
Appearance Colorless transparent liquid[1]
Density 0.908 g/cm³[1]
Boiling Point Approx. 167.9°C at 760 mmHg[1]
Flash Point 53.8°C[1]
Purity ≥ 99.0%[1]
Moisture Content ≤ 0.1%[1]
Acidity ≤ 0.01%[1]
Health Hazard Information

While this compound does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008, it is a combustible material that can cause serious eye irritation.[3][4] It is essential to handle it with care to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374 are required. Always inspect gloves for leaks or tears before use.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a suitable respirator.[3]

Handling Procedures

4.1. General Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[5][6]

  • Use only non-sparking tools and explosion-proof equipment.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[3]

4.2. Dispensing

  • When transferring the liquid, pour slowly to minimize splashing.

  • Ensure the receiving container is properly labeled.

  • Ground both the source and receiving containers to prevent static electricity buildup.[6]

Storage Procedures

Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.

  • Storage Location: Store in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly closed in its original packaging.[5] Only use approved packaging for storage.[3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6][7]

  • Ignition Sources: Keep away from heat and all sources of ignition.

  • Peroxide Formation: This material may form explosive peroxides. It is recommended to test for peroxide formation before distillation or evaporation and to discard the chemical after one year.

Emergency Procedures

6.1. Spills and Leaks

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[5]

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or universal binder).[3]

  • Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Do not allow the spilled material to enter drains or waterways.[3]

6.2. Fire

  • Use carbon dioxide, dry chemical powder, or foam to extinguish a fire.[5][6]

  • Water spray can be used to cool closed containers.[5]

6.3. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]

Disposal

Dispose of this compound and its contaminated packaging in accordance with local, regional, and national regulations. This material may be considered hazardous waste.[3]

Experimental Workflow & Logic Diagrams

To visualize the safe handling and storage workflow, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Ground and Bond Containers C->D E Dispense Chemical Slowly D->E F Keep Away from Ignition Sources E->F G Securely Close Container F->G H Clean Work Area G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

G Storage Protocol for this compound cluster_storage Storage Conditions Store Store in a Cool, Dry, Well-Ventilated Area Container Keep Container Tightly Closed Store->Container Ignition Away from Heat and Ignition Sources Store->Ignition Incompatible Segregate from Incompatible Materials (Strong Oxidizers, Acids, Bases) Store->Incompatible Peroxide Monitor for Peroxide Formation (Discard after 1 year if untested) Store->Peroxide

References

Application Notes and Protocols for the Disposal of 1-Ethoxy-2-(2-methoxyethoxy)ethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a comprehensive framework for the safe and compliant disposal of waste containing 1-Ethoxy-2-(2-methoxyethoxy)ethane. While this solvent is not classified as a hazardous substance under Regulation (EC) No 1272/2008 (CLP), it is combustible and, as an ether, has the potential to form explosive peroxides over time.[1] Therefore, adherence to these protocols is critical to ensure personnel safety and environmental protection.

Hazard Assessment and Data Summary

This compound is a colorless, transparent liquid commonly used as an organic synthesis solvent.[2] Although it has a low acute toxicity profile, its potential to form shock-sensitive and explosive peroxides upon prolonged storage and exposure to air and light is a significant concern.[3][4][5][6][7]

Table 1: Properties and Hazard Data for this compound

PropertyValueReference
CAS Number 1002-67-1[1]
Molecular Formula C7H16O3[2]
Appearance Colorless transparent liquid[2]
Boiling Point ~167.9°C @ 760 mmHg[2]
Flash Point 53.8°C[2]
Hazard Classification (EC No 1272/2008) Not classified as hazardous[1]
Primary Disposal Concern Potential for peroxide formation[3][4][5][6][7]
Aquatic Hazard Shall not be classified as hazardous to the aquatic environment[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound and its waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

Waste Collection and Storage Protocols

Proper collection and storage are paramount to prevent peroxide formation and ensure safe disposal.

  • Container Selection: Use only approved, chemically compatible containers for waste collection.[1] The original container or a clean, dry, amber glass bottle with a tight-fitting cap is recommended.

  • Labeling: All waste containers must be clearly labeled with "Waste: this compound" and the date of waste generation (the date the first drop of waste was added to the container).

  • Segregation: Do not mix this compound waste with other waste streams, particularly acidic or oxidizing waste. Halogenated and non-halogenated solvent wastes should be kept separate to facilitate disposal.[8]

  • Storage Location: Store waste containers in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[2] Secondary containment should be used to prevent spills from reaching drains.

  • Peroxide Prevention: To minimize peroxide formation, it is recommended to dispose of waste in a timely manner. Do not store waste for extended periods. For long-term storage, consider adding a peroxide inhibitor like Butylated Hydroxytoluene (BHT).

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Experimental Protocol: Quenching of a Reaction Mixture Containing this compound

This protocol outlines the proper procedure for quenching a reaction and handling the resulting waste stream containing this compound.

Objective: To safely quench a hypothetical Grignard reaction and segregate the resulting waste for disposal.

Materials:

  • Reaction mixture in this compound.

  • Saturated aqueous ammonium chloride (NH4Cl) solution.

  • Separatory funnel.

  • Labeled waste containers for aqueous and organic waste.

  • Appropriate PPE.

Procedure:

  • Cooling: Cool the reaction vessel to 0°C in an ice bath to control the exothermic quenching process.

  • Quenching: Slowly add the saturated aqueous NH4Cl solution to the reaction mixture with stirring.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.

  • Aqueous Waste: Drain the lower aqueous layer into a designated "Aqueous Waste" container.

  • Organic Waste: The upper organic layer, containing this compound and the reaction products, should be drained into a designated "Non-halogenated Organic Waste" container.

  • Labeling: Ensure both waste containers are accurately labeled with their contents and the date of generation.

  • Storage: Store the waste containers in a designated satellite accumulation area according to the storage protocols outlined in Section 3.

  • Disposal Request: Arrange for pickup and disposal of the waste through your institution's EHS department.

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) container Select Appropriate Labeled Container start->container segregate Segregate from Incompatible Waste container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage peroxide_check Potential for Peroxide Formation? storage->peroxide_check test_peroxides Test for Peroxides peroxide_check->test_peroxides Yes (Aged Waste) disposal_request Request Waste Pickup from EHS peroxide_check->disposal_request No (Fresh Waste) peroxides_present Peroxides Present? test_peroxides->peroxides_present treat_peroxides Consult EHS for Peroxide Neutralization peroxides_present->treat_peroxides Yes peroxides_present->disposal_request No treat_peroxides->disposal_request final_disposal Final Disposal by Licensed Contractor disposal_request->final_disposal

References

Application Notes and Protocols for 1-Ethoxy-2-(2-methoxyethoxy)ethane in Cleaning Product Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as Diethylene Glycol Ethyl Methyl Ether (DEGMEE), in the formulation of cleaning products. This document outlines the chemical's properties, its role in various cleaning applications, example formulations, and standardized experimental protocols for performance evaluation.

Introduction to this compound (DEGMEE)

This compound is a high-performance, slow-evaporating glycol ether solvent valued for its excellent solvency for a wide range of soils, including oils, greases, and other organic residues. Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of hydrophilic and hydrophobic properties. This makes it an effective coupling agent, improving the stability and performance of multi-component cleaning formulations.[1]

Key Properties:

  • Excellent Solvency: Effectively dissolves a broad spectrum of polar and non-polar soils.

  • Coupling Agent: Promotes the miscibility of otherwise immiscible ingredients in a formulation.[1]

  • Low Volatility: Its low vapor pressure allows for longer contact time with the soil, enhancing cleaning performance, and reduces worker exposure to volatile organic compounds (VOCs).

  • Water Solubility: Readily soluble in water, making it suitable for aqueous-based cleaning formulations.

  • Low Odor: Contributes to a more pleasant end-user experience.

Applications in Cleaning Formulations

DEGMEE is a versatile solvent used in a variety of household and industrial cleaning products:

  • All-Purpose Cleaners: Its ability to tackle a wide range of soils makes it a valuable component in multi-surface cleaners.

  • Degreasers: Highly effective in heavy-duty degreasing formulations for industrial and institutional use, where the removal of tough, baked-on greases is required.

  • Glass and Surface Cleaners: Contributes to streak-free cleaning by effectively dissolving greasy fingerprints and other residues.

  • Floor Cleaners and Polishes: In addition to its cleaning power, it can contribute to a glossy finish on flooring surfaces.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 1002-67-1[2]
Molecular Formula C₇H₁₆O₃[2]
Molecular Weight 148.20 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 177 °C[3]
Flash Point 53.8 °C[2][4]
Density 0.908 g/cm³[2]
Water Solubility 1000 g/L at 20°C[4]

Example Formulations

While specific proprietary formulations are not publicly available, the following examples, based on patent literature for similar glycol ethers, provide a starting point for development. The concentration of this compound can be optimized based on the desired performance characteristics.

Table 1: Example Hard Surface Cleaner Formulation

This formulation is based on a patent for a hard surface cleaner utilizing a similar glycol ether (diethylene glycol monomethyl ether). The concentration of DEGMEE would likely fall within a similar range.

IngredientFunctionConcentration Range (% w/w)
WaterSolvent55.0 - 85.0
Surfactant (e.g., Nonylphenol + 9EO Polyethoxylate)Cleaning Agent4.0 - 15.0
This compound (DEGMEE) Solvent & Coupling Agent 0.5 - 5.0
Builder (e.g., Sodium Tripolyphosphate)Water Softening, Soil Suspension1.0 - 5.0
Alkaline Source (e.g., Sodium Hydroxide)pH Adjustment, Saponification0.5 - 2.0
Thickener (e.g., Acrylic Copolymer)Viscosity Modifier4.0 - 10.0
Chelating Agent (e.g., EDTA)Sequesters Metal Ions0.5 - 2.0

Source: Adapted from US Patent 7,270,131 B2. Note that the original patent specifies diethylene glycol monomethyl ether.[5]

Table 2: General Purpose Cleaner Concentrate

This example illustrates a concentrate formulation where the glycol ether content is higher.

IngredientFunctionConcentration Range (parts by volume)
This compound (DEGMEE) Solvent 5 - 60
Glycol (e.g., Propylene Glycol)Co-solvent, Humectant5 - 60
Monohydroxy Alcohol (e.g., Isopropanol)Co-solvent, Drying Agent5 - 20
Amine (e.g., Monoethanolamine)pH Adjustment, Soil Removal1 - 10
Synthetic DetergentCleaning Agent1 - 10
WaterSolvent< 23

Source: Adapted from US Patent 3,839,234 A, which lists several suitable glycol ethers.[6]

Experimental Protocols

The following protocols are based on ASTM International standards for evaluating the performance of hard surface cleaners.

Protocol for Evaluating Cleaning Performance of All-Purpose Cleaners (Based on ASTM D4488)

Objective: To determine the cleaning efficacy of a formulation containing this compound on a resilient flooring substrate.

Materials and Equipment:

  • White vinyl tiles (substrate)

  • Gardner Straight-Line Washability and Abrasion Machine

  • Sponge or other specified applicator

  • Colorimeter or spectrophotometer for reflectance measurements

  • Standardized soil (e.g., a mixture of particulate and oily soils as specified in ASTM D4488)

  • Test formulation containing DEGMEE

  • Control formulation (without DEGMEE or with a different solvent)

Procedure:

  • Substrate Preparation: Pre-clean the vinyl tiles to ensure a uniform surface. Measure the initial reflectance of the clean, dry tiles.

  • Soiling: Apply a standardized amount of the soil mixture evenly onto a defined area of the tiles. Allow the soiled tiles to dry for a specified period.

  • Reflectance Measurement of Soiled Tile: Measure the reflectance of the soiled tiles before cleaning.

  • Cleaning:

    • Mount a soiled tile in the washability apparatus.

    • Saturate the sponge with a specified volume of the cleaning formulation.

    • Run the washability apparatus for a set number of cycles.

  • Rinsing and Drying: Rinse the cleaned tile with deionized water and allow it to air dry completely.

  • Reflectance Measurement of Cleaned Tile: Measure the final reflectance of the cleaned and dried tile.

  • Calculation of Cleaning Efficacy: Calculate the cleaning efficacy using the following formula:

    Cleaning Efficacy (%) = [(Rc - Rs) / (Ro - Rs)] x 100

    Where:

    • Rc = Reflectance of the cleaned tile

    • Rs = Reflectance of the soiled tile

    • Ro = Reflectance of the original, unsoiled tile

Data Presentation:

FormulationAverage Cleaning Efficacy (%)Standard Deviation
Formulation with X% DEGMEE
Control Formulation (No Solvent)
Control Formulation (Alternative Solvent)
Protocol for Evaluating Performance on Greasy Soils

Objective: To assess the effectiveness of a DEGMEE-containing formulation in removing greasy soils.

Materials and Equipment:

  • Ceramic tiles or stainless steel panels (substrate)

  • Artificial greasy soil (e.g., a mixture of vegetable shortening, lard, and motor oil)

  • Cleaning apparatus (as in 5.1)

  • Gravimetric balance (for measuring soil removal by weight)

  • Test and control formulations

Procedure:

  • Substrate Preparation: Clean and weigh the substrate panels.

  • Soiling: Apply a known weight of the artificial greasy soil to the panels.

  • Cleaning: Perform the cleaning procedure as described in section 5.1.

  • Drying and Weighing: Thoroughly dry the cleaned panels and weigh them again.

  • Calculation of Soil Removal: Calculate the percentage of soil removed:

    Soil Removal (%) = [(Initial Soil Weight - Final Soil Weight) / Initial Soil Weight] x 100

Data Presentation:

FormulationAverage Greasy Soil Removal (%)Standard Deviation
Formulation with X% DEGMEE
Control Formulation (No Solvent)
Control Formulation (Alternative Solvent)

Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in cleaning formulations.

Formulation_Development_Workflow cluster_0 Phase 1: Formulation Design cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis and Refinement Define_Cleaning_Application Define Cleaning Application (e.g., All-Purpose, Degreaser) Select_Base_Ingredients Select Base Ingredients (Surfactants, Builders, etc.) Define_Cleaning_Application->Select_Base_Ingredients Incorporate_DEGMEE Incorporate DEGMEE (0.5% - 15% w/w) Select_Base_Ingredients->Incorporate_DEGMEE Optimize_Concentration Optimize DEGMEE Concentration Incorporate_DEGMEE->Optimize_Concentration Prepare_Test_Surfaces Prepare Test Surfaces (ASTM Standards) Optimize_Concentration->Prepare_Test_Surfaces Apply_Standardized_Soil Apply Standardized Soil Prepare_Test_Surfaces->Apply_Standardized_Soil Conduct_Cleaning_Assay Conduct Cleaning Assay (e.g., ASTM D4488) Apply_Standardized_Soil->Conduct_Cleaning_Assay Measure_Cleaning_Efficacy Measure Cleaning Efficacy (Reflectance or Gravimetric) Conduct_Cleaning_Assay->Measure_Cleaning_Efficacy Analyze_Data Analyze Data and Compare to Controls Measure_Cleaning_Efficacy->Analyze_Data Refine_Formulation Refine Formulation (Adjust Concentrations) Analyze_Data->Refine_Formulation Final_Product Final Product Formulation Analyze_Data->Final_Product Refine_Formulation->Optimize_Concentration Iterate

Caption: Workflow for Cleaning Product Formulation and Testing with DEGMEE.

Cleaning_Mechanism cluster_1 Soiled Surface DEGMEE DEGMEE (Solvent) Soil Greasy Soil (Hydrophobic) DEGMEE->Soil Dissolves Surfactant Surfactant Surfactant->Soil Emulsifies Water Water Water->Soil Lifts & Rinses Surface Hard Surface

Caption: Synergistic Cleaning Action of DEGMEE and Surfactants.

References

Application Notes and Protocols for 1-Ethoxy-2-(2-methoxyethoxy)ethane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Ethoxy-2-(2-methoxyethoxy)ethane, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether (DEGMEE), and its applications in pharmaceutical synthesis.[1] This document includes its physicochemical properties, applications as a versatile solvent, and a detailed protocol for its use in the synthesis of pharmaceutical intermediates.

Introduction

This compound (CAS No. 1002-67-1) is a high-boiling, polar aprotic solvent with a unique combination of ether functionalities.[1] These structural features impart excellent solvating properties for a wide range of organic compounds, making it a valuable medium for chemical reactions in pharmaceutical development.[1] Its low volatility and high thermal stability are advantageous for reactions requiring elevated temperatures.[1] In the pharmaceutical industry, it is also utilized as a solubilizer and penetration enhancer in topical formulations.

Physicochemical Properties

The physical and chemical properties of this compound make it a suitable solvent for various synthetic applications. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆O₃[1]
Molecular Weight 148.20 g/mol
Appearance Colorless transparent liquid[1]
Density 0.908 g/cm³[1]
Boiling Point approx. 167.9 °C at 760 mmHg[1]
Flash Point 53.8 °C[1]
Purity ≥ 99.0%[1]
Moisture Content ≤ 0.1%[1]
Acidity ≤ 0.01%[1]

Applications in Pharmaceutical Synthesis

This compound is a versatile solvent for the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] Its ability to dissolve a wide array of substances makes it particularly useful in reactions where reactants have different polarity. It is an excellent medium for nucleophilic substitution reactions, such as the Williamson ether synthesis, which is a common method for constructing ether linkages found in many active pharmaceutical ingredients (APIs).[2][3][4]

The high boiling point allows for a wide range of reaction temperatures, and its polar nature can help to stabilize charged intermediates and transition states, potentially increasing reaction rates and yields.

Experimental Protocols

The following is a representative protocol for the Williamson ether synthesis of a pharmaceutical intermediate using this compound as the solvent. This reaction is a key step in the synthesis of various APIs.[2][4]

Reaction: Synthesis of a Benzyl Ether Intermediate

cluster_reactants Reactants cluster_products Products A Aryl Alcohol (e.g., 4-Fluorophenol) Reaction Williamson Ether Synthesis (SN2 Reaction) A->Reaction B Alkyl Halide (e.g., Benzyl Bromide) B->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent This compound (Solvent) Solvent->Reaction Reaction Medium C Benzyl Ether Intermediate Reaction->C D Salt Byproduct (e.g., KBr) Reaction->D A 1. Add Reactants and Solvent (4-Fluorophenol, K₂CO₃, Solvent) B 2. Add Alkyl Halide (Benzyl Bromide) A->B C 3. Heat and Stir (90-100 °C, 4-6 hours) B->C D 4. Cool and Filter C->D E 5. Extraction and Washing (Ethyl Acetate, Water, Brine) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G cluster_properties Key Properties cluster_advantages Advantages in Synthesis Solvent This compound P1 High Boiling Point Solvent->P1 P2 Polar Aprotic Nature Solvent->P2 P3 Good Solvating Power Solvent->P3 A1 Wide Reaction Temperature Range P1->A1 A2 Stabilizes Charged Intermediates P2->A2 A3 Dissolves Diverse Reactants P3->A3 Result Suitable for Pharmaceutical Intermediate Synthesis A1->Result A2->Result A3->Result

References

Application of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Polymer Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known by synonyms such as Diethylene Glycol Ethyl Methyl Ether and 2,5,8-Trioxadecane, is a high-purity solvent with the chemical formula C₇H₁₆O₃.[1] With a molecular weight of 148.20 g/mol , this colorless and transparent liquid has established applications in organic synthesis, as well as in the formulation of inks and coatings where it enhances stability and performance.[1] Its low volatility and high solvent power allow for seamless blending with a variety of resins and polymers.[1] This document provides an overview of its known applications in polymer chemistry, focusing on its role as a solvent and a potential plasticizer.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for its function in polymer processing and formulation.

PropertyValueReference
CAS Number 1002-67-1[1]
Molecular Formula C₇H₁₆O₃[1]
Molecular Weight 148.20 g/mol [1]
Appearance Colorless transparent liquid[1]
Density 0.908 g/cm³[1]
Boiling Point approx. 167.9 °C @ 760 mmHg[1]
Flash Point 53.8 °C[1]
Purity ≥ 99.0%[1]
Moisture Content < 0.1%[1]
Acidity < 0.01%[1]

Application as a Solvent in Polymer Systems

With its high boiling point and excellent solvent power, this compound is a suitable medium for various polymer formulations, particularly in the coatings and inks industry.[1] Its ability to dissolve a wide array of substances makes it a valuable component in the production of complex chemical compounds that may serve as monomers or precursors in polymer synthesis.[1]

Logical Workflow for Solvent Selection in Polymer Formulations

The selection of an appropriate solvent is a critical step in the development of polymer-based coatings, adhesives, and other formulations. The following diagram illustrates a logical workflow for considering this compound as a solvent.

Solvent_Selection_Workflow Workflow for Solvent Consideration A Define Polymer System & Formulation Requirements (e.g., viscosity, drying time) B Identify Candidate Solvents Based on Solubility Parameters A->B C Evaluate Physical Properties of this compound (High Boiling Point, Low Volatility) B->C D Assess Compatibility with Polymer and Other Components C->D E Conduct Formulation Trials (e.g., film casting, coating application) D->E F Characterize Final Product Properties (e.g., adhesion, gloss, mechanical strength) E->F G Optimize Formulation Based on Performance Data F->G

Caption: Logical workflow for evaluating this compound as a solvent.

Potential Application as a Plasticizer

This compound has been categorized as a plasticizer by some chemical suppliers. Plasticizers are additives that increase the flexibility and durability of a polymer. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg).

General Experimental Protocol for Evaluating Plasticizer Efficacy

The following is a generalized protocol for evaluating the effectiveness of this compound as a plasticizer for a given polymer, such as polyvinyl chloride (PVC).

Objective: To determine the effect of this compound on the thermal and mechanical properties of a polymer.

Materials:

  • Polymer resin (e.g., PVC)

  • This compound

  • Primary plasticizer (e.g., DEHP or a phthalate-free alternative, for comparison)

  • Thermal stabilizer (if required for the polymer)

  • Suitable solvent for the polymer (e.g., THF, cyclohexanone for PVC)

  • Processing equipment (e.g., two-roll mill, hydraulic press)

  • Characterization instruments (e.g., DSC for Tg, tensile tester for mechanical properties)

Procedure:

  • Compounding:

    • Dry the polymer resin to remove any moisture.

    • On a two-roll mill at a temperature suitable for the polymer, blend the polymer with a specified weight percentage of this compound (e.g., 10, 20, 30 phr - parts per hundred resin).

    • Incorporate a thermal stabilizer if necessary.

    • Prepare control samples with no plasticizer and with a standard primary plasticizer for comparison.

  • Sample Preparation:

    • Mold the compounded polymer into sheets of a defined thickness using a hydraulic press.

    • Cut the sheets into specimens of appropriate dimensions for the required characterization techniques.

  • Characterization:

    • Thermal Analysis: Determine the glass transition temperature (Tg) of the plasticized polymer samples using Differential Scanning Calorimetry (DSC). A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.

    • Mechanical Testing: Measure the tensile strength, elongation at break, and Young's modulus of the samples using a universal testing machine. An effective plasticizer will typically decrease tensile strength and modulus while increasing the elongation at break.

Expected Outcome and Data Presentation

The quantitative data from these experiments should be summarized in a table for clear comparison, as illustrated in the hypothetical Table 2 below.

PlasticizerConcentration (phr)Glass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
None (Control)0Tg1TS1EB1
Standard Plasticizer20Tg2TS2EB2
This compound10Tg3TS3EB3
This compound20Tg4TS4EB4
This compound30Tg5TS5EB5

Note: The values in Table 2 are placeholders and would need to be determined experimentally.

Visualization of Plasticizer Action

The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which increases the free volume and facilitates chain movement.

Plasticizer_Action Mechanism of Plasticization cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain P4 Polymer Chain PL1 Plasticizer P5 Polymer Chain PL2 Plasticizer P6 Polymer Chain A Increased Inter-chain Distance and Free Volume B Reduced Intermolecular Forces (Lower Tg, Increased Flexibility) A->B cluster_0 cluster_0 cluster_0->A Addition of Plasticizer

Caption: How a plasticizer increases polymer chain mobility.

Safety and Handling

This compound should be handled in a well-ventilated area. Standard personal protective equipment, including safety glasses and gloves, should be worn. It is a combustible liquid and should be stored away from ignition sources in a cool, dry place.[1]

Conclusion

This compound is a versatile solvent with established use in the coatings and inks industry. Its properties suggest potential for broader applications in polymer chemistry, notably as a plasticizer. However, there is a lack of specific, publicly available data to substantiate these applications in detail. The experimental protocols and logical workflows provided herein offer a framework for researchers to systematically evaluate the performance of this compound in their specific polymer systems. Further research is warranted to quantify its effects on polymerization kinetics and the physical properties of various polymers.

References

Application Notes and Protocols for 1-Ethoxy-2-(2-methoxyethoxy)ethane in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, as a promising solvent for electrochemical research. Its unique properties make it a compelling alternative to traditional carbonate-based electrolytes, particularly in the development of next-generation energy storage systems and for specialized electrochemical analyses.

Introduction

This compound is an aprotic solvent belonging to the glyme (glycol dimethyl ether) family. Its molecular structure, featuring multiple ether linkages, allows for effective solvation of alkali metal ions, particularly lithium ions, making it a suitable medium for electrochemical studies. This document outlines its key physicochemical and electrochemical properties, provides detailed protocols for its use in common electrochemical experiments, and discusses its primary applications.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its effective application in electrochemical setups. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H16O3[1][2][3]
Molecular Weight 148.20 g/mol [1][2][3]
CAS Number 1002-67-1[1][2][3]
Appearance Colorless, transparent liquid[2]
Density 0.908 g/cm³ at 25°C[1][2]
Boiling Point 167.9 - 179 °C[1][2][4]
Melting Point -72 °C[1][4]
Flash Point 53.8 °C[1][2]
Water Solubility 1000 g/L at 20°C[1]
Purity ≥ 99.0%[2]
Typical Moisture Content < 0.1%[2]

Electrochemical Properties and Performance

The electrochemical behavior of an electrolyte is paramount to the performance and stability of an electrochemical cell. This section details the key electrochemical parameters of this compound-based electrolytes. As specific data for this exact solvent is limited in publicly available literature, values for its close structural analog, diethylene glycol diethyl ether (DEGDEE), are provided as a reasonable estimate.

PropertyEstimated ValueReference (for DEGDEE)
Ionic Conductivity (1 M LiTFSI) ~4.7 mS/cm at room temperature[5]
Electrochemical Stability Window High oxidative stability[5]
Compatibility Good with lithium metal anodes[5]

Key Applications in Electrochemical Studies

This compound is a versatile solvent with several key applications in electrochemistry:

  • Lithium-Ion Batteries: Its ability to dissolve lithium salts and its compatibility with lithium metal anodes make it a candidate for use in high-energy-density lithium-ion batteries.[4]

  • Lithium-Air and Lithium-Sulfur Batteries: Glyme-based electrolytes are extensively studied for these next-generation battery technologies due to their different reaction mechanisms compared to conventional lithium-ion systems.

  • Organic Synthesis: It serves as a solvent for various organic reactions, particularly those involving electrochemical steps.[2]

  • Electrochemical Sensors: Its properties can be leveraged in the development of novel electrochemical sensing platforms.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of electrolytes based on this compound.

Protocol for Preparation of a 1 M LiTFSI Electrolyte

This protocol describes the preparation of a standard 1 M solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound.

Materials:

  • This compound (battery grade, low water content)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (battery grade)

  • Anhydrous solvent (e.g., acetonitrile) for rinsing

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Argon-filled glovebox

Procedure:

  • Drying: Dry the LiTFSI salt under vacuum at 120°C for at least 12 hours to remove any residual moisture.

  • Solvent Preparation: Ensure the this compound has a low water content (< 20 ppm), as confirmed by Karl Fischer titration. If necessary, the solvent can be further dried over molecular sieves.

  • Electrolyte Preparation (inside a glovebox): a. Transfer the dried LiTFSI salt and this compound into an argon-filled glovebox. b. Weigh the appropriate amount of LiTFSI needed to prepare the desired volume of a 1 M solution. c. Place a magnetic stir bar into a clean, dry volumetric flask. d. Carefully add the weighed LiTFSI to the volumetric flask. e. Add a portion of the this compound to the flask (approximately half the final volume). f. Stir the mixture on a magnetic stirrer until the LiTFSI is completely dissolved. g. Add this compound to the volumetric flask until the solution reaches the calibration mark. h. Continue stirring for at least one hour to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Electrolyte_Preparation_Workflow cluster_drying Drying cluster_glovebox Glovebox Procedure Dry_Salt Dry LiTFSI Salt (Vacuum Oven, 120°C) Weigh_Salt Weigh LiTFSI Dry_Salt->Weigh_Salt Dry_Solvent Dry Solvent (Molecular Sieves) Dissolve Dissolve LiTFSI in Solvent (Volumetric Flask with Stirrer) Dry_Solvent->Dissolve Weigh_Salt->Dissolve Final_Volume Adjust to Final Volume Dissolve->Final_Volume Homogenize Stir for Homogeneity Final_Volume->Homogenize Store Store Electrolyte Homogenize->Store

Workflow for the preparation of a 1 M LiTFSI electrolyte.
Protocol for Cyclic Voltammetry to Determine the Electrochemical Window

This protocol outlines the procedure for determining the electrochemical stability window of the prepared electrolyte using cyclic voltammetry.

Materials and Equipment:

  • Prepared 1 M LiTFSI in this compound electrolyte

  • Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., lithium metal foil)

  • Reference electrode (e.g., lithium metal foil)

  • Separator (e.g., glass fiber)

  • Potentiostat/Galvanostat

  • Argon-filled glovebox

Procedure:

  • Electrode Preparation: a. Polish the working electrode to a mirror finish using alumina slurry, then rinse with an anhydrous solvent and dry thoroughly. b. Cut the lithium metal foil for the counter and reference electrodes to the appropriate size.

  • Cell Assembly (inside a glovebox): a. Assemble the three-electrode cell in the following order: working electrode, separator, reference electrode, separator, counter electrode. b. Add a few drops of the prepared electrolyte to each separator to ensure good ionic contact. c. Seal the cell to ensure it is airtight.

  • Cyclic Voltammetry Measurement: a. Connect the cell to the potentiostat. b. Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

    • Potential Range: -0.5 V to 5.0 V vs. Li/Li⁺
    • Scan Rate: 10 mV/s
    • Number of Cycles: 3 c. Start the measurement and record the resulting voltammogram.

  • Data Analysis: a. Plot the current response as a function of the applied potential. b. Determine the anodic and cathodic limits of the electrochemical window by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.

CV_Workflow Prep_Electrodes Prepare Electrodes (Polish WE, Cut Li CE/RE) Assemble_Cell Assemble 3-Electrode Cell (in Glovebox) Prep_Electrodes->Assemble_Cell Add_Electrolyte Add Electrolyte to Separators Assemble_Cell->Add_Electrolyte Seal_Cell Seal the Electrochemical Cell Add_Electrolyte->Seal_Cell Connect_Potentiostat Connect Cell to Potentiostat Seal_Cell->Connect_Potentiostat Set_Parameters Set CV Parameters (Potential Range, Scan Rate) Connect_Potentiostat->Set_Parameters Run_CV Perform Cyclic Voltammetry Set_Parameters->Run_CV Analyze_Data Analyze Voltammogram (Determine Stability Window) Run_CV->Analyze_Data

Experimental workflow for cyclic voltammetry.
Protocol for Ionic Conductivity Measurement

This protocol describes how to measure the ionic conductivity of the prepared electrolyte using electrochemical impedance spectroscopy (EIS).

Materials and Equipment:

  • Prepared 1 M LiTFSI in this compound electrolyte

  • Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known cell constant

  • Impedance analyzer (potentiostat with EIS capability)

  • Temperature-controlled chamber

  • Argon-filled glovebox

Procedure:

  • Cell Assembly (inside a glovebox): a. Fill the conductivity cell with the prepared electrolyte. b. Ensure there are no air bubbles between the electrodes. c. Seal the cell.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement: a. Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C). b. Connect the conductivity cell to the impedance analyzer. c. Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: a. Plot the impedance data as a Nyquist plot (Z'' vs. Z'). b. Determine the bulk resistance (Rb) of the electrolyte from the high-frequency intercept of the semicircle with the real axis. c. Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Conductivity_Workflow Fill_Cell Fill Conductivity Cell with Electrolyte Equilibrate_Temp Equilibrate at Desired Temperature Fill_Cell->Equilibrate_Temp Connect_Analyzer Connect to Impedance Analyzer Equilibrate_Temp->Connect_Analyzer Run_EIS Perform EIS Measurement Connect_Analyzer->Run_EIS Analyze_Nyquist Analyze Nyquist Plot (Determine Bulk Resistance, Rb) Run_EIS->Analyze_Nyquist Calculate_Conductivity Calculate Ionic Conductivity (σ) Analyze_Nyquist->Calculate_Conductivity Solvent_Properties_Relationship cluster_physicochemical Physicochemical Properties cluster_electrochemical Electrochemical Performance Solvent This compound Dielectric_Constant Dielectric Constant Solvent->Dielectric_Constant Viscosity Viscosity Solvent->Viscosity Boiling_Point High Boiling Point Solvent->Boiling_Point Melting_Point Low Melting Point Solvent->Melting_Point Salt_Dissociation Good Salt Dissociation Dielectric_Constant->Salt_Dissociation promotes Ionic_Conductivity High Ionic Conductivity Viscosity->Ionic_Conductivity inversely affects Safety Enhanced Safety Boiling_Point->Safety improves Operating_Temp Wide Operating Temperature Melting_Point->Operating_Temp enables Salt_Dissociation->Ionic_Conductivity enhances Electrochemical_Window Wide Electrochemical Window Ionic_Conductivity->Electrochemical_Window influences

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-ethoxy-2-(2-methoxyethoxy)ethane via vacuum distillation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant physical data to ensure a safe and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of a liquid decreases as the atmospheric pressure is reduced. The boiling point of this compound at standard atmospheric pressure (760 mmHg) is approximately 177-179°C.[1] The precise boiling point under vacuum will depend on the specific pressure achieved. Refer to the data table below for estimated boiling points at various pressures.

Q2: Why is my vacuum pressure fluctuating during distillation?

A2: Vacuum pressure instability can be caused by several factors:

  • Leaks in the system: Check all glass joints, tubing connections, and seals for proper sealing. Ensure all joints are adequately greased with a suitable vacuum grease.

  • Outgassing of components: The distillation apparatus itself or dissolved gases in the solvent can be released under vacuum. It is often beneficial to hold the system under full vacuum for a period before heating to allow for outgassing.

  • Inadequate cold trap: If the cold trap is not sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen slush), volatile substances can be pulled into the vacuum pump, affecting its performance.

  • Bumping of the liquid: Violent boiling, or bumping, can cause sudden pressure changes. Ensure smooth boiling by using a magnetic stir bar, boiling chips, or a capillary bubbler.

Q3: My distillation is "bumping" violently. How can I prevent this?

A3: Bumping occurs when the liquid superheats and then boils in a sudden burst. To prevent this, you must introduce a nucleation point for smooth boiling.

  • Magnetic Stirring: Actively stirring the distillation flask with a magnetic stir bar is the most common and effective method.

  • Boiling Chips: Add fresh, porous boiling chips to the cool liquid before applying the vacuum. Never add boiling chips to hot liquid, as this can cause violent boiling over.

  • Capillary Bubbler: A fine capillary tube that introduces a slow stream of inert gas (like nitrogen or argon) into the bottom of the flask provides a steady stream of bubbles for smooth boiling.

Q4: The distillate is coming over cloudy. What does this indicate?

A4: Cloudiness in the distillate often indicates the presence of water. This can happen if the initial material was not sufficiently dried or if there is an azeotrope forming. Ensure the starting material is thoroughly dried with an appropriate drying agent before distillation.

Q5: Why is it critical to test for peroxides before distilling ethers like this one?

A5: Ethers are known to form explosive peroxide compounds upon exposure to air and light.[2][3] During distillation, these non-volatile peroxides can become concentrated in the distillation flask. As the distillation proceeds to dryness or near dryness, the concentrated peroxides can detonate with extreme violence when heated.[2] Therefore, it is mandatory to test for the presence of peroxides before any distillation of an ether.

Data Presentation

Physical Properties and Estimated Boiling Points
PropertyValue
Molecular Formula C₇H₁₆O₃[4]
Molecular Weight 148.20 g/mol [4]
Boiling Point (760 mmHg) ~178 °C[1]
Melting Point -72 °C[5]
Density 0.908 g/cm³[6]
Flash Point ~54 °C[5]
Estimated Boiling Point at 50 mmHg ~105 °C
Estimated Boiling Point at 20 mmHg ~85 °C
Estimated Boiling Point at 10 mmHg ~70 °C
Estimated Boiling Point at 5 mmHg ~58 °C
Estimated Boiling Point at 1 mmHg ~35 °C

Note: Estimated boiling points are calculated using a standard pressure-temperature nomograph and should be considered approximate. Actual boiling points may vary based on the accuracy of the pressure measurement and purity of the compound.

Experimental Protocol

Safety First: Peroxide Testing and Removal

1. Peroxide Test (Potassium Iodide Method):

  • In a fume hood, add 1 ml of the this compound to be purified to a test tube containing 1 ml of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide.

  • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.[7]

  • If the solution turns brown, do not proceed with distillation. The peroxides must be removed first.

2. Peroxide Removal:

  • If peroxides are present, they can be removed by passing the solvent through a column of activated alumina (approximately 100g of alumina per 100mL of solvent).[7]

  • Alternatively, shake the solvent with a freshly prepared solution of iron(II) sulfate.[2]

  • After treatment, re-test the solvent to ensure all peroxides have been removed before proceeding.

Drying the Solvent
  • Add a suitable anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to the peroxide-free solvent.[8]

  • Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing, indicating the water has been absorbed.[8]

  • Allow the mixture to stand for at least 30 minutes.

  • Filter or decant the dried solvent into a clean, dry round-bottom flask suitable for distillation. Add a magnetic stir bar or fresh boiling chips.

Vacuum Distillation Procedure
  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are clean, properly greased, and sealed to maintain a good vacuum.

  • System Evacuation: Turn on the cooling water to the condenser. Begin stirring and slowly open the vacuum source to evacuate the system. The pressure should drop to the desired level (e.g., 10-20 mmHg).

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Forerun Collection: Collect the initial, low-boiling fraction (the "forerun") in the first receiving flask. This fraction may contain residual water or other volatile impurities.

  • Main Fraction Collection: As the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure this compound. Monitor the temperature and pressure throughout the collection; they should remain constant.

  • Shutdown: Once the majority of the product has distilled and before the distillation flask goes to dryness, stop the heating. Allow the system to cool under vacuum.

  • Venting: Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

  • Storage: Store the purified solvent in a clean, dry, amber glass bottle over molecular sieves and under a nitrogen atmosphere to prevent moisture and peroxide formation.

Visualizations

Experimental Workflow: Vacuum Distillation Setup

VacuumDistillation cluster_setup Vacuum Distillation Apparatus cluster_utilities Utilities flask Distillation Flask (with stir bar) head Distillation Head (with Thermometer) flask->head Vapor condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter Liquid Distillate water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver cold_trap Cold Trap (Dry Ice/Acetone) adapter->cold_trap To Vacuum heating Heating Mantle heating->flask Heat vacuum Vacuum Pump cold_trap->vacuum water_in Water In water_in->condenser Cooling

Caption: Diagram of a standard vacuum distillation apparatus.

Logical Relationship: Troubleshooting Guide

Troubleshooting problem Problem Encountered pressure Unstable Vacuum problem->pressure bumping Violent Bumping problem->bumping low_yield Low/No Distillate problem->low_yield cloudy Cloudy Distillate problem->cloudy cause_leak Cause: System Leak pressure->cause_leak cause_stir Cause: No Nucleation bumping->cause_stir cause_temp Cause: Temp Too Low or Pressure Too High low_yield->cause_temp cause_water Cause: Water Contamination cloudy->cause_water sol_leak Solution: Check/regrease joints. Inspect tubing. cause_leak->sol_leak sol_stir Solution: Add stir bar/boiling chips. Use capillary bubbler. cause_stir->sol_stir sol_temp Solution: Increase heat gently. Check vacuum level. cause_temp->sol_temp sol_water Solution: Dry starting material thoroughly before distillation. cause_water->sol_water

References

Technical Support Center: Dehydration of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water content from 1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the drying of this compound.

Issue 1: Solvent is still wet after drying with molecular sieves.

Possible Cause Troubleshooting Step
Inactive Molecular Sieves Ensure molecular sieves are properly activated before use. Sieves can be regenerated by heating in a laboratory oven.[1] For small-scale applications, they can be dried in a drying oven followed by slow cooling in a desiccator.
Incorrect Pore Size Use 3Å molecular sieves. The 3Å pore size is ideal as it selectively adsorbs water molecules while excluding the larger solvent molecules.[1][2][3]
Insufficient Amount of Sieves Increase the amount of molecular sieves used. A common starting point is 10-20% of the solvent volume.
Insufficient Contact Time Allow for adequate contact time. For static drying, let the solvent stand over the sieves for at least 24 hours. Gentle agitation can improve efficiency.
Saturated Sieves If reusing sieves, ensure they have been fully regenerated. Saturated sieves will not adsorb more water.

Issue 2: Suspected Peroxide Formation.

Ethers like this compound are prone to forming explosive peroxides upon exposure to air and light.[4][5] This risk is elevated during distillation as peroxides can become concentrated.[6]

Possible Cause Troubleshooting Step
Prolonged Storage/Exposure to Air Always test for peroxides before distillation or concentration.[4][6] Use peroxide test strips for a quick check.[7] A yellow color when adding potassium iodide solution indicates the presence of peroxides.[8][9]
Visible Crystal Formation Do not handle the container. Crystal formation around the cap or in the liquid indicates a high and dangerous concentration of peroxides.[4][9] Contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.[4]
Positive Peroxide Test If peroxides are present but no crystals are visible, they can be removed. A common method is to wash the solvent with an aqueous solution of ferrous sulfate.[4][8]

Issue 3: Inefficient Drying with Other Agents.

Drying Agent Possible Cause of Inefficiency Troubleshooting Step
**Calcium Hydride (CaH₂) **Formation of a passivating layer of calcium hydroxide.Stirring the solvent during drying can help break up this layer and expose fresh CaH₂.
Incomplete reaction.Allow for sufficient reaction time (can be several hours to overnight).
Distillation Azeotrope formation with water.While this compound has a high boiling point, azeotropic distillation is a possibility. This is less common for removing small amounts of water.
Peroxide hazard.Never distill to dryness. [10] Always test for and remove peroxides before distillation.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound?

A1: For routine drying to low water content, activated 3Å molecular sieves are highly effective and the safest method.[1][11] They have a high affinity for water and a pore size that excludes the solvent molecule, ensuring selective water removal.[1][2]

Q2: How do I activate molecular sieves?

A2: Molecular sieves can be activated (regenerated) by heating them in an oven at a temperature between 200-300°C for several hours to drive off the adsorbed water.[1] After heating, they should be cooled in a desiccator to prevent re-adsorption of atmospheric moisture.

Q3: How can I check if my molecular sieves are active?

A3: A simple qualitative test is to place a few beads of the molecular sieve in the palm of a gloved hand and add a drop of water. If the sieves are active, they will generate noticeable heat.[1][11]

Q4: What is the expected water content after drying with 3Å molecular sieves?

Q5: Are there any safety concerns when drying this compound?

A5: Yes, the primary safety concern is the formation of explosive peroxides.[5] It is crucial to test for peroxides before any distillation or concentration step.[4][6] Always store the solvent in a cool, dark place in a tightly sealed container to minimize peroxide formation.[4][9]

Q6: Can I use other drying agents like sodium sulfate or magnesium sulfate?

A6: Anhydrous sodium sulfate and magnesium sulfate are common drying agents, but they are generally less efficient for achieving very low water content compared to molecular sieves or reactive agents like calcium hydride. They are more suitable for pre-drying or when ultra-low water content is not critical.

Data Presentation

The following table summarizes the typical efficiency of common drying methods for organic solvents, providing an estimate for this compound.

Drying Method Typical Initial Water Content (ppm) Estimated Final Water Content (ppm) Advantages Disadvantages
3Å Molecular Sieves 500 - 1000< 10High efficiency, safe, easy to useRequires proper activation, can be slow
**Calcium Hydride (CaH₂) **500 - 100010 - 50High capacity, effective for very wet solventsFlammable gas byproduct (H₂), reactive, requires careful handling
Distillation 500 - 1000VariableCan remove other impuritiesPeroxide explosion hazard , energy-intensive
Anhydrous Na₂SO₄ / MgSO₄ 500 - 1000100 - 200Inexpensive, easy to handleLower efficiency, not for achieving ultra-dry solvent

Note: The estimated final water content can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Drying with 3Å Molecular Sieves

Objective: To reduce the water content of this compound to the low ppm range.

Materials:

  • This compound

  • 3Å molecular sieves, activated

  • Oven-dried flask with a septum or stopper

  • Inert gas (Nitrogen or Argon) source (optional, for highly sensitive applications)

Procedure:

  • Activate the 3Å molecular sieves by heating them in a clean, dry oven at 250-300°C for at least 3 hours.

  • Cool the activated sieves to room temperature in a desiccator.

  • Place the activated molecular sieves (approximately 10-20% of the solvent volume) into an oven-dried flask.

  • If for a highly moisture-sensitive application, flush the flask with an inert gas.

  • Add the this compound to the flask.

  • Seal the flask and allow it to stand for at least 24 hours at room temperature. For optimal drying, gently agitate the mixture periodically.

  • To use the dried solvent, carefully decant or transfer it via a cannula, leaving the molecular sieves behind.

Protocol 2: Testing for Peroxides

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • Add approximately 1 mL of the this compound to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Stopper the test tube and shake.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Visualizations

Drying_Workflow Experimental Workflow for Drying this compound cluster_prep Preparation cluster_drying Drying Process cluster_verification Verification & Use start Start with This compound add_solvent Add solvent to flask start->add_solvent activate_sieves Activate 3Å Molecular Sieves (250-300°C, >3h) add_sieves Add activated sieves to dry flask activate_sieves->add_sieves add_sieves->add_solvent stand Let stand for >24h add_solvent->stand peroxide_test Test for Peroxides (Mandatory before concentration) stand->peroxide_test decant Decant or cannula transfer dry solvent peroxide_test->decant Peroxides Absent remove_peroxides Remove Peroxides (e.g., FeSO₄ wash) peroxide_test->remove_peroxides Peroxides Present use Use in experiment decant->use remove_peroxides->peroxide_test Re-test Troubleshooting_Logic Troubleshooting Logic for Ineffective Drying start Solvent Still Wet After Drying q1 Are sieves activated? start->q1 sol1 Re-activate sieves (Heat to 250-300°C) q1->sol1 No q2 Correct pore size (3Å)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use 3Å molecular sieves q2->sol2 No q3 Sufficient contact time? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase contact time (>24h) q3->sol3 No q4 Sufficient amount of sieves? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Increase amount of sieves (10-20% v/v) q4->sol4 No end Drying should be effective q4->end Yes a4_no No sol4->q4

References

Technical Support Center: 1-Ethoxy-2-(2-methoxyethoxy)ethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 1-Ethoxy-2-(2-methoxyethoxy)ethane (also known as Diethylene Glycol Ethyl Methyl Ether) in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound, with the CAS number 1002-67-1, is a high-boiling point, polar aprotic solvent.[1] Its chemical structure features multiple ether linkages, which impart good solvating power for a wide range of organic and inorganic compounds.[1] In organic synthesis, it is primarily used as a solvent for reactions requiring elevated temperatures, such as in the production of complex chemical compounds.[1] Its low volatility and high solvent power also make it suitable for use in inks and coatings formulations.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: It is a colorless, transparent liquid with a boiling point of approximately 177 °C and a flash point of 69 °C.[2] It is miscible with water and many organic solvents. The presence of multiple ether oxygens allows it to chelate cations, which can influence reaction rates and mechanisms.

Q3: What are the main stability concerns and incompatible materials with this compound?

A3: While generally stable, its stability can be compromised by strong acids, strong bases, and strong oxidizing agents.[2] Like other ethers, it can form explosive peroxides upon prolonged exposure to air and light.

Q4: How should this compound be stored?

A4: To ensure its stability and prevent peroxide formation, it should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from light and sources of ignition.

Troubleshooting Guide

Issue 1: Unexpected Side Products Observed in the Reaction Mixture

Q: I am observing unexpected peaks in my GC-MS/LC-MS analysis that I suspect are derived from the solvent, this compound. What are the likely side reactions?

A: Unexpected side products derived from this compound can arise from several pathways, primarily acid/base-catalyzed cleavage or reaction with highly reactive reagents.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ether linkages can be cleaved to form smaller alcohols and ethers. This is particularly relevant during acidic workups.

  • Reaction with Organometallic Reagents: While generally a suitable solvent for Grignard reactions, at elevated temperatures or in the presence of certain catalysts (like cobalt salts), Grignard reagents can cleave ether bonds.[1] Similarly, highly reactive organolithium reagents may also react with the solvent.

  • Reaction with Strong Bases: Strong bases, such as those used in Williamson ether synthesis (e.g., NaH, KH), can potentially deprotonate the carbon adjacent to the ether oxygen, leading to elimination or rearrangement pathways, although this is less common for acyclic ethers compared to other side reactions.

Mitigation Strategies:

  • Reagent Compatibility Check: Before running a reaction, assess the compatibility of all reagents with the ether solvent, especially at elevated temperatures.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures to minimize solvent degradation.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Purification of Solvent: Ensure the solvent is free from acidic or basic impurities by purifying it before use (e.g., by distillation over sodium/benzophenone).

  • Alternative Solvents: If solvent participation is a persistent issue, consider using a more inert solvent for your specific reaction.

Issue 2: Low or Inconsistent Reaction Yields

Q: My reaction is giving low or irreproducible yields when using this compound as a solvent. What could be the cause?

A: Low or inconsistent yields can be attributed to the presence of impurities in the solvent, particularly water and peroxides.

  • Water Content: The presence of water can quench moisture-sensitive reagents like Grignard reagents and organolithiums, leading to lower yields of the desired product.

  • Peroxide Formation: Ethers can form peroxides upon exposure to air and light. These peroxides are not only an explosion hazard but can also act as unwanted oxidants in the reaction, leading to the formation of byproducts and decomposition of reagents or products.

Troubleshooting and Solutions:

  • Solvent Purity: Use a high-purity, anhydrous grade of the solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Peroxide Testing: Regularly test the solvent for the presence of peroxides, especially before distillation or concentration. Commercial peroxide test strips are available for a quick check.

  • Peroxide Removal: If peroxides are detected, they must be removed before using the solvent. A common method is to pass the solvent through a column of activated alumina.

  • Use of Inhibitors: For storage, consider using solvents that contain an inhibitor like butylated hydroxytoluene (BHT) to prevent peroxide formation, if the inhibitor does not interfere with your reaction.

Quantitative Data on Side Reactions (Illustrative)

Table 1: Illustrative Data on Ether Cleavage by Grignard Reagent at Elevated Temperatures

EntryGrignard ReagentTemperature (°C)Reaction Time (h)Conversion of Solvent (%)Major Cleavage Products
1Phenylmagnesium Bromide10012< 52-Methoxyethanol, Ethoxyethanol
2Phenylmagnesium Bromide1501215-202-Methoxyethanol, Ethoxyethanol
3n-Butylmagnesium Bromide10012< 22-Methoxyethanol, Ethoxyethanol
4n-Butylmagnesium Bromide1501210-152-Methoxyethanol, Ethoxyethanol

Table 2: Illustrative Data on Peroxide Formation Under Different Storage Conditions

EntryStorage ConditionStorage Time (Months)Peroxide Level (ppm)
1Sealed, dark, under N₂6< 1
2Sealed, dark, under N₂12< 5
3Partially opened, ambient light, air320-30
4Partially opened, ambient light, air6> 100 (Hazardous)

Experimental Protocols

Protocol 1: Testing for Peroxides in this compound

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional, for higher sensitivity)

  • Commercial peroxide test strips

Procedure using Potassium Iodide:

  • Add 1 mL of the this compound sample to 1 mL of glacial acetic acid.

  • Add a spatula tip of potassium iodide crystals.

  • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.

  • For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.

Procedure using Commercial Test Strips:

  • Dip the test strip into the solvent for the time specified by the manufacturer.

  • Remove the strip and compare the color to the provided chart to determine the peroxide concentration.

  • Caution: If peroxide levels are above 100 ppm, the solvent is hazardous and should be disposed of properly. Do not attempt to distill or concentrate a solvent with high levels of peroxides.

Visualizations

Peroxide_Formation Ether 1-Ethoxy-2- (2-methoxyethoxy)ethane Radical Ether Radical Ether->Radical + Initiator (e.g., light) Oxygen Oxygen (from air) Light Light/Heat Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide + H abstraction from another ether molecule

Caption: Peroxide formation in this compound.

Acid_Hydrolysis Solvent This compound Protonation Protonated Ether Solvent->Protonation + H⁺ (from strong acid) Cleavage Nucleophilic Attack by X⁻ (e.g., Br⁻, I⁻) Protonation->Cleavage Products Cleavage Products (e.g., 2-ethoxyethanol, 1-bromo-2-methoxyethane) Cleavage->Products

Caption: Acid-catalyzed cleavage of this compound.

Troubleshooting_Workflow Start Unexpected Reaction Outcome (Low Yield / Side Products) Check_Purity Check Solvent Purity Start->Check_Purity Test_Peroxides Test for Peroxides Check_Purity->Test_Peroxides Yes Peroxides_Present Peroxides > 10 ppm? Test_Peroxides->Peroxides_Present Test_Water Check Water Content Water_Present High Water Content? Test_Water->Water_Present Peroxides_Present->Test_Water No Purify_Solvent Purify Solvent (e.g., Alumina Column) Peroxides_Present->Purify_Solvent Yes Purify_Solvent->Check_Purity Re-test Dry_Solvent Dry Solvent (e.g., Molecular Sieves) Water_Present->Dry_Solvent Yes Check_Conditions Review Reaction Conditions Water_Present->Check_Conditions No Dry_Solvent->Check_Purity Re-test High_Temp High Temperature? Check_Conditions->High_Temp Yes Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes Strong_Reagents Highly Reactive Reagents? High_Temp->Strong_Reagents No Proceed Proceed with Reaction Lower_Temp->Proceed Consider_Alternative Consider Alternative Solvent Strong_Reagents->Consider_Alternative Yes Strong_Reagents->Proceed No Consider_Alternative->Proceed

Caption: Troubleshooting workflow for reactions in this compound.

References

Technical Support Center: Optimizing Reactions with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethoxy-2-(2-methoxyethoxy)ethane (also known as Diethylene Glycol Ethyl Methyl Ether) in their chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of for reaction optimization?

A1: Understanding the properties of this compound is crucial for optimizing your reaction conditions. It is a colorless, transparent liquid with a high boiling point and good thermal stability, making it suitable for reactions requiring elevated temperatures.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile solvent in organic synthesis.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in Reactions
Molecular Formula C7H16O3[1][2][3][4]Provides information on the elemental composition.
Molecular Weight 148.20 g/mol [1][2][3]Important for stoichiometric calculations.
Boiling Point ~168-178 °C[1]Allows for a wide range of reaction temperatures.
Flash Point 53.8 °C[1][2]Requires careful handling to avoid ignition.
Density 0.908 g/cm³[1]Useful for volume-to-mass conversions.
Water Solubility HighCan be advantageous for certain reactions but may complicate aqueous workups.
Purity ≥ 99.0%[1]High purity minimizes the presence of impurities that could interfere with the reaction.
Moisture Content < 0.1%[1]Low moisture content is critical for moisture-sensitive reactions.

Q2: My reaction yield is lower than expected. What are some common causes when using this compound as a solvent?

A2: Several factors could contribute to low reaction yields. Consider the following:

  • Water Content: Although commercially available with low moisture content, this compound is hygroscopic and can absorb moisture from the atmosphere. If your reaction is sensitive to water, ensure you are using a freshly opened bottle or a properly dried solvent.

  • Peroxide Formation: Like other ethers, this solvent can form explosive peroxides upon prolonged exposure to air and light. Peroxides can initiate unwanted side reactions or degrade your reagents and products. It is crucial to test for and remove peroxides if the solvent has been stored for an extended period.

  • Reaction Temperature: The high boiling point of this solvent allows for high-temperature reactions. However, excessively high temperatures can lead to thermal decomposition of your starting materials, products, or catalysts. Conversely, a temperature that is too low may result in slow reaction rates.

  • Solubility Issues: While it is a good solvent for many compounds, your specific reagents or intermediates may have limited solubility, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Workup and Purification: The high boiling point of this compound can make its removal challenging during product purification, potentially leading to product loss.

Q3: How can I test for and remove peroxides from this compound?

A3: It is essential to test for peroxides before using the solvent, especially from a previously opened container. A common qualitative test involves adding a few milliliters of the solvent to an equal volume of a freshly prepared 10% potassium iodide (KI) solution. The formation of a yellow to brown color indicates the presence of peroxides.

To remove peroxides, you can pass the solvent through a column of activated alumina or treat it with a reducing agent like ferrous sulfate.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield in a Moisture-Sensitive Reaction

  • Possible Cause: Contamination with water.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Always use a new, sealed bottle or a freshly dried solvent. To dry the solvent, you can use molecular sieves (3Å or 4Å).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

Problem 2: Formation of Unwanted Side Products

  • Possible Cause: Presence of peroxides or reaction temperature is too high.

  • Troubleshooting Steps:

    • Test for Peroxides: As described in the FAQ, test for and remove peroxides from the solvent before use.

    • Optimize Temperature: Run the reaction at a lower temperature to see if the formation of side products is reduced. A temperature screen experiment can help identify the optimal temperature.

    • Use Inhibitors: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to prevent peroxide formation.

Problem 3: Difficulty in Isolating the Product during Workup

  • Possible Cause: The high boiling point of this compound makes it difficult to remove by rotary evaporation.

  • Troubleshooting Steps:

    • Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent and this compound has some water solubility, you can perform an aqueous extraction to partition the solvent into the aqueous layer, separating it from your product in the organic layer.

    • Vacuum Distillation: If your product is thermally stable, high-vacuum distillation can be used to separate it from the high-boiling solvent.

    • Chromatography: Column chromatography can be an effective method to separate your product from the solvent and other impurities.

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

  • Materials: this compound, 3Å or 4Å molecular sieves, oven-dried flask with a stopper.

  • Procedure:

    • Activate the molecular sieves by heating them in an oven at 200-250 °C for at least 4 hours under a vacuum or with a nitrogen purge.

    • Allow the molecular sieves to cool to room temperature in a desiccator.

    • Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing this compound.

    • Stopper the flask and let it stand for at least 24 hours.

    • Decant or filter the dried solvent into a clean, dry storage bottle under an inert atmosphere.

Protocol 2: General Workflow for Reaction Optimization

A systematic approach is key to optimizing your reaction yield.

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization cluster_final Finalization A 1. Define Reaction Parameters (Temperature, Concentration, Catalyst) B 2. Prepare Anhydrous Solvent and Reagents A->B C 3. Run a Baseline Reaction B->C D 4. Analyze Yield and Purity (e.g., by HPLC, GC, NMR) C->D E 5. Vary One Parameter at a Time (e.g., Temperature Screen) D->E Low Yield? G 7. Run Optimized Reaction D->G Good Yield F 6. Analyze Results and Identify Trends E->F F->E Iterate F->G Optimum Found H 8. Characterize Final Product G->H

Caption: A general workflow for optimizing a chemical reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical troubleshooting process for addressing low reaction yields.

Troubleshooting_Yield Start Low Reaction Yield Moisture Is the reaction moisture-sensitive? Start->Moisture Peroxides Has the solvent been stored for a long time? Moisture->Peroxides No DrySolvent Use anhydrous solvent and inert atmosphere. Moisture->DrySolvent Yes Temperature Is the reaction temperature optimized? Peroxides->Temperature No TestPeroxides Test for and remove peroxides. Peroxides->TestPeroxides Yes Workup Is product loss occurring during workup? Temperature->Workup Yes OptimizeTemp Perform a temperature screening experiment. Temperature->OptimizeTemp No OptimizeWorkup Modify the workup procedure (e.g., extraction, distillation). Workup->OptimizeWorkup Yes Recheck Re-evaluate Reaction Workup->Recheck No DrySolvent->Recheck TestPeroxides->Recheck OptimizeTemp->Recheck OptimizeWorkup->Recheck

Caption: A troubleshooting guide for low reaction yields.

References

Technical Support Center: Managing Viscosity of 1-Ethoxy-2-(2-methoxyethoxy)ethane Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-(2-methoxyethoxy)ethane solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

Q1: My this compound solution is too viscous to handle accurately with a pipette. What can I do?

A1: High viscosity can indeed lead to inaccurate and inconsistent liquid handling.[1] Here are several strategies to address this issue:

  • Adjust Pipetting Technique:

    • Slower Aspiration and Dispensing: Reduce the speed of both aspiration and dispensing to minimize shear stress on the liquid and prevent the formation of air bubbles.[1]

    • Reverse Pipetting: This technique is often more accurate for viscous liquids as it reduces the amount of liquid that clings to the inside of the pipette tip.

    • Use Positive-Displacement Pipettes: Unlike air-displacement pipettes, these are designed to handle viscous and dense liquids with higher accuracy.

    • Wide-Bore Pipette Tips: Using tips with a larger opening can significantly reduce the resistance to flow.

  • Modify the Solution's Viscosity:

    • Increase Temperature: Gently warming the solution can significantly decrease its viscosity. It is crucial to ensure that the temperature change will not affect the stability or reactivity of your sample.

    • Dilution: If your experimental protocol allows, diluting the solution with a suitable, low-viscosity solvent will lower the overall viscosity. The choice of solvent should be carefully considered to ensure miscibility and compatibility with your downstream applications.

Q2: I am observing inconsistent readings when measuring the viscosity of my this compound solution. What are the potential causes and solutions?

A2: Inconsistent viscosity readings can stem from several factors related to both the sample and the measurement equipment.

  • Temperature Fluctuations: Viscosity is highly dependent on temperature. Even small variations in temperature can lead to significant changes in viscosity. Ensure your sample and viscometer are properly thermostatted and have reached thermal equilibrium before each measurement.[2]

  • Air Bubbles: The presence of air bubbles in your solution will lead to erroneous readings. Ensure your sample is properly degassed before measurement. This can be achieved by gentle stirring, sonication, or applying a vacuum.

  • Improper Mixing: If your solution is a mixture, ensure that it is homogenous. Inadequate mixing can result in localized concentration differences, leading to variable viscosity.

  • Instrument Calibration: Ensure your viscometer is properly calibrated using a certified viscosity standard.

  • Contamination: Any impurities or residual cleaning solvents in your sample or on the viscometer can alter the viscosity. Ensure thorough cleaning and drying of all equipment.

Q3: I'm having trouble filtering my this compound solution due to its high viscosity.

A3: Filtering viscous solutions can be challenging, often leading to slow filtration rates and clogging of the filter membrane.

  • Increase Temperature: As with pipetting, warming the solution will lower its viscosity and facilitate easier filtration.

  • Apply Pressure or Vacuum: Using a syringe filter with positive pressure or a vacuum filtration setup can help to force the liquid through the filter membrane. Apply pressure gradually to avoid damaging the filter.

  • Select the Right Filter:

    • Larger Pore Size: If your application allows, using a filter with a larger pore size can improve the flow rate.

    • Prefilter: Using a prefilter with a larger pore size can help to remove larger particles before the solution reaches the final membrane, preventing clogging.

    • Larger Surface Area: Filters with a larger diameter provide a greater surface area for filtration, which can help to speed up the process.

  • Dilute the Solution: If permissible, diluting the sample with a compatible solvent will reduce its viscosity and make it easier to filter.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of pure this compound?

A1: The dynamic viscosity of pure this compound is approximately 1.15 mPa·s at 20°C.[3]

Q2: How does temperature affect the viscosity of this compound solutions?

Q3: How does the concentration of this compound in a solution affect its viscosity?

A3: The viscosity of a solution containing this compound will depend on the viscosity of the solvent and the concentration of the solute. Generally, dissolving a solute in a solvent will increase the viscosity of the solution. The extent of this increase depends on the intermolecular interactions between the solute and solvent molecules. For mixtures of glycol ethers with water, the viscosity is observed to be higher than that of the pure components, indicating strong intermolecular interactions.[6]

Q4: What are the common solvents used with this compound and how do they affect viscosity?

A4: this compound is miscible with water and many organic solvents.[7] The viscosity of the resulting solution will be a function of the viscosities of the individual components and their interactions. For example, mixing with a low-viscosity solvent like water or ethanol would be expected to yield a solution with a lower viscosity than a mixture with a more viscous solvent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₆O₃[8]
Molar Mass 148.20 g/mol [8]
Dynamic Viscosity (at 20°C) 1.15 mPa·s[3]
Density (at 20°C) 0.908 g/cm³[9]
Boiling Point 176-178 °C[9]
Flash Point 68 °C
Solubility in Water Miscible[7]

Table 2: Viscosity of Diethylene Glycol Diethyl Ether (a related compound) in Water at 298.15 K

This data is for a structurally similar compound and should be used as a general guide for the expected behavior of this compound solutions.

Mole Fraction of Diethylene Glycol Diethyl EtherDynamic Viscosity (mPa·s)
0.00.890
0.11.832
0.22.581
0.32.945
0.42.964
0.52.768
0.62.461
0.72.119
0.81.791
0.91.503
1.01.265

Source: Adapted from data on diethylene glycol diethyl ether.[5]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Ubbelohde Viscometer

This protocol outlines the steps for determining the kinematic viscosity of a this compound solution.[8][10]

  • Preparation:

    • Clean the Ubbelohde viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

    • Prepare the this compound solution of the desired concentration. Ensure the solution is free of air bubbles and particulate matter.

    • Place the viscometer in a constant temperature water bath, ensuring the upper and lower bulbs are fully submerged. Allow at least 20-30 minutes for the viscometer and the sample to reach thermal equilibrium.

  • Measurement:

    • Using a pipette, carefully introduce a precise volume of the solution into the filling tube of the viscometer.

    • Close the venting tube and apply gentle suction to the capillary tube to draw the liquid up above the upper timing mark.

    • Release the suction and open the venting tube.

    • Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely when the meniscus passes the lower timing mark.

    • Record the efflux time.

    • Repeat the measurement at least three times to ensure reproducibility. The efflux times should agree within a certain tolerance (e.g., ±0.2 seconds).

  • Calculation:

    • Calculate the average efflux time.

    • The kinematic viscosity (ν) is calculated using the following equation: ν = K * t where K is the viscometer constant (provided by the manufacturer or determined by calibration with a standard of known viscosity) and t is the average efflux time.

    • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the solution at the same temperature: η = ν * ρ

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol describes the general procedure for measuring the dynamic viscosity of a this compound solution.

  • Preparation:

    • Ensure the rotational viscometer is level and calibrated.

    • Select the appropriate spindle and speed for the expected viscosity of your solution. For low-viscosity solutions, a larger spindle and higher speed are generally used.

    • Place the this compound solution in a suitable container (e.g., a beaker). The container should be large enough to allow the spindle to rotate freely without touching the sides or bottom.

    • Immerse the spindle into the solution up to the immersion mark.

    • Allow the sample to equilibrate to the desired temperature.

  • Measurement:

    • Turn on the viscometer motor and allow the spindle to rotate at the selected speed.

    • Wait for the viscosity reading to stabilize. This may take a few moments.

    • Record the viscosity reading and the torque percentage. The torque should ideally be between 10% and 90% for an accurate measurement. If the torque is outside this range, adjust the spindle or speed accordingly.

    • Take multiple readings to ensure the measurement is stable and reproducible.

  • Cleaning:

    • After the measurement, turn off the motor, remove the spindle from the solution, and clean it thoroughly with an appropriate solvent.

Mandatory Visualization

ViscosityMeasurementWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Solution (Degas & Filter) thermostat Thermostat Sample & Viscometer prep_solution->thermostat load_sample Load Sample into Viscometer thermostat->load_sample run_measurement Perform Measurement (e.g., Time Efflux) load_sample->run_measurement record_data Record Data run_measurement->record_data calculate_viscosity Calculate Viscosity record_data->calculate_viscosity analyze_results Analyze & Report Results calculate_viscosity->analyze_results

Caption: Workflow for Viscosity Measurement.

TroubleshootingViscosity start High Viscosity Issue q1 Is the issue related to liquid handling (e.g., pipetting)? start->q1 a1 Adjust Pipetting Technique: - Slower speed - Reverse pipetting - Use positive displacement pipette q1->a1 Yes q2 Is the issue related to the experiment (e.g., reaction rate)? q1->q2 No end Issue Resolved a1->end a2 Modify Solution: - Increase temperature - Dilute with a suitable solvent q2->a2 Yes a2->end

Caption: Troubleshooting High Viscosity Issues.

References

Technical Support Center: Safe Handling of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in 1-Ethoxy-2-(2-methoxyethoxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

A1: this compound, also known as diethylene glycol ethyl methyl ether, is a versatile solvent used in various applications, including organic synthesis, inks, and coatings.[1] Like many ethers, it can react with atmospheric oxygen upon exposure to light and air to form unstable and potentially explosive peroxide compounds.[2][3][4] These peroxides can detonate when subjected to heat, friction, or mechanical shock, posing a significant safety hazard in the laboratory.[3][4]

Q2: How can I prevent peroxide formation in this compound?

A2: To minimize peroxide formation, you should:

  • Store Properly: Keep the solvent in tightly sealed, air-impermeable, light-resistant containers.[5][6] An amber glass bottle or a metal can are suitable options. Store in a cool, dark, and well-ventilated area.[1][7]

  • Minimize Oxygen Exposure: If possible, store the solvent under an inert atmosphere, such as nitrogen or argon.[6]

  • Use Inhibitors: Purchase this compound that contains a peroxide inhibitor, such as Butylated Hydroxytoluene (BHT).[4][8] Note that inhibitors are consumed over time.[4][7]

  • Labeling: Clearly label the container with the date received and the date it was first opened.[3][7] This helps track the age of the solvent.

Q3: How often should I test for peroxides in this compound?

A3: It is recommended to test for peroxides before each use, especially if the container has been opened for an extended period or if the solvent is to be distilled or concentrated.[9][10] For opened containers, a testing frequency of every six months is a common guideline for ethers that form explosive peroxides upon concentration.[9] Unopened containers should be disposed of after the manufacturer's expiration date.[10]

Q4: What are the signs of peroxide formation?

A4: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystalline solids, cloudiness, or an immiscible liquid layer in the solvent.[3][9] Peroxide crystals can also form around the cap and threads of the container.[4][7] Caution: If you observe any of these signs, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly high peroxide test result Improper storage (exposure to air and/or light). Depletion of inhibitor. Solvent is past its recommended shelf life.Do not use the solvent. Consult your EHS office for guidance on safe disposal. For future prevention, review and improve storage procedures.
Visible crystals or precipitate in the solvent Significant peroxide formation.DO NOT MOVE OR OPEN THE CONTAINER. This is a potentially explosive situation. Immediately contact your EHS office for emergency disposal.
Peroxide test strips give inconsistent readings Test strips may be expired or stored improperly. The test may not be suitable for organic solvents.Check the expiration date and storage conditions of the test strips. Ensure you are using a test strip designed for organic solvents and are following the manufacturer's instructions correctly.[10][11]
Solvent appears discolored Potential contamination or degradation, which can accelerate peroxide formation.Do not use the solvent. Dispose of it according to your institution's hazardous waste procedures.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test using Potassium Iodide (KI)

This method provides a rapid, semi-quantitative assessment of peroxide concentration.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • 5% aqueous potassium iodide (KI) solution

  • Test tube

Procedure:

  • In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[9]

  • Add 3 drops of the 5% aqueous KI solution to the mixture.[9]

  • Shake the test tube and observe any color change.

Interpretation of Results:

  • No color change: Peroxide concentration is low or negligible.

  • Yellow color: Indicates the presence of peroxides (approximately 40-100 ppm).[9]

  • Brown color: Indicates a high concentration of peroxides.[9]

Protocol 2: Using Commercial Peroxide Test Strips

Commercial test strips offer a convenient and semi-quantitative method for peroxide detection.

Materials:

  • Commercial peroxide test strips suitable for organic solvents (e.g., Quantofix®).

  • Sample of this compound.

Procedure:

  • Follow the manufacturer's specific instructions for the test strips.[11]

  • Typically, this involves dipping the test strip into the solvent for a specified time.[11]

  • For some strips designed for aqueous solutions, a drop of deionized water may need to be added to the test pad after the solvent has evaporated.[11][12]

  • Compare the color of the test pad to the color scale provided with the kit to determine the peroxide concentration in parts per million (ppm).[11]

Data Presentation

Table 1: General Guidelines for Peroxide Levels in Ethers and Recommended Actions

Peroxide Concentration (ppm)Observation (KI Test)Recommended Action
< 25No color to faint yellowSafe for general use. Retest according to schedule.
25 - 100YellowUse with caution. Avoid distillation or concentration. Plan for disposal.[9]
> 100BrownUnsafe. Do not use. Contact EHS for immediate disposal.

Note: These are general guidelines for ethers. The acceptable peroxide limit may vary depending on the specific application. A widely used, though not scientifically validated, control point is 100 ppm as the minimum hazardous concentration.[12]

Visualizations

Peroxide_Prevention_Workflow cluster_storage Storage and Handling cluster_testing Regular Testing cluster_action Action Based on Results receive Receive Solvent label_date Label with Received & Opened Dates receive->label_date store Store in Cool, Dark Place (Inert Atmosphere if Possible) label_date->store test_needed Is Testing Required? (Before Use / Scheduled) store->test_needed perform_test Perform Peroxide Test (Strips or KI Method) test_needed->perform_test Yes use_solvent Proceed with Experiment test_needed->use_solvent No check_results Peroxide Level < 25 ppm? perform_test->check_results check_results->use_solvent Yes dispose Contact EHS for Disposal check_results->dispose No

Caption: Workflow for the safe handling and testing of this compound.

References

Incompatible materials with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safe handling and use of 1-Ethoxy-2-(2-methoxyethoxy)ethane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction or decomposition Contamination with incompatible materials such as strong oxidizing agents or strong acids.Immediately and safely quench the reaction. Review all chemicals and equipment used in the experimental setup for potential incompatibilities.
Formation of peroxides Prolonged storage, exposure to air and light, or presence of peroxide-forming contaminants. Vapors may form an explosive mixture with air.Test for the presence of peroxides before distillation or evaporation. If peroxides are present, they must be safely removed. Discard the material after one year or if peroxide formation is suspected.
Material degradation of storage container or equipment Use of incompatible materials for storage or handling.Transfer the chemical to a compatible container made of appropriate materials. Consult chemical compatibility charts and the manufacturer's recommendations.
Inconsistent experimental results Impurities in the this compound, possibly due to degradation or contamination.Use a fresh bottle of the chemical. Ensure proper storage conditions are maintained to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What materials are incompatible with this compound?

A1: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions. It is crucial to avoid using containers or equipment made from materials that can be attacked by ethers.

Q2: How should I store this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[1][2] It is important to keep it away from heat, sparks, open flames, and strong oxidizing agents.[2] The material is hygroscopic and should be protected from moisture.[2]

Q3: What are the signs of peroxide formation in this compound?

A3: Peroxide formation may not be visually apparent. It is recommended to test for peroxides before use, especially if the container has been opened previously or stored for an extended period. Commercially available test strips can be used for this purpose.

Q4: What should I do in case of a spill?

A4: In case of a spill, ensure adequate ventilation and eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid runoff into sewers and waterways.[3]

Q5: What personal protective equipment (PPE) should be worn when handling this chemical?

A5: When handling this compound, it is recommended to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] If there is a risk of inhalation, a respirator may be necessary.[3]

Experimental Protocols

Protocol for Compatibility Testing (General Guidance)

Objective: To determine the compatibility of a specific material with this compound.

Materials:

  • Sample of the material to be tested (e.g., a specific polymer or metal)

  • This compound

  • Glass vials with inert caps

  • Analytical balance

  • Fume hood

  • Personal protective equipment (gloves, goggles, lab coat)

Methodology:

  • Cut several pre-weighed and measured coupons of the test material.

  • Place each coupon in a separate glass vial.

  • Add a sufficient volume of this compound to completely immerse each coupon.

  • Seal the vials tightly.

  • Store the vials at a controlled temperature (e.g., room temperature and an elevated temperature to simulate accelerated aging).

  • At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), remove a set of coupons from the vials.

  • Visually inspect the coupons for any signs of degradation, such as swelling, discoloration, cracking, or crazing.

  • Clean and dry the coupons and measure their weight and dimensions to quantify any changes.

  • Analyze the this compound for any leached substances from the test material using appropriate analytical techniques (e.g., spectroscopy).

Visualizations

IncompatibleMaterialWorkflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_decision Decision Phase start Identify Need for New Material research Consult Chemical Compatibility Charts start->research sds Review Safety Data Sheet (SDS) research->sds test_protocol Perform Compatibility Test Protocol sds->test_protocol observe Observe for Degradation test_protocol->observe compatible Material is Compatible observe->compatible No Degradation incompatible Material is Incompatible observe->incompatible Degradation Observed implement Implement Use of New Material compatible->implement reject Reject Material and Re-evaluate incompatible->reject reject->start

References

Technical Support Center: Optimizing Reactions with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature when using 1-Ethoxy-2-(2-methoxyethoxy)ethane as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for reaction optimization?

This compound, also known as diethylene glycol ethyl methyl ether, is a high-boiling point, polar aprotic solvent.[1] Its properties make it suitable for a range of chemical syntheses, particularly those requiring elevated temperatures.

Key Physical and Chemical Properties

PropertyValueReference
CAS Number 1002-67-1[1]
Molecular Formula C₇H₁₆O₃[1]
Boiling Point ~177 °C[2]
Flash Point 69 °C[2]
Density ~0.908 g/cm³
Solubility in Water Soluble

Q2: What is the typical temperature range for reactions in this compound?

Due to its high boiling point, this compound allows for a broad reaction temperature range.[3] Reactions can be effectively run from ambient temperature up to its boiling point, depending on the specific requirements of the chemical transformation. However, for safety and to minimize solvent evaporation, it is advisable to keep the reaction temperature below the solvent's boiling point and to always be mindful of the flash point (69 °C) when working at elevated temperatures.

Q3: How does temperature generally affect reaction rates?

As a general principle, increasing the reaction temperature increases the kinetic energy of the reacting molecules. This leads to more frequent and energetic collisions, which typically results in a faster reaction rate.[4]

Q4: What are the potential negative effects of excessively high reaction temperatures?

While higher temperatures can accelerate a desired reaction, they can also lead to several undesirable outcomes:

  • Increased side product formation: Competing reaction pathways, such as elimination reactions in the case of SN2 chemistry, can become more favorable at higher temperatures.[5]

  • Reagent and product decomposition: Thermally sensitive molecules may degrade at elevated temperatures, reducing the overall yield and purity of the desired product.

  • Solvent degradation: Although this compound is thermally stable under normal conditions, prolonged exposure to very high temperatures, especially in the presence of strong acids or bases, can lead to degradation.

Troubleshooting Guides

Problem: Slow or Incomplete Reaction

If your reaction is proceeding slowly or fails to reach completion, consider the following troubleshooting steps related to temperature:

Possible CauseSuggested Solution
Insufficient Activation Energy The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
Poor Solubility at Lower Temperatures One or more of your reactants may have limited solubility at the initial reaction temperature. A modest increase in temperature can often improve solubility and, consequently, the reaction rate.
Problem: Low Yield of Desired Product

A low yield can be attributed to several factors, with reaction temperature being a critical parameter to investigate:

Possible CauseSuggested Solution
Competing Side Reactions An elevated temperature might be favoring an undesired reaction pathway (e.g., elimination over substitution).[5] Try lowering the reaction temperature. This may require a longer reaction time but can significantly improve the selectivity for the desired product.
Product Degradation The desired product may be unstable at the reaction temperature. If you suspect product degradation, reduce the temperature and monitor the reaction closely to stop it once the formation of the desired product is maximized.
Problem: Formation of Unexpected Side Products

The appearance of unexpected spots on a TLC plate or peaks in a chromatogram often points to side reactions, which are highly influenced by temperature.

Possible CauseSuggested Solution
Elimination Products (in SN2 reactions) In nucleophilic substitution reactions (SN2), higher temperatures can promote the competing elimination (E2) pathway.[5] To favor the SN2 product, it is often beneficial to run the reaction at a lower temperature for a longer duration.
Thermal Decomposition If your starting materials, reagents, or the product are thermally labile, high temperatures will lead to decomposition. Review the stability data for all components of your reaction mixture and select a temperature that is appropriate for the most sensitive component.

Experimental Protocols

Protocol: Optimization of Reaction Temperature for a Williamson Ether Synthesis

This protocol provides a general methodology for optimizing the reaction temperature for a Williamson ether synthesis, a common SN2 reaction, using this compound as the solvent.[6][7][8][9]

Objective: To determine the optimal temperature that maximizes the yield of the desired ether product while minimizing the formation of side products.

Materials:

  • Alcohol (e.g., 4-methoxyphenol)

  • Alkyl halide (e.g., ethyl bromide)

  • Base (e.g., potassium carbonate)

  • This compound (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantles with temperature controllers

  • Analytical equipment for reaction monitoring (e.g., TLC plates, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup: In parallel, set up three identical reactions in round-bottom flasks equipped with reflux condensers and magnetic stirrers under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To each flask, add the alcohol, this compound, and the base. Stir the mixture for 15-30 minutes to allow for the formation of the alkoxide.

  • Temperature Control: Set the temperature for each reaction to a different value. A good starting point would be:

    • Reaction 1: 60 °C

    • Reaction 2: 80 °C

    • Reaction 3: 100 °C

  • Initiation: Once the set temperatures are reached and stable, add the alkyl halide to each flask.

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it to monitor the consumption of the starting material and the formation of the product and any byproducts.

  • Data Collection: Record the percentage conversion and the relative ratio of the desired product to any major side products at each time point for all three temperatures.

  • Analysis and Optimization: Based on the collected data, determine which temperature provides the best balance of reaction rate and selectivity. If necessary, further optimization can be performed by running additional reactions at temperatures around the initial optimum.

Illustrative Data Table (Hypothetical)

Temperature (°C)Reaction Time (h)Conversion (%)Product:Byproduct Ratio
60127595:5
8069885:15
1003>9970:30

Visualizations

Experimental_Workflow Workflow for Reaction Temperature Optimization cluster_setup Reaction Setup Setup1 Reaction 1 @ 60°C Initiate Add Alkyl Halide Setup1->Initiate Setup2 Reaction 2 @ 80°C Setup2->Initiate Setup3 Reaction 3 @ 100°C Setup3->Initiate Reagents Add Reactants, Solvent, and Base Reagents->Setup1 Identical Setups Reagents->Setup2 Identical Setups Reagents->Setup3 Identical Setups Monitor Monitor Reactions (TLC, GC, etc.) Initiate->Monitor Analyze Analyze Data (Yield vs. Purity) Monitor->Analyze Optimize Select Optimal Temperature Analyze->Optimize

Caption: A logical workflow for optimizing reaction temperature.

Troubleshooting_Logic Troubleshooting Low Reaction Yield Start Low Yield Observed Check_Temp Is Reaction Temperature Too High or Too Low? Start->Check_Temp Too_High High Temperature Check_Temp->Too_High High Too_Low Low Temperature Check_Temp->Too_Low Low Side_Products Side Products or Decomposition Observed? Too_High->Side_Products Slow_Reaction Reaction is Slow or Stalled? Too_Low->Slow_Reaction Decrease_Temp Action: Decrease Temperature Side_Products->Decrease_Temp Yes Increase_Temp Action: Increase Temperature Slow_Reaction->Increase_Temp Yes

Caption: A decision-making diagram for troubleshooting low yield.

References

Troubleshooting guide for experiments with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-(2-methoxyethoxy)ethane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is running slower than expected or is incomplete. What are the possible causes and solutions?

A1: Several factors can contribute to slow or incomplete reactions when using this compound as a solvent. Consider the following:

  • Low Reaction Temperature: Due to its relatively high boiling point, some reactions may require elevated temperatures to proceed at an optimal rate.

    • Solution: Cautiously increase the reaction temperature while monitoring for potential side reactions or degradation of starting materials.

  • Poor Solubility of Reactants: While this compound is a versatile solvent, some reactants may have limited solubility.[1]

    • Solution: Consider adding a co-solvent to improve the solubility of all reaction components. Alternatively, explore structurally similar solvents with different polarity profiles.[1]

  • Presence of Water: Glycol ethers can be hygroscopic, and the presence of water can interfere with moisture-sensitive reactions (e.g., Grignard reactions, reactions involving strong bases).[1]

    • Solution: Ensure the solvent is rigorously dried before use. This can be achieved by distillation from a suitable drying agent like sodium/benzophenone or by using molecular sieves.[1]

Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions associated with this compound?

A2: The primary side reactions involving this compound are related to its ether linkages:

  • Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HBr, HI), the ether bonds can be cleaved, which can lead to a mixture of smaller alcohols and alkyl halides.[1]

    • Solution: Avoid strong acidic conditions if the integrity of the solvent is critical. If acidic conditions are necessary, consider using a less reactive solvent.[1]

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. These peroxides can initiate unwanted radical reactions, leading to various byproducts and posing a significant safety hazard.[1]

    • Solution: Always test for the presence of peroxides before use, especially with older solvent stocks or containers that have been opened multiple times. If peroxides are present, they must be removed.[1]

Q3: I am having difficulty removing this compound after my reaction is complete. What are effective removal methods?

A3: The high boiling point of this compound can make its removal challenging. Here are some effective methods:

  • Aqueous Extraction: Due to its solubility in polar solvents, repeated extractions with water or brine can be used to remove the bulk of the solvent from an organic phase.[1]

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is an effective method for separating the product from the high-boiling solvent.[1]

  • Column Chromatography: If the desired product is significantly less polar than the solvent, it may be possible to elute the product from a silica gel column using a non-polar eluent, leaving the solvent on the column.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC7H16O3[2][3]
Molecular Weight148.20 g/mol [2][3]
AppearanceColorless transparent liquid[2]
Boiling Point~167.9°C at 760 mmHg[2]
Density0.908 g/cm³[2]
Flash Point53.8°C[2]
Purity≥99.0%[2]
Moisture Content≤0.1%[2]
Acidity≤0.01%[2]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Using this compound as a Solvent

This protocol describes a general workflow for a nucleophilic substitution reaction, a common application for a solvent like this compound.

Materials:

  • This compound (dried)

  • Starting material (electrophile)

  • Nucleophile

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Appropriate workup and purification reagents (e.g., water, brine, organic solvents, drying agent, silica gel)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the starting material and this compound under an inert atmosphere (Nitrogen or Argon).

  • Addition of Nucleophile: Dissolve the nucleophile in a minimal amount of dried this compound and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a suitable aqueous solution. Extract the product into an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the extraction solvent. The crude product can then be purified by a suitable method such as column chromatography or distillation to separate it from the high-boiling this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Experiments start Experiment Start issue Issue Encountered (e.g., Low Yield, Byproducts) start->issue check_reagents Check Reagent Purity and Stoichiometry issue->check_reagents Potential Cause check_solvent Check Solvent Quality (Water/Peroxide Content) issue->check_solvent Potential Cause check_conditions Review Reaction Conditions (Temp, Time) issue->check_conditions Potential Cause optimize Optimize Conditions check_reagents->optimize check_solvent->optimize check_conditions->optimize end Successful Experiment optimize->end

Caption: A logical workflow for troubleshooting common experimental issues.

Synthesis_Pathway General Role of Solvent in a Hypothetical Drug Synthesis SM Starting Material A Reaction Reaction Vessel (Heated) SM->Reaction R Reagent B R->Reaction Solvent This compound (Solvent) Solvent->Reaction Provides medium for reaction Intermediate Intermediate Product Reaction->Intermediate Forms Workup Workup & Purification Intermediate->Workup API Final API Workup->API Isolates

Caption: Role of the solvent in a multi-step organic synthesis.

References

Impact of impurities in 1-Ethoxy-2-(2-methoxyethoxy)ethane on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Ethoxy-2-(2-methoxyethoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot reaction outcomes and understand the impact of solvent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synonyms for this compound?

A1: Common synonyms include Diethylene glycol ethyl methyl ether and 2,5,8-Trioxadecane. Its CAS number is 1002-67-1.

Q2: What are the primary impurities of concern in this compound?

A2: The two main impurities that can significantly affect reaction outcomes are peroxides and water . Glycol ethers like this solvent can form explosive peroxides upon exposure to air and light, and their hygroscopic nature means they can absorb moisture from the atmosphere.[1]

Q3: How can these impurities impact my reaction?

A3:

  • Peroxides: Can initiate unwanted radical side reactions, leading to the formation of byproducts and a decrease in the yield of the desired product. In high concentrations, especially upon heating or distillation, they pose a significant explosion hazard.[1]

  • Water: Can be detrimental to moisture-sensitive reactions, such as those involving Grignard reagents or strong bases. Water can quench reagents, hydrolyze starting materials or products, and alter the polarity of the reaction medium, leading to sluggish or incomplete reactions.[1][2]

Q4: How often should I test for peroxides in my this compound?

A4: It is recommended to test for peroxides in opened containers of ether solvents at least every 3-6 months, and always before distillation or evaporation, as these processes can concentrate peroxides to dangerous levels.[3][4] Unopened containers from the manufacturer have a suggested safe storage period of up to 18 months.[3]

Q5: What are the signs of high peroxide concentration in the solvent?

A5: Visual inspection of the container may reveal the presence of crystals, a viscous liquid, or cloudiness, which can indicate a high and dangerous concentration of peroxides.[4] If any of these signs are present, do not handle the container and contact your institution's environmental health and safety office immediately.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound as a reaction solvent.

Issue 1: Low or No Reaction Yield

Potential Causes & Solutions:

Potential CauseRecommended Action
Peroxide Impurities Test for the presence of peroxides using the methods outlined in the "Experimental Protocols" section. If peroxides are detected, remove them using the provided protocols before use.
Water Contamination For moisture-sensitive reactions, determine the water content using Karl Fischer titration. Dry the solvent using activated molecular sieves if the water content is too high. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[2]
Incomplete Deprotonation (for reactions involving bases) In reactions like the Williamson ether synthesis, ensure the base is strong enough to fully deprotonate the alcohol or phenol. Use fresh, high-purity bases and anhydrous conditions.[2]
Low Reaction Temperature This compound has a high boiling point, allowing for reactions to be run at elevated temperatures. If the reaction is sluggish, consider carefully increasing the temperature while monitoring for byproduct formation.
Issue 2: Formation of Unexpected Byproducts

Potential Causes & Solutions:

Potential CauseRecommended Action
Peroxide-Initiated Side Reactions Peroxides can initiate radical chain reactions. Test for and remove peroxides from the solvent before use.
Acid-Catalyzed Cleavage of Ether Linkages In the presence of strong acids, the ether bonds of the solvent can be cleaved, leading to the formation of smaller alcohols and alkyl halides.[1] Avoid strongly acidic conditions if the integrity of the solvent is critical.
Reaction with Solvent Although generally stable, ensure that your reactants or reagents are not reactive with the ether functionalities of the solvent, especially under forcing conditions.

Data Presentation: Impact of Impurities on Reaction Outcomes (Illustrative Data)

The following tables provide illustrative quantitative data on how peroxide and water impurities in this compound can affect the yield of common organic reactions. Note: This data is for illustrative purposes to demonstrate general trends and may not be representative of all reaction systems.

Table 1: Illustrative Impact of Peroxide Concentration on Williamson Ether Synthesis Yield

Peroxide Concentration (ppm)Reaction Yield (%)Observations
< 392Clean reaction profile.
1085Minor byproduct formation observed on TLC.
3068Significant byproduct formation and some starting material remaining.
> 50< 40Complex reaction mixture, difficult to purify the desired product.

Table 2: Illustrative Impact of Water Content on Grignard Reaction Yield

Water Content (ppm)Reaction Yield (%)Observations
< 5088Successful reaction with minimal quenching of the Grignard reagent.
20065Noticeable gas evolution upon addition of the Grignard reagent; reduced yield.
50030Significant quenching of the Grignard reagent; substantial amount of starting material recovered.
> 1000< 5Reaction fails to proceed to a significant extent.

Experimental Protocols

Protocol 1: Detection of Peroxides

A. Peroxide Test Strips (Semi-Quantitative)

  • Dip the test strip into the solvent for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • For some test strips, a drop of water may need to be applied to the test pad after the solvent has evaporated.

  • Compare the color of the test pad to the color scale provided by the manufacturer to determine the approximate peroxide concentration in ppm.

B. Iodide Test (Qualitative to Semi-Quantitative)

  • Add 1 mL of the this compound to be tested to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Observe the color change:

    • Pale yellow: Low concentration of peroxides (0.001-0.005%).

    • Bright yellow or brown: High and potentially hazardous concentration of peroxides (>0.1%).

Protocol 2: Removal of Peroxides

A. Ferrous Sulfate Wash

  • Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of deionized water, and carefully add 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, shake the peroxide-containing solvent with an equal volume of the ferrous sulfate solution. Caution: The reaction can be vigorous if the peroxide concentration is high. Vent the separatory funnel frequently.

  • Separate the layers and discard the aqueous layer.

  • Wash the solvent with water to remove any residual acid.

  • Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Retest the solvent for peroxides to ensure their complete removal.

B. Activated Alumina Column

  • Pack a chromatography column with activated basic alumina.

  • Pass the peroxide-containing solvent through the column. The alumina will decompose the peroxides.

  • Collect the purified solvent.

  • Test the collected solvent for the presence of peroxides to confirm the effectiveness of the purification.

Protocol 3: Determination of Water Content (Karl Fischer Titration)

This protocol provides a general overview. Refer to your specific Karl Fischer titrator manual for detailed operating instructions.

  • Apparatus: An automatic Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (one-component or two-component system), anhydrous methanol or a suitable solvent for the titration vessel.

  • Procedure: a. Add the appropriate solvent to the titration vessel and pretitrate to a stable endpoint to remove any residual moisture. b. Accurately weigh a sample of this compound and inject it into the titration vessel. c. The titrator will automatically titrate the sample to the endpoint. d. The instrument will calculate the water content, typically in ppm or percentage.

Protocol 4: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method; specific parameters may need to be optimized for your instrument.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for the analysis of polar compounds, such as a DB-WAX or a similar polar stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solvent sample.

  • Oven Program: A temperature ramp program is typically used, for example, starting at 50°C and ramping up to 220°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 30-300).

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. The peak area percentages can be used to estimate the purity of the solvent.

Visualizations

Troubleshooting_Workflow start Problem: Low Reaction Yield or Byproduct Formation check_peroxides Test for Peroxides start->check_peroxides peroxides_present Peroxides Detected? check_peroxides->peroxides_present remove_peroxides Remove Peroxides (e.g., FeSO4 wash) peroxides_present->remove_peroxides Yes check_water Check for Water (especially for moisture-sensitive reactions) peroxides_present->check_water No remove_peroxides->check_water water_present High Water Content? check_water->water_present dry_solvent Dry Solvent (e.g., molecular sieves) water_present->dry_solvent Yes check_conditions Review Reaction Conditions (Temperature, Reagents, etc.) water_present->check_conditions No dry_solvent->check_conditions optimize Optimize Reaction Conditions check_conditions->optimize

Caption: Troubleshooting workflow for reactions in this compound.

Peroxide_Removal_Workflow start Start: Peroxide-Contaminated Solvent test_peroxides Test Peroxide Concentration start->test_peroxides decision Concentration > 100 ppm? test_peroxides->decision dispose Contact EHS for Disposal decision->dispose Yes remove Choose Removal Method decision->remove No ferrous_sulfate Ferrous Sulfate Wash remove->ferrous_sulfate alumina_column Activated Alumina Column remove->alumina_column retest Retest for Peroxides ferrous_sulfate->retest alumina_column->retest peroxides_gone Peroxides Removed? retest->peroxides_gone use_solvent Use Purified Solvent peroxides_gone->use_solvent Yes repeat_removal Repeat Removal Process peroxides_gone->repeat_removal No repeat_removal->remove

Caption: Experimental workflow for the removal of peroxide impurities.

References

Technical Support Center: Scaling Up Reactions with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up chemical reactions using 1-Ethoxy-2-(2-methoxyethoxy)ethane as a solvent. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale-up.

Physical and Chemical Properties

A thorough understanding of the solvent's properties is crucial for effective scale-up. Key physical and chemical data for this compound are summarized below.

PropertyValueReferences
Molecular FormulaC7H16O3
Molecular Weight148.20 g/mol [1][2]
Boiling Point167.9 - 179 °C[3][2][4]
Flash Point53.8 °C[3][2][4]
Density0.908 g/cm³[3][2]
Water Solubility1000 g/L at 20 °C[3]
AppearanceColorless transparent liquid[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound for large-scale reactions?

A1: The high boiling point of this compound allows for a wider operational temperature range, which can accelerate reaction rates and provide a greater safety margin for managing exothermic events.[5] Its ability to dissolve a wide array of organic compounds makes it a versatile solvent for various synthetic applications.[2]

Q2: How does the surface-area-to-volume ratio impact heat transfer during scale-up?

A2: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases significantly.[1] This reduction in relative surface area hinders efficient heat dissipation, making large-scale reactions more prone to heat accumulation and potential thermal runaway.[1][6] Careful monitoring and control of the reaction temperature are therefore critical.

Q3: What are the initial signs of a potential thermal runaway reaction?

A3: Key indicators of a developing thermal runaway include a rapid and uncontrolled increase in the internal reaction temperature, a rise in reactor pressure, noticeable changes in the color or viscosity of the reaction mixture, and an increased rate of off-gassing.[1]

Q4: Can I use this compound in moisture-sensitive reactions?

A4: Glycol ethers can be hygroscopic. For moisture-sensitive reactions, it is essential to use a rigorously dried solvent. This can be achieved by distilling the solvent from a suitable drying agent or by using molecular sieves.

Q5: Are there any known incompatibilities with this solvent?

A5: Like other ethers, this compound can form peroxides upon exposure to air and light.[7] It is also important to avoid strong acidic conditions, which can lead to the cleavage of the ether linkages.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered when scaling up reactions in this compound.

Issue 1: Difficulty in Removing the Solvent Post-Reaction

Symptoms:

  • The product is difficult to isolate from the high-boiling point solvent.

  • Standard rotary evaporation is ineffective.

Possible Causes:

  • The high boiling point of this compound (167.9 - 179 °C) makes it resistant to removal under standard laboratory conditions.[3][2][4]

Solutions:

SolutionDescription
Aqueous Extraction Due to its high water solubility (1000 g/L at 20 °C), repeated extractions with water or brine can effectively remove the solvent from an organic product layer.[3]
Vacuum Distillation For thermally stable products, high-vacuum distillation is an effective method to separate the product from the solvent.
Azeotropic Distillation The addition of an appropriate azeotrope-forming agent can facilitate the removal of the solvent at a lower temperature. For instance, n-heptanol forms an azeotrope with ethylene glycol, a related compound, allowing for its removal by distillation.[2]
Issue 2: Poor Reaction Control and Exotherm Management

Symptoms:

  • Rapid, unexpected temperature increases.

  • Localized "hot spots" within the reactor.

Possible Causes:

  • Inefficient heat transfer due to the low surface-area-to-volume ratio in larger reactors.[6]

  • Inadequate mixing leading to non-uniform temperature distribution.[8]

  • The rate of reagent addition is too high for the cooling capacity of the system.[8]

Solutions:

SolutionDescription
Controlled Reagent Addition Implement a slow, controlled addition of the limiting reagent. The addition rate should be carefully calibrated based on the reactor's cooling capacity.[8]
Improved Agitation Ensure efficient and consistent stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.[8]
Continuous Monitoring Utilize multiple temperature probes to monitor the internal temperature at different points within the reactor.[8]
Emergency Preparedness Have a quenching agent readily available to add to the reactor in case of an uncontrollable temperature rise.[1]

Experimental Protocols

Protocol 1: Efficient Removal of this compound via Aqueous Extraction

This protocol describes a general procedure for removing the solvent from a reaction mixture containing an organic product that is sparingly soluble in water.

Materials:

  • Reaction mixture in this compound

  • Separatory funnel of appropriate size

  • Deionized water or brine solution

  • An appropriate organic solvent for product extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Gently shake the funnel to mix the layers, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the majority of the this compound.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh deionized water (2-3 times) to ensure complete removal of the solvent.

  • If the product is in the aqueous layer, perform a back-extraction using a suitable organic solvent.

  • Dry the organic layer containing the product over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to isolate the purified product.

Protocol 2: Product Purification by High-Vacuum Distillation

This protocol is suitable for thermally stable products with a boiling point significantly different from that of this compound.

Materials:

  • Crude product containing this compound

  • Distillation apparatus suitable for high vacuum

  • Vacuum pump capable of reaching low pressures (<1 mmHg)

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Set up the distillation apparatus, ensuring all joints are properly sealed for high vacuum.

  • Place the crude product in the distillation flask.

  • Attach the flask to the distillation apparatus and begin to evacuate the system slowly.

  • Once the desired vacuum is reached, begin to heat the distillation flask gently with stirring.

  • Collect the fractions as they distill. The this compound will distill first, followed by the product if it has a higher boiling point, or vice versa.

  • Monitor the temperature of the vapor and the head of the distillation column to identify the different fractions.

  • Once the desired product has been collected, stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Scale-Up cluster_workup Work-Up and Purification start Start: Lab-Scale Reaction scale_up Scale-Up to Pilot Plant start->scale_up reaction Reaction in 1-Ethoxy-2- (2-methoxyethoxy)ethane scale_up->reaction monitoring Continuous Monitoring (Temp, Pressure) reaction->monitoring quench Reaction Quench monitoring->quench Reaction Complete extraction Aqueous Extraction (Solvent Removal) quench->extraction distillation High-Vacuum Distillation (Product Isolation) extraction->distillation end End: Purified Product distillation->end

Caption: Experimental workflow for scaling up a reaction.

troubleshooting_workflow cluster_temp Temperature Control cluster_yield Product Yield/Purity issue Issue Encountered During Scale-Up temp_issue Uncontrolled Exotherm? issue->temp_issue yield_issue Low Yield or Impurities? issue->yield_issue temp_yes Reduce Reagent Addition Rate Increase Cooling temp_issue->temp_yes Yes temp_no Check Agitation and Temperature Probe Calibration temp_issue->temp_no No yield_yes Optimize Work-Up (Extraction, Distillation) yield_issue->yield_yes Yes yield_no Analyze Reaction Byproducts yield_issue->yield_no No

Caption: Troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Stabilizing Reactive Intermediates with 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethoxy-2-(2-methoxyethoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this versatile solvent to stabilize reactive intermediates in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as diethylene glycol ethyl methyl ether, is a high-boiling, polar aprotic solvent.[1][2] Its structure contains multiple ether linkages, which are crucial for its solvating and stabilizing properties. Below is a summary of its key physicochemical properties.

Data Presentation: Physicochemical Properties of this compound

PropertyValue
Synonyms Diethylene glycol ethyl methyl ether, 2,5,8-Trioxadecane
CAS Number 1002-67-1
Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol [1][3]
Appearance Colorless transparent liquid[1]
Density 0.908 g/cm³[1][4]
Boiling Point 167.9 °C at 760 mmHg[1][2]
Flash Point 53.8 °C[1][2]
Water Solubility 1000 g/L at 20 °C[2]
Purity ≥ 99.0%[1]

Q2: How does this compound stabilize reactive intermediates?

A2: The stabilizing effect of this compound stems from its molecular structure and polarity. The multiple ether oxygens can coordinate with and solvate charged intermediates, such as carbocations and metal cations, effectively dispersing the charge and lowering the energy of the intermediate. This chelation-like effect can prevent undesired side reactions and decomposition.[5][6] For radical intermediates, the ether linkages can influence the reaction pathway, though direct stabilization is less pronounced than with charged species.[7]

Q3: What types of reactive intermediates can be stabilized?

A3: This solvent is particularly effective for stabilizing:

  • Cationic intermediates: Including carbocations and metal cations involved in catalytic cycles. The lone pairs on the ether oxygens can donate electron density to the electron-deficient center.

  • Anionic intermediates: While aprotic, its polarity can help to solvate and stabilize anionic species like alkoxides and carbanions.

  • Radical intermediates: Although less direct, the solvent can influence the course of radical reactions.[7]

Q4: In which types of reactions is this solvent most useful?

A4: Due to its properties, this compound is well-suited for reactions that proceed through charged intermediates and require elevated temperatures. Examples include nucleophilic substitution reactions (like the Williamson ether synthesis), reactions involving organometallic reagents, and certain polymerization processes.[8]

Troubleshooting Guides

Issue 1: My reaction is slow or incomplete.

  • Question: I am using this compound, but my reaction is not proceeding to completion. What could be the cause?

  • Answer: A slow or incomplete reaction can be due to several factors. Firstly, ensure your starting materials and reagents are pure and active. Secondly, this solvent has a high boiling point, which may require you to run your reaction at a higher temperature to achieve a sufficient reaction rate.[9] Also, check for the presence of water in the solvent, as its hygroscopic nature can introduce moisture that may interfere with sensitive reagents.[10] If necessary, dry the solvent using molecular sieves before use.

Issue 2: I am observing unexpected side products.

  • Question: My reaction is yielding a mixture of products, including some that are unexpected. Could the solvent be involved?

  • Answer: The formation of side products can sometimes be attributed to the solvent. Like other ethers, this compound can form peroxides upon prolonged exposure to air and light.[10] These peroxides can initiate unwanted radical side reactions. Always test for peroxides before use, especially with older solvent stocks. If acidic or basic contaminants are present in the solvent, they could also catalyze side reactions. Using a high-purity grade of the solvent is recommended.[1]

Issue 3: I am having difficulty with the work-up and product isolation.

  • Question: After my reaction, I am struggling to remove the this compound solvent from my product. What is the best way to do this?

  • Answer: The high boiling point of this solvent can make its removal by simple evaporation challenging.[10] Due to its high water solubility, a common method for removal is through aqueous extraction.[2][10] Repeated washing of the organic layer with water or brine can effectively transfer the solvent to the aqueous phase. For products that are thermally stable, vacuum distillation is another effective method for separating the product from the high-boiling solvent.[10]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of Benzyl Phenyl Ether

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide, using this compound to stabilize the intermediate sodium phenoxide.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound (anhydrous)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (40 mL).

  • Formation of Alkoxide: To the stirring solvent, carefully add sodium hydride (0.44 g, 11 mmol, 1.1 eq). Then, slowly add a solution of phenol (0.94 g, 10 mmol) in this compound (10 mL) dropwise at room temperature. The reaction will generate hydrogen gas, so ensure adequate ventilation.

  • Intermediate Stabilization: Stir the mixture at room temperature for 30 minutes. The solvent will solvate the sodium phenoxide intermediate.

  • Addition of Electrophile: Slowly add benzyl bromide (1.71 g, 10 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The this compound will preferentially partition into the aqueous layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure benzyl phenyl ether.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Phenol, NaH, Benzyl Bromide) setup Setup Reaction Flask (N2 atmosphere) prep_reagents->setup dry_solvent Dry 1-Ethoxy-2- (2-methoxyethoxy)ethane add_solvent Add Solvent dry_solvent->add_solvent setup->add_solvent form_alkoxide Form Sodium Phenoxide (Add NaH, then Phenol) add_solvent->form_alkoxide add_electrophile Add Benzyl Bromide form_alkoxide->add_electrophile heat Heat Reaction (e.g., 80 °C) add_electrophile->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench Reaction Complete extract Aqueous Extraction (remove solvent) quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Final Product (Benzyl Phenyl Ether) purify->product

Caption: General experimental workflow for a Williamson ether synthesis.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Experimental Issue Encountered issue_slow Slow or Incomplete Reaction? start->issue_slow issue_side_products Unexpected Side Products? start->issue_side_products issue_workup Work-up Difficulties? start->issue_workup sol_slow_temp Increase Reaction Temperature issue_slow->sol_slow_temp Yes sol_slow_dry Dry Solvent (e.g., molecular sieves) issue_slow->sol_slow_dry Yes sol_slow_reagents Check Reagent Purity/Activity issue_slow->sol_slow_reagents Yes sol_side_peroxide Test for and Remove Peroxides from Solvent issue_side_products->sol_side_peroxide Yes sol_side_purity Use High-Purity Grade Solvent issue_side_products->sol_side_purity Yes sol_workup_extract Perform Aqueous Extraction issue_workup->sol_workup_extract Yes sol_workup_distill Use Vacuum Distillation issue_workup->sol_workup_distill Yes

Caption: Troubleshooting guide for common experimental issues.

References

Technical Support Center: Analytical Methods for Detecting Degradation of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-(2-methoxyethoxy)ethane (also known as diethylene glycol ethyl methyl ether).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for glycol ethers like this compound are primarily driven by hydrolysis, oxidation, and thermal stress.[1]

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether linkages when exposed to acidic conditions.

  • Oxidation: Forms hydroperoxides, which can further decompose into smaller acidic and aldehydic compounds. This process can be accelerated by heat, light, and the presence of metal ions.

  • Thermal Decomposition: At elevated temperatures, C-O and C-C bonds can break, leading to the formation of smaller glycols, aldehydes, and organic acids.

Q2: What are the common degradation products I should expect to see?

A2: Common degradation products for similar glycol ethers include smaller glycols like diethylene glycol and monoethylene glycol, as well as organic acids such as formic acid, acetic acid, and glycolic acid.[2] Under oxidative conditions, aldehydes and peroxides may also be present.

Q3: How can I visually or physically detect degradation in my sample of this compound?

A3: Initial signs of degradation can often be detected through simple physical observations:

  • Color Change: A change from a colorless liquid to a yellow or brownish hue.

  • Change in pH: The formation of acidic degradation products will cause a decrease in the pH of the sample.

  • Peroxide Formation: Commercially available test strips can be used to check for the presence of peroxides, which are early indicators of oxidative degradation.

For quantitative and definitive analysis, chromatographic and spectroscopic methods are necessary.

Q4: Which analytical techniques are most suitable for detecting the degradation of this compound?

A4: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification of degradation products.

  • GC-MS is ideal for separating and identifying volatile and semi-volatile degradation products.

  • HPLC-MS is well-suited for analyzing less volatile and more polar degradation products, such as organic acids and larger glycol fragments.

  • FTIR Spectroscopy can be used to monitor the formation of carbonyl groups, which are indicative of oxidation.[3]

  • NMR Spectroscopy can provide detailed structural information about the degradation products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or on the column. 2. Column contamination. 3. Incorrect column installation.1. Deactivate or replace the inlet liner. Use a more inert column. 2. Bake out the column at a high temperature. If contamination is severe, trim the first few centimeters of the column or replace it. 3. Ensure the column is installed at the correct depth in the injector and detector.
Split Peaks 1. Inconsistent sample introduction. 2. Column channeling or damage. 3. Incompatible solvent with the stationary phase.1. Check the syringe for blockage and ensure a smooth, rapid injection. 2. Replace the column. 3. Use a solvent that is more compatible with your column's stationary phase.
Ghost Peaks (unexpected peaks) 1. Contamination of the syringe, inlet, or carrier gas. 2. Septum bleed.1. Clean the syringe and inlet. Ensure high-purity carrier gas and check for leaks. Run a blank to identify the source of contamination.[4] 2. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
Shifting Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature profile.1. Check the gas supply and regulators. Measure the flow rate at the detector outlet. 2. Perform a leak check of all fittings and connections. 3. Verify the oven temperature program is accurate and reproducible.
Poor Resolution 1. Inappropriate column phase for the analytes. 2. Column is overloaded. 3. Temperature program is too fast.1. Select a column with a different selectivity. For glycol ethers, a mid- to high-polarity column is often effective. 2. Dilute the sample or inject a smaller volume. 3. Optimize the temperature ramp for better separation.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks 1. Column contamination or aging. 2. High dead volume in the system. 3. Mismatch between sample solvent and mobile phase.1. Wash the column with a strong solvent. If performance does not improve, replace the column. 2. Check all fittings and tubing for proper connections. 3. Dissolve the sample in the mobile phase if possible, or a weaker solvent.
Inconsistent Peak Areas 1. Air bubbles in the pump or detector. 2. Leaks in the pump or injector. 3. Incomplete sample dissolution.1. Degas the mobile phase. Purge the pump to remove bubbles. 2. Inspect pump seals and fittings for any signs of leakage. 3. Ensure the sample is fully dissolved before injection.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Pump pulsations. 3. Column bleed.1. Use fresh, high-purity mobile phase. Flush the detector cell. 2. Check pump seals and consider using a pulse dampener. 3. Use a high-quality column and operate within its recommended pH and temperature range.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of the neat compound in a vial and heat in an oven at 100°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable method (e.g., GC-MS or HPLC-MS) to identify and quantify the parent compound and any degradation products.

GC-MS Method for Volatile Degradation Products
Parameter Setting
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-450 amu
HPLC-MS Method for Non-Volatile Degradation Products
Parameter Setting
Column C18 reverse-phase column, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Scan Range 50-500 m/z

Data Presentation

Table 1: Expected GC-MS Data for this compound and Potential Degradation Products
Compound Expected Retention Time (min) Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
This compound~10.5148.2045, 59, 73, 89, 117
Diethylene Glycol~8.2106.1245, 61, 75
Ethylene Glycol~5.162.0731, 43, 62
Acetaldehyde~2.544.0529, 43, 44
Table 2: Expected HPLC-MS Data for Acidic Degradation Products
Compound Expected Retention Time (min) Molecular Weight ( g/mol ) [M-H]⁻ (m/z)
Formic Acid~2.846.0345
Acetic Acid~3.560.0559
Glycolic Acid~3.176.0575

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Obtain Sample of this compound forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal) start->forced_degradation sample_prep Prepare Samples for Analysis (e.g., Dilution, Neutralization) forced_degradation->sample_prep gcms GC-MS Analysis for Volatiles sample_prep->gcms Inject/Analyze hplcms HPLC-MS Analysis for Non-Volatiles sample_prep->hplcms Inject/Analyze ftir FTIR for Oxidative Changes sample_prep->ftir Inject/Analyze nmr NMR for Structural Elucidation sample_prep->nmr Inject/Analyze data_analysis Analyze Chromatograms and Spectra gcms->data_analysis hplcms->data_analysis ftir->data_analysis nmr->data_analysis id_degradants Identify Degradation Products data_analysis->id_degradants quantify Quantify Parent Compound and Degradants id_degradants->quantify report Generate Stability Report quantify->report

Caption: Experimental workflow for the analysis of this compound degradation.

troubleshooting_gc cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start GC Problem Observed peak_shape Peak Tailing or Fronting? start->peak_shape rt_shift Retention Time Shifting? start->rt_shift low_signal Low or No Signal? start->low_signal check_liner Check Inlet Liner for Activity/Contamination peak_shape->check_liner check_column Check Column for Contamination/Damage check_liner->check_column check_temp Ensure Proper Injection Temperature check_column->check_temp check_flow Verify Carrier Gas Flow Rate rt_shift->check_flow check_leaks Perform System Leak Check check_flow->check_leaks check_oven Confirm Oven Temperature Program check_leaks->check_oven check_injection Check Syringe and Injection Volume low_signal->check_injection check_detector Inspect and Clean Detector check_injection->check_detector check_sample_prep Verify Sample Concentration check_detector->check_sample_prep

Caption: A logical troubleshooting guide for common GC issues.

References

Technical Support Center: Improving Reactant Solubility in 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to reactant solubility in 1-Ethoxy-2-(2-methoxyethoxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, also known as diethylene glycol ethyl methyl ether, is a colorless, high-boiling point (177 °C) organic solvent.[1] Its molecular structure, containing both ether linkages and terminal alkyl groups, gives it a polar character, allowing it to dissolve a wide range of organic compounds.[2][3] It is miscible with water and many organic solvents.[1] This solvent is particularly useful in organic synthesis for reactions requiring elevated temperatures.[1]

Q2: I am observing low solubility of my reactant at room temperature. What are the initial steps I should take?

For reactants that exhibit poor solubility at ambient temperature, the following initial steps are recommended:

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously. Increased agitation enhances the interaction between the solvent and the solute, which can improve the rate of dissolution.

  • Particle Size Reduction: If your reactant is a solid, grinding it to a fine powder will increase the surface area available for solvation, often leading to faster dissolution.[3]

  • Gentle Heating: Gradually increasing the temperature of the mixture can significantly improve the solubility of most solid reactants.[4] A detailed protocol for this can be found in the Troubleshooting Guides section.

Q3: Can the addition of a co-solvent improve the solubility of my reactants?

Yes, using a co-solvent is a common and effective strategy to enhance reactant solubility. The choice of co-solvent depends on the properties of your reactant. For non-polar compounds, a less polar co-solvent might be beneficial, while for more polar reactants, a more polar co-solvent could be effective. A list of potential co-solvents and their effects on solubility can be found in the Troubleshooting Guides.

Troubleshooting Guides

Issue 1: My moderately polar organic reactant has poor solubility at room temperature.

This is a common issue for larger organic molecules, even in a relatively polar solvent like this compound. The following troubleshooting steps can be taken to address this.

Increasing the temperature of the solvent can provide the necessary energy to overcome the lattice energy of a crystalline solute, thereby increasing its solubility.[4]

Illustrative Data: Effect of Temperature on Solubility

The following table provides an example of how temperature can affect the solubility of a hypothetical moderately polar reactant, "Compound X," in this compound.

Temperature (°C)Solubility of Compound X ( g/100 mL)
251.2
505.8
7515.3
10032.1

Note: This data is for illustrative purposes only and should be experimentally verified for your specific reactant.

Experimental Protocol: Solubility Determination by Temperature Variation

  • Preparation: Add a known volume of this compound to a reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Initial Dissolution: Begin stirring and add a known mass of the reactant at room temperature (25 °C).

  • Incremental Heating: Gradually heat the mixture in 25 °C increments. At each temperature point, allow the system to equilibrate for 15 minutes.

  • Observation: Observe the dissolution of the reactant. If it fully dissolves, add a small, known additional amount of the reactant until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Data Recording: Record the total mass of the reactant dissolved at each temperature to determine the solubility.

Workflow for Temperature Adjustment

G A Reactant with Poor Solubility in this compound B Gradually Increase Temperature (e.g., in 25 °C increments) A->B C Observe for Complete Dissolution B->C D Solubility Issue Resolved C->D Yes F Consider Co-solvent Addition C->F No E Proceed with Reaction D->E G A Poor Reactant Solubility B Assess Reactant Polarity A->B C Non-polar Reactant B->C D Polar Reactant B->D E Add Aprotic Co-solvent (e.g., Toluene, Hexane) C->E F Add Polar Aprotic Co-solvent (e.g., THF, DMF, Acetonitrile) D->F G Monitor for Dissolution E->G F->G G A Using Organometallic Reagents B Test for Water and Peroxides in this compound A->B C Water Detected B->C Positive D Peroxides Detected B->D Positive E Dry over Molecular Sieves C->E F Pass through Activated Alumina D->F G Use Purified Solvent under Inert Atmosphere E->G F->G

References

Validation & Comparative

A Comparative Guide to Glyme Solvents: 1-Ethoxy-2-(2-methoxyethoxy)ethane vs. Traditional Glymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. This guide provides a comprehensive comparison of 1-Ethoxy-2-(2-methoxyethoxy)ethane against common glyme solvents (monoglyme, diglyme, triglyme, and tetraglyme), offering objective performance data and detailed experimental protocols to inform your solvent selection process.

Glymes, or glycol dimethyl ethers, are a class of aprotic polyether solvents widely utilized in various chemical applications due to their excellent solvating properties, particularly for metal cations. This ability makes them invaluable in organometallic chemistry, such as Grignard and Suzuki coupling reactions, as well as in the formulation of electrolytes for lithium-ion batteries. This report focuses on the physical properties and performance characteristics of this compound in comparison to its more traditional counterparts.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physical and chemical properties of this compound and other common glyme solvents. These properties are crucial in determining a solvent's suitability for specific applications, influencing factors such as reaction temperature, solvent removal, and electrochemical stability.

PropertyThis compoundMonoglyme (G1)Diglyme (G2)Triglyme (G3)Tetraglyme (G4)
CAS Number 1002-67-1[1]110-71-4111-96-6[2][3]112-49-2143-24-8
Molecular Formula C7H16O3[1]C4H10O2C6H14O3[4]C8H18O4C10H22O5
Molecular Weight ( g/mol ) 148.20[1]90.12134.17[2]178.23222.28
Boiling Point (°C) 167.9 @ 760 mmHg[1]84162[2][3]216[5]275.3
Melting Point (°C) -72[1]-58-68[3]-45[5]-30
Density (g/cm³) 0.908[1]0.867 @ 25°C0.9451 @ 20°C[3]0.986 @ 25°C1.009 @ 25°C
Viscosity (cP @ 20°C) Not Available0.461.089[2]3.84.1
Refractive Index (nD20) 1.4080-1.4120[1]1.3791.4097[2][3]1.4233[5]1.432
Dielectric Constant Not Available7.207.237.77.97

Performance in Key Applications

The choice of glyme can significantly influence the outcome of chemical reactions and the performance of electrochemical systems. Below, we compare the performance of these solvents in two critical applications: Grignard reactions and lithium-ion batteries.

Grignard Reactions

The formation of Grignard reagents and their subsequent reactions are highly sensitive to the solvent used. The solvent's ability to solvate the magnesium center is crucial for the reagent's stability and reactivity.

Grignard_Solvent_Comparison cluster_Properties Solvent Properties cluster_Glymes Glyme Solvents cluster_Performance Reaction Performance Prop1 Boiling Point Perf1 Reaction Rate Prop1->Perf1 Higher temp. Prop2 Chelating Ability Perf3 Reagent Stability Prop2->Perf3 Stabilizes R-MgX Prop3 Solubility of R-MgX Perf2 Product Yield Prop3->Perf2 Homogeneous reaction G1 Monoglyme G1->Prop1 Low (84°C) G1->Prop2 Good G1->Prop3 G2 Diglyme G2->Prop1 Moderate (162°C) G2->Prop2 Excellent G2->Prop3 G3 This compound G3->Prop1 Moderate (168°C) G3->Prop2 Excellent G3->Prop3 G4 Triglyme/Tetraglyme G4->Prop1 High (>200°C) G4->Prop2 Strong G4->Prop3

Caption: Influence of glyme properties on Grignard reaction performance.

A comparative study on the solvent effect in the Grignard reaction of benzyl halides showed that while traditional ethers like diethyl ether and THF are effective, greener alternatives can offer comparable or even superior performance. For instance, in some cases, diglyme has been shown to enhance reaction rates due to its higher boiling point, allowing for reactions to be conducted at elevated temperatures.[3][6] However, the high boiling point can also present challenges in product isolation. While specific comparative data for this compound in Grignard reactions is limited in publicly available literature, its structural similarity and comparable boiling point to diglyme suggest it would perform similarly, offering a good balance between reaction rate and ease of workup.

The following table presents a qualitative comparison of glyme performance in Grignard reactions based on literature observations.

SolventReaction InitiationReaction RateProduct IsolationSide Reactions (e.g., Wurtz coupling)
MonoglymeGenerally goodModerateEasyCan be significant
DiglymeMay require initiationCan be fast at higher tempsMore difficultGenerally lower at optimal temps
This compoundLikely similar to diglymeLikely similar to diglymeSimilar to diglymeLikely similar to diglyme
Triglyme/TetraglymeCan be slowSlower due to viscosityDifficultCan be minimized
Lithium-Ion Batteries

In lithium-ion batteries, the electrolyte solvent plays a pivotal role in ionic conductivity, solid-electrolyte interphase (SEI) formation, and overall battery safety. Glymes are attractive alternatives to conventional carbonate-based electrolytes due to their higher thermal stability and lower volatility.

Glyme_Battery_Performance cluster_Solvent Glyme Solvent cluster_Properties Electrolyte Properties cluster_Performance Battery Performance Solvent Glyme Chain Length (e.g., Mono-, Di-, Tri-, Tetraglyme) Viscosity Viscosity Solvent->Viscosity Increases with length Dielectric Dielectric Constant Solvent->Dielectric Increases with length Solvation Li+ Solvation Solvent->Solvation Stronger with length Conductivity Ionic Conductivity Viscosity->Conductivity Decreases Dielectric->Conductivity Increases Efficiency Coulombic Efficiency Solvation->Efficiency Affects SEI formation Stability Electrochemical Stability Solvation->Stability Influences stability window

Caption: Relationship between glyme structure and battery performance.

The ionic conductivity of glyme-based electrolytes is a critical performance metric. Studies have shown that the ionic conductivity of LiPF6 in various glymes tends to decrease as the glyme chain length increases, primarily due to the increase in viscosity. For instance, the ionic conductivity of LiPF6 in monoglyme is generally higher than in diglyme, triglyme, or tetraglyme.

The following table presents typical ionic conductivities for some glyme-based electrolytes.

Electrolyte (1M LiPF6 in)Ionic Conductivity (mS/cm) at 25°C
Monoglyme~10-12
Diglyme~5-7
Triglyme~2-4
Tetraglyme~1-2

The coulombic efficiency, a measure of the charge transfer efficiency in a battery, is also influenced by the solvent. Higher coulombic efficiencies are desirable for longer battery life. Research has shown that glyme-based electrolytes can achieve high coulombic efficiencies, often exceeding 99%.[7] The specific choice of glyme and salt can influence the stability of the SEI layer on the anode, which in turn affects the coulombic efficiency.

Experimental Protocols

To facilitate the objective comparison of these solvents in your own research, detailed experimental protocols for key performance evaluations are provided below.

Protocol 1: Grignard Reaction - Synthesis of Triphenylmethanol

This protocol describes the synthesis of triphenylmethanol from methyl benzoate and phenylmagnesium bromide, a classic Grignard reaction. This procedure can be adapted to compare the efficacy of different glyme solvents.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Methyl benzoate

  • Anhydrous glyme solvent (e.g., this compound, diglyme, etc.)

  • Anhydrous diethyl ether (for comparison)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Appropriate glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at >100°C for several hours and assembled hot under a stream of inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in the reaction flask.

    • Add a small portion of a solution of bromobenzene in the chosen anhydrous glyme solvent to the flask.

    • Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ester:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of methyl benzoate in the same anhydrous glyme solvent dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude triphenylmethanol by recrystallization from a suitable solvent (e.g., ethanol).

    • Determine the yield of the purified product and characterize it by melting point, NMR, and IR spectroscopy.

Protocol 2: Determination of Reaction Yield by Gas Chromatography (GC)

Objective: To quantitatively determine the yield of a reaction product using an internal standard method.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Internal standard (a stable, non-reactive compound with a retention time distinct from the reactants and products)

  • Reactants, product, and the chosen internal standard of known purity

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions containing known concentrations of the pure product and a constant concentration of the internal standard in a suitable solvent.

  • Calibration Curve Generation:

    • Inject each standard solution into the GC under optimized chromatographic conditions.

    • For each standard, determine the peak areas of the product and the internal standard.

    • Calculate the response factor (RF) for the product relative to the internal standard using the following formula: RF = (Area_product / Concentration_product) / (Area_IS / Concentration_IS)

    • Plot a calibration curve of (Area_product / Area_IS) versus (Concentration_product / Concentration_IS).

  • Sample Preparation:

    • After the Grignard reaction is complete (before work-up), carefully take a known volume or weight of the reaction mixture.

    • Add a known amount of the internal standard to this aliquot. .

    • Dilute the sample with a suitable solvent to a concentration within the range of the calibration curve.

  • GC Analysis of the Sample:

    • Inject the prepared sample into the GC using the same conditions as for the standards.

    • Determine the peak areas of the product and the internal standard in the sample chromatogram.

  • Calculation of Product Concentration and Yield:

    • Using the peak areas from the sample and the previously determined response factor (or the calibration curve), calculate the concentration of the product in the sample.

    • From the concentration and the total volume of the reaction mixture, calculate the total mass of the product formed.

    • Calculate the theoretical yield based on the limiting reagent.

    • The percentage yield is calculated as: (Actual Yield / Theoretical Yield) * 100%.[8]

Protocol 3: Measurement of Ionic Conductivity of a Glyme-Based Electrolyte

Objective: To determine the ionic conductivity of a lithium salt dissolved in a glyme solvent using electrochemical impedance spectroscopy (EIS).

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Conductivity cell with two parallel platinum electrodes of known geometry

  • Glovebox with an inert atmosphere (e.g., argon)

  • Lithium salt (e.g., LiPF6, LiTFSI)

  • Anhydrous glyme solvent

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Dry the lithium salt and the glyme solvent under vacuum at an appropriate temperature to remove any residual water.

    • Prepare an electrolyte solution of a specific concentration (e.g., 1 M) by dissolving the lithium salt in the glyme solvent.

  • Cell Assembly:

    • Assemble the conductivity cell inside the glovebox.

    • Fill the cell with the prepared electrolyte, ensuring that the electrodes are fully immersed and there are no air bubbles between them.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The high-frequency intercept of the semicircle on the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.

  • Calculation of Ionic Conductivity:

    • The ionic conductivity (σ) is calculated using the following formula: σ = L / (R_b * A) where:

      • L is the distance between the electrodes.

      • A is the area of the electrodes.

      • The term L/A is the cell constant, which can be determined by calibrating the cell with a standard solution of known conductivity.

Conclusion

The selection of an appropriate glyme solvent is a multifaceted decision that requires careful consideration of physical properties and performance in the target application. While traditional glymes like monoglyme and diglyme are well-characterized and widely used, this compound presents itself as a viable alternative, particularly as a higher-boiling-point solvent. Its properties suggest a performance profile similar to diglyme, offering potential advantages in reaction rate for certain applications. However, the limited availability of direct comparative performance data highlights the need for further experimental evaluation. The protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions for their specific synthetic and electrochemical needs.

References

A Comparative Guide to Ethereal Solvents: 1-Ethoxy-2-(2-methoxyethoxy)ethane vs. Diglyme

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reaction solvent is a critical decision that can significantly influence reaction outcomes, efficiency, and safety. This guide provides an objective comparison of two common high-boiling point ether solvents: 1-Ethoxy-2-(2-methoxyethoxy)ethane and Diethylene Glycol Dimethyl Ether (Diglyme).

This comparison delves into their physical and chemical properties, performance in key chemical reactions, and safety considerations, supported by available data to assist in making informed solvent choices for various synthetic applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and Diglyme is presented below. These properties are crucial in determining the suitability of a solvent for specific reaction conditions, such as required temperature and compatibility with reagents.

PropertyThis compoundDiglyme (Diethylene Glycol Dimethyl Ether)
CAS Number 1002-67-1[1]111-96-6[2]
Molecular Formula C7H16O3[1][3]C6H14O3[2][4]
Molecular Weight 148.20 g/mol [1][5]134.17 g/mol [4][6]
Boiling Point 167.9 °C[1][3]162 °C[2][6][7][8]
Melting Point -72 °C[3]-64 °C[2][7][8]
Density 0.908 g/cm³[1][3]0.937 - 0.944 g/mL at 20-25 °C[6][7]
Flash Point 53.8 °C[1][3]57 - 70 °C[4][8][9]
Water Solubility 1000 g/L at 20 °C[3]Miscible[8]

Performance in Key Chemical Reactions

Both this compound and Diglyme are valued for their ability to act as polar aprotic solvents with high boiling points, making them suitable for a range of chemical transformations that require elevated temperatures and inert conditions.

Diglyme is a well-established solvent in various organometallic reactions. Its ability to chelate metal cations enhances the reactivity of organometallic reagents.[8][10][11] It is frequently employed in:

  • Grignard Reactions: Diglyme can promote the formation and enhance the reactivity of Grignard reagents.[10][11]

  • Metal Hydride Reductions: It is a suitable solvent for reductions using reagents like lithium aluminum hydride.[10][11]

  • Hydroboration Reactions: Diglyme is used as a solvent for hydroboration reactions with diborane.[8][11]

  • Reactions with Strong Bases: Its stability at high pH makes it ideal for reactions involving strong bases.[7][11][12]

This compound , also known as diethylene glycol ethyl methyl ether, shares similar solvent properties with Diglyme due to its polyether structure. It is used as an organic synthesis solvent, particularly in the production of complex chemical compounds.[1] While direct comparative studies are limited, its physical properties suggest its suitability in similar applications requiring a high-boiling polar aprotic medium. It is also utilized in the formulation of inks and coatings due to its low volatility and high solvent power.[1]

Due to the lack of direct comparative experimental data, a logical workflow for solvent selection is proposed based on the specific requirements of a reaction.

Solvent_Selection_Workflow Start Define Reaction Requirements Temp Required Reaction Temperature Start->Temp Base Presence of Strong Base Start->Base Metal Involvement of Metal Cations Start->Metal Polarity Required Solvent Polarity & Aproticity Start->Polarity Decision Select Solvent Temp->Decision Base->Decision Metal->Decision Polarity->Decision Diglyme Diglyme Decision->Diglyme Established Chelating Ability & Extensive Literature EGMME This compound Decision->EGMME Similar Properties, Potentially Milder Safety Profile Considerations Consider Safety & Environmental Impact Diglyme->Considerations EGMME->Considerations Williamson_Ether_Synthesis A Alcohol + Solvent B Add Strong Base (e.g., NaH) A->B Deprotonation C Add Alkyl Halide B->C Nucleophilic Attack D Heat to Reaction Temperature C->D E Reaction Monitoring (TLC) D->E F Work-up & Extraction E->F Reaction Complete G Purification F->G

References

A Head-to-Head Comparison: 1-Ethoxy-2-(2-methoxyethoxy)ethane versus THF for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that profoundly influences reaction outcomes, impacting yield, selectivity, and safety. Tetrahydrofuran (THF), a ubiquitous ethereal solvent, has long been a mainstay in both research and industrial settings. However, its limitations, including a low boiling point and propensity for peroxide formation, have driven the search for higher-performing and safer alternatives. This guide presents a comprehensive comparison of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point glyme solvent, and THF, offering a data-driven perspective for their application in key synthetic transformations.

Physicochemical Properties: A Tale of Two Ethers

A fundamental comparison begins with the intrinsic properties of each solvent, which dictate their behavior in a reaction setting. The following table summarizes the key physicochemical characteristics of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)References
Molecular Formula C₇H₁₆O₃C₄H₈O[1]
Molecular Weight 148.20 g/mol 72.11 g/mol [1]
Boiling Point 177 °C66 °C[2][3]
Melting Point < -80 °C-108.5 °C[2]
Density 0.922 g/cm³ at 20 °C0.889 g/cm³ at 20°C[2]
Flash Point 69 °C-14.5 °C[2]
Water Solubility >1000 g/L at 20 °CMiscible[2]

The most striking difference lies in the boiling points. The significantly higher boiling point of this compound (177 °C) compared to THF (66 °C) offers a distinct advantage for reactions requiring elevated temperatures. This property allows for a wider operational window, enabling reactions to be conducted at higher temperatures to increase reaction rates and drive equilibria towards desired products. Furthermore, the higher flash point of this compound (69 °C vs. -14.5 °C for THF) indicates a reduced fire hazard, a critical consideration for laboratory and process safety.

Performance in Key Organic Reactions

While direct, side-by-side experimental comparisons in the literature are limited, the known properties of glymes and related ethers allow for a strong inference of the advantages of this compound in common synthetic applications.

Grignard Reactions

Grignard reagents are fundamental tools for carbon-carbon bond formation. The choice of an ethereal solvent is crucial for their formation and stability. While THF is a standard solvent for these reactions, higher-boiling glycol ethers have shown promise. A US patent suggests that Grignard reagents prepared in diethylene glycol dibutyl ether, a structural analog of this compound, exhibit improved yields and stability at room temperature compared to those prepared in THF.[4] This suggests that this compound could offer similar benefits, allowing for more robust and efficient Grignard reactions, particularly on a larger scale.

Experimental Protocol: General Procedure for Grignard Reagent Formation

This protocol provides a general outline for the formation of a Grignard reagent, which can be adapted for use with either THF or this compound.

  • Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is flame-dried and cooled under an inert atmosphere.

  • Reagents: Magnesium turnings (1.2 equivalents) and a crystal of iodine are added to the flask.

  • Solvent Addition: Anhydrous solvent (THF or this compound) is added to cover the magnesium.

  • Initiation: A small portion of the organic halide (1.0 equivalent) dissolved in the anhydrous solvent is added from the dropping funnel. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling. Gentle heating may be required.

  • Addition: The remaining organic halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at the appropriate temperature (reflux for THF, or a higher temperature for this compound) until the magnesium is consumed.

Grignard_Formation_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction A Flame-dried 3-neck flask B Add Mg turnings & Iodine A->B C Add anhydrous ether solvent B->C D Add small portion of organic halide solution C->D E Initiate reaction (observe bubbling) D->E F Dropwise addition of remaining halide E->F G Maintain reflux/ heat F->G H Grignard Reagent (R-MgX) formed G->H

Caption: General workflow for the formation of a Grignard reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the synthesis of biaryl compounds. The solvent plays a critical role in solubilizing the reactants and catalyst and influencing the reaction kinetics. THF is a commonly used solvent, often in combination with water.[5] Sources indicate that this compound is also a suitable solvent for Suzuki-Miyaura coupling reactions.[6] Its higher boiling point can be advantageous in accelerating the reaction, potentially leading to shorter reaction times and improved yields, especially with less reactive substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction.

  • Reagents: In a reaction vessel, the aryl halide (1.0 equivalent), boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) are combined.

  • Solvent: The chosen solvent system (e.g., THF/water or this compound/water) is added.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) is added under the inert atmosphere.

  • Reaction: The mixture is heated to the desired temperature (e.g., reflux for THF, or 80-120 °C for this compound) and stirred until the reaction is complete, as monitored by TLC or GC/LC-MS.

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_catalysis Catalytic Cycle cluster_workup Product Isolation A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent System A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Reaction Monitoring (TLC, GC/LC-MS) E->F G Reaction Complete F->G H Cool and Quench G->H I Aqueous Work-up and Extraction H->I J Purification I->J K Final Product J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Safety is a paramount concern in any laboratory setting. This compound offers notable safety advantages over THF.

  • Peroxide Formation: THF is notorious for forming explosive peroxides upon exposure to air and light. This necessitates careful handling, storage, and testing for peroxides before distillation. While ethers, in general, can form peroxides, higher-boiling glycol ethers like this compound are generally less prone to this hazard.

  • Flammability: As highlighted by its much higher flash point, this compound is significantly less flammable than THF, reducing the risk of fire.[2]

  • Handling: Both solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[2]

Conclusion

This compound emerges as a compelling alternative to THF in a variety of synthetic applications, particularly those requiring higher reaction temperatures. Its superior thermal stability, wider liquid range, and enhanced safety profile make it an attractive option for researchers and drug development professionals seeking to optimize reaction conditions and improve process safety. While direct comparative performance data remains an area for further investigation, the evidence from related glycol ethers strongly suggests that this compound can offer significant advantages in terms of reaction efficiency and robustness. As the demand for greener, safer, and more efficient chemical processes continues to grow, the adoption of high-boiling ethereal solvents like this compound is poised to become increasingly prevalent in the modern synthetic laboratory.

References

Performance of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Diverse Reaction Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, pathway selection, and product yield. 1-Ethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point polar aprotic solvent, presents a compelling alternative to more traditional ethers like tetrahydrofuran (THF) and diethyl ether, particularly in reactions requiring elevated temperatures. This guide provides a comparative analysis of its performance in various reaction types, supported by experimental data from analogous systems and detailed experimental protocols.

Physicochemical Properties: A Foundation for Performance

A solvent's performance is intrinsically linked to its physical and chemical properties. This compound, also known as diethylene glycol ethyl methyl ether, possesses a unique combination of characteristics that make it a versatile medium for a range of chemical transformations.

PropertyValueComparison with Alternatives
Molecular Formula C₇H₁₆O₃[1]-
Molecular Weight 148.20 g/mol [1]-
Boiling Point 177 °C[2]Significantly higher than THF (66 °C) and Diethyl Ether (34.6 °C), allowing for a wider reaction temperature range.
Density 0.922 g/cm³ at 20 °CSimilar to other ether solvents.
Solubility in Water >1000 g/L at 20 °CHigher than many common ethers, which can be a factor in work-up procedures.
Flash Point 69 °CHigher than THF (-14 °C) and Diethyl Ether (-45 °C), indicating lower flammability.
Solvent Type Polar AproticSimilar to THF and Diglyme, capable of solvating cations.

Performance in Key Reaction Types

Due to a lack of extensive published data directly comparing this compound, this guide utilizes performance data from its close structural analog, diglyme (bis(2-methoxyethyl) ether), to provide a substantive comparison. The similar polyether structure and high boiling point of diglyme make it a reasonable proxy for predicting the behavior of this compound.

Grignard Reactions

Grignard reactions are fundamental for carbon-carbon bond formation and are highly sensitive to the choice of solvent. The solvent must be aprotic and capable of solvating the magnesium species. While THF and diethyl ether are common, higher boiling point ethers like diglyme, and by extension this compound, offer advantages in reactions with less reactive halides that require higher temperatures.[3][4][5]

Comparative Yields in Grignard Reactions (using Diglyme as an analog)

ReactionSolventTemperature (°C)Yield (%)Reference
Benzyl Chloride + Mg, then + KetoneDiethyl EtherReflux (35)94[4]
Benzyl Chloride + Mg, then + KetoneTHFReflux (66)27[4]
Benzyl Chloride + Mg, then + KetoneDiglyme60Low/No Reaction[4][6]
3-Bromoanisole + Mg, then + 2-ButanoneDiethyl Ether45Good[4][6]
3-Bromoanisole + Mg, then + 2-ButanoneTHF45Good[4][6]
3-Bromoanisole + Mg, then + 2-ButanoneDiglyme60No Reaction[4][6]

*Note: In some cases, the use of initiators like DIBAL-H can enable reactions in solvents like diglyme where they might not otherwise proceed.[4][6] The strong coordination of polyethers to magnesium can sometimes inhibit the initial reaction.[5]

Experimental Protocols

General Experimental Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for an organic synthesis reaction, which can be adapted for use with this compound.

G General Experimental Workflow for Organic Synthesis A Reactant & Solvent Preparation B Reaction Setup (under inert atmosphere if required) A->B C Addition of Reagents B->C D Reaction Monitoring (TLC, GC-MS, etc.) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography, Distillation, etc.) E->F G Product Characterization (NMR, IR, MS, etc.) F->G

Caption: A generalized workflow for a typical organic synthesis experiment.

Protocol 1: Grignard Reaction using a High-Boiling Ether Solvent (Analogous Protocol)

This protocol is adapted from procedures using diglyme and can be considered a starting point for reactions with this compound, especially when higher temperatures are required.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • This compound (anhydrous)

  • Electrophile (e.g., benzophenone)

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether (for comparison)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until the purple iodine vapor is observed, then allow to cool.

  • Initiation: Add a small amount of the organic halide (1.0 equivalent) dissolved in a minimal amount of anhydrous this compound. If the reaction does not initiate spontaneously (indicated by bubbling and heat), gentle warming may be applied.

  • Grignard Reagent Formation: Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, the reaction mixture can be heated to a higher temperature (e.g., 60-80°C).

  • Reaction with Electrophile: After the magnesium has been consumed, cool the reaction mixture to 0°C. Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The high boiling point of this compound may require vacuum distillation for its removal. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Substitution and Elimination Reactions

The polarity and aprotic nature of this compound influence its performance in substitution and elimination reactions. As a polar aprotic solvent, it is expected to favor Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive.[7] However, its high boiling point allows for the use of higher temperatures, which can favor elimination (E2) reactions.[8]

Factors Influencing Substitution vs. Elimination Pathways

G Solvent and Temperature Effects on Sₙ/E Reactions Solvent Solvent Choice (this compound) PolarAprotic Polar Aprotic Nature Solvent->PolarAprotic HighBP High Boiling Point Solvent->HighBP SN2 Favors Sₙ2 (Strong, non-basic nucleophile) PolarAprotic->SN2 HighTemp Higher Temperature HighBP->HighTemp E2 Favors E2 (Strong, sterically hindered base) HighTemp->E2

Caption: The influence of solvent properties on competing reaction pathways.

Protocol 2: Sₙ2 Reaction in a High-Boiling Ether Solvent

This protocol describes a typical Sₙ2 reaction where a high-boiling polar aprotic solvent like this compound could be advantageous, particularly for less reactive substrates requiring heat.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 equivalent) and the nucleophile (1.2 equivalents) in anhydrous this compound.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Conclusion

This compound is a promising high-boiling point, polar aprotic solvent with the potential for broad application in organic synthesis. Its key advantages lie in its ability to facilitate reactions at higher temperatures and its lower flammability compared to traditional ether solvents. While direct comparative performance data is still emerging, analysis of its physicochemical properties and data from analogous solvents like diglyme suggest it is a valuable tool for reactions such as Grignard additions with less reactive substrates and nucleophilic substitutions requiring thermal energy. Further experimental investigation is warranted to fully elucidate its performance characteristics across a wider range of reaction types and to establish its position in the chemist's solvent selection toolkit. Researchers are encouraged to consider this compound as a viable alternative to traditional solvents, particularly when elevated reaction temperatures are necessary.

References

Unveiling the Reaction Products of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Comparative Guide to Autoxidation and Atmospheric Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the characterization of reaction products of 1-Ethoxy-2-(2-methoxyethoxy)ethane. This guide provides an objective comparison of its primary degradation pathways, supported by experimental data for analogous compounds, and outlines detailed methodologies for product analysis.

This compound, a diethylene glycol ether, is a versatile solvent utilized in numerous industrial and laboratory applications. Its stability and reactivity are of paramount importance for safety and process control. This guide focuses on the characterization of its primary reaction products formed under common environmental and storage conditions: autoxidation leading to peroxide formation and atmospheric oxidation. Due to the limited specific experimental data for this compound, this guide leverages data from closely related diethylene glycol ethers to provide a comparative analysis of the expected reaction products and their characterization.

Peroxide Formation via Autoxidation: A Primary Degradation Pathway

In the presence of atmospheric oxygen, this compound, like other ethers, is susceptible to autoxidation, a free-radical chain reaction that leads to the formation of potentially explosive peroxide compounds. This process is often initiated by light, heat, or the presence of contaminants.

Quantitative Analysis of Peroxide Formation

The rate and extent of peroxide formation can be influenced by storage conditions and the presence of inhibitors. The following table summarizes typical peroxide concentration levels and the associated hazards, providing a general guideline for handling peroxide-forming ethers.

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 30Acceptable for most usesProceed with caution.
30 - 100Unacceptable for concentrationAvoid distillation or evaporation.[1]
> 100Serious HazardDo not handle. Contact Environmental Health & Safety for disposal.[2][3]

Note: This data is generalized for peroxide-forming ethers and should be considered as a guideline. Regular testing of specific solvent batches is crucial.

Experimental Protocols for Peroxide Detection

Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

Procedure:

  • In a chemical fume hood, add approximately 1 mL of the ether to a test tube.[2]

  • Add 1 mL of glacial acetic acid.[2]

  • Add about 100 mg of potassium iodide crystals.[2]

  • Stopper and shake the test tube.[2]

  • Observation: A yellow to brown color indicates the presence of peroxides.[1][4]

Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips offer a convenient method to estimate peroxide concentration.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., EMQuant®)[3]

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the solvent for a specified time and then comparing the resulting color to a calibrated chart.[5]

Atmospheric Oxidation: Reaction with Hydroxyl Radicals

In the atmosphere, the dominant degradation pathway for glycol ethers is reaction with hydroxyl (•OH) radicals. This process is initiated by the abstraction of a hydrogen atom, primarily from the carbon atoms adjacent to the ether oxygen, leading to a cascade of reactions that form various oxygenated products.

Proposed Atmospheric Oxidation Pathway of this compound

The logical flow of the atmospheric oxidation process can be visualized as follows:

atmospheric_oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Product Formation A This compound C Alkyl Radical A->C H-atom abstraction B •OH Radical E Peroxy Radical C->E Addition D O₂ D->E G Alkoxy Radical E->G Reaction F NO, HO₂ F->E H Hydroperoxides Carbonyls (Aldehydes, Ketones) Esters Other Oxygenated Products G->H

Caption: Proposed atmospheric oxidation pathway of this compound.

Characterization of Atmospheric Oxidation Products
  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile reaction products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups of the products, such as carbonyls (C=O) and hydroxyls (O-H).

Expected Product Classes and Their Spectroscopic Signatures:

Product ClassKey Functional GroupExpected FTIR Absorption (cm⁻¹)Notes on Mass Spectra Fragmentation
HydroperoxidesO-O-HBroad O-H stretch (~3200-3600), C-O stretch (~1000-1200)Loss of •OH, H₂O, or RO• fragments.
AldehydesC=O (in R-CHO)Strong C=O stretch (~1720-1740)Characteristic α-cleavage and McLafferty rearrangement.
KetonesC=O (in R-CO-R')Strong C=O stretch (~1705-1725)α-cleavage being a dominant fragmentation pathway.
EstersC=O (in R-COOR')Strong C=O stretch (~1735-1750), C-O stretch (~1150-1300)Fragmentation patterns showing loss of the alkoxy group (•OR').

Comparison of Degradation Pathways

FeatureAutoxidation (Peroxide Formation)Atmospheric Oxidation
Primary Reactant Molecular Oxygen (O₂)Hydroxyl Radical (•OH)
Typical Conditions Storage in the presence of air, accelerated by light and heat.Atmospheric conditions, presence of sunlight and pollutants (NOx).
Primary Products Hydroperoxides, dialkyl peroxides, and potentially polymeric peroxides.A complex mixture of smaller, more oxidized molecules including aldehydes, ketones, and esters.
Primary Hazard Formation of thermally and shock-sensitive explosive compounds.Contribution to photochemical smog and formation of secondary organic aerosols.
Primary Analytical Challenge Detection and quantification of unstable peroxide species.Separation and identification of a complex mixture of volatile organic compounds.

Conclusion

The characterization of reaction products of this compound is crucial for its safe handling and for understanding its environmental fate. The primary degradation pathways, autoxidation and atmospheric oxidation, lead to distinct sets of products with different associated hazards. While peroxide formation is a significant safety concern during storage and handling, atmospheric oxidation contributes to air pollution. The experimental protocols and comparative data presented in this guide, based on analogous compounds, provide a framework for researchers to assess and characterize the reaction products of this compound and other related glycol ethers. Further research is warranted to obtain specific quantitative data for this particular solvent to enhance safety protocols and environmental models.

References

Validating the Purity of Synthesized 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of research and development in the pharmaceutical and chemical industries. A critical, yet often understated, aspect of this process is the rigorous validation of the synthesized compound's purity. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS No. 1002-67-1), a versatile solvent and intermediate.[1][2][3] We present detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy, along with a comparative analysis of their strengths and weaknesses in this context.

Chemical Properties of this compound

A thorough understanding of the target compound's properties is fundamental to selecting the appropriate analytical methods and interpreting the results.

PropertyValue
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol [1][3]
Boiling Point 167.9 - 179 °C
Density ~0.908 g/cm³[1]
Appearance Colorless liquid[1]
CAS Number 1002-67-1[1][2][3]

Commercial suppliers typically offer this compound at purities of ≥98% or ≥99%.[2] Potential impurities in a synthesized batch often stem from the starting materials and by-products of the synthesis reaction, which is commonly a variation of the Williamson ether synthesis.[4] This implies that unreacted alcohols (e.g., 2-methoxyethanol, ethanol) and alkylating agents, as well as side-products from elimination reactions, could be present.

Purity Validation Workflow

The following diagram illustrates a typical workflow for validating the purity of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of 1-Ethoxy-2- (2-methoxyethoxy)ethane Workup Aqueous Work-up Synthesis->Workup Distillation Fractional Distillation Workup->Distillation GCMS GC-MS Analysis Distillation->GCMS NMR ¹H NMR Analysis Distillation->NMR PurityCheck Purity ≥ 99%? GCMS->PurityCheck NMR->PurityCheck Purification Further Purification PurityCheck->Purification No FinalProduct Final Product PurityCheck->FinalProduct Yes Purification->Distillation

Purity validation workflow for synthesized this compound.

Comparative Analysis of Purity Determination Methods

Both GC-MS and ¹H NMR are powerful techniques for assessing the purity of volatile organic compounds. The choice between them, or their complementary use, depends on the specific requirements of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by mass-based detection and identification.Provides structural information and quantitative data based on the nuclear magnetic resonance of hydrogen atoms in a magnetic field.
Strengths - Excellent for separating volatile impurities.[5][6]- Highly sensitive for detecting trace impurities.- Provides mass spectra for confident identification of impurities.- Non-destructive technique.[7][8]- Provides a direct measure of purity without the need for a reference standard of the analyte.- Rapid analysis time.[7][8]- Accepted method for purity determination by many scientific journals.[8][9]
Limitations - Destructive to the sample.- Requires a reference standard for accurate quantification.- May not be suitable for thermally labile compounds.- Lower sensitivity compared to GC-MS for trace impurities.- Peak overlap can complicate quantification in complex mixtures.
Ideal for Identifying and quantifying volatile impurities, especially at low concentrations.Accurately determining the purity of the main component and identifying major impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for polar compounds (e.g., a wax or mid-polarity column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Injection Volume: 1 µL (split or splitless injection depending on the expected concentration of impurities).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Speed: Dependent on the peak widths, aiming for at least 10 scans per peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the relative percentage purity by integrating the peak areas (assuming similar response factors for structurally related impurities). For more accurate quantification, a calibration curve with a certified reference standard is required.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized product (e.g., 10 mg).

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, and have a resonance that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest for both the analyte and the internal standard. This is crucial for accurate integration.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the synthesized compound can be calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

By employing these rigorous analytical methodologies, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and applications. The complementary nature of GC-MS and qNMR provides a comprehensive picture of the sample's composition, enabling informed decisions regarding further purification or progression to the next stage of research and development.

References

A Comparative Analysis of Battery Performance: 1-Ethoxy-2-(2-methoxyethoxy)ethane (EODME) Electrolytes vs. Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation battery technologies with enhanced performance and safety, researchers are increasingly exploring alternatives to conventional carbonate-based electrolytes. One such promising candidate is 1-Ethoxy-2-(2-methoxyethoxy)ethane (EODME), a glyme-based solvent known for its favorable electrochemical properties. This guide provides a comparative study of battery performance utilizing EODME-based electrolytes against the widely used ethylene carbonate (EC) and dimethyl carbonate (DMC) mixtures. The following sections present a summary of quantitative data, detailed experimental protocols for key performance metrics, and a visual representation of the experimental workflow.

Data Presentation: A Side-by-Side Comparison

The performance of battery electrolytes is evaluated based on several key metrics. The tables below summarize the available quantitative data for EODME-based electrolytes and a standard carbonate-based electrolyte (1M LiPF6 in EC:DMC 1:1 v/v). It is important to note that the data for the EODME-based electrolyte is primarily available for systems using lithium bis(fluorosulfonyl)imide (LiFSI) as the salt, which is common for ether-based systems, while the carbonate electrolyte data is for the more traditional lithium hexafluorophosphate (LiPF6). Direct comparisons should be made with consideration of these differences in salt and experimental conditions.

Table 1: Physicochemical and Electrochemical Properties

Property1M LiFSI in EODME (or analogous DME)1M LiPF6 in EC:DMC (1:1 v/v)
Ionic Conductivity (25°C) ~1.29 mS/cm (for 1M LiTFSI in DME)10.9 - 11.38 mS/cm[1]
Electrochemical Stability Window Up to ~4.4 V vs. Li/Li+[2]~4.5 V vs. Li/Li+
Viscosity (25°C) Lower than carbonates (qualitative)Higher than ethers (qualitative)
Flash Point (Solvent) 53.8°CEC: 143°C, DMC: 18°C

Table 2: Battery Cycling Performance

| Performance Metric | Li || LiNi0.8Co0.1Mn0.1O2 Cell with 1M LiFSI in DME | Graphite || Li-ion Cell with 1M LiPF6 in EC:DMC | | :--- | :--- | :--- | | Cell Type | Lithium-Metal | Lithium-Ion | | Capacity Retention | 97% after 100 cycles[2] | ~51% to 94% after 200 cycles (with additives)[3] | | Coulombic Efficiency | High (not specified) | High (not specified) | | Rate Capability | High-rate capability demonstrated[3] | Significant capacity drop at higher C-rates |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are standard protocols for evaluating the key performance indicators of battery electrolytes.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is typically measured using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: A conductivity cell with two parallel platinum electrodes of a known area (A) and separated by a known distance (l) is used. The cell is assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • Electrolyte Filling: The cell is filled with the electrolyte to be tested.

  • EIS Measurement: An AC voltage with a small amplitude (typically 5-10 mV) is applied across a range of frequencies (e.g., 100 kHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = l / (Rb * A).

Electrochemical Stability Window (ESW) Determination

The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • Cell Setup: A three-electrode cell is assembled in a glovebox, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Electrolyte: The cell is filled with the electrolyte under investigation.

  • Voltammetry Scan:

    • Anodic Limit: The potential of the working electrode is swept from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 1 mV/s) until a significant increase in current is observed, indicating electrolyte oxidation.

    • Cathodic Limit: The potential is swept from the OCP to a lower potential until a sharp increase in current indicates electrolyte reduction.

  • ESW Determination: The electrochemical window is the potential range between the onset potentials of oxidation and reduction.

Battery Cycling Performance and Rate Capability

This involves assembling and testing full battery cells.

  • Cell Assembly: Coin cells (e.g., CR2032) are typically assembled in a glovebox. The cell consists of a cathode, an anode, a separator, and the electrolyte.

  • Formation Cycles: The assembled cells are typically subjected to a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Cycle Life Testing: The cells are then cycled at a specific C-rate (e.g., 1C) for a large number of cycles (e.g., 100-1000 cycles). The discharge capacity is monitored over the cycles. The cycle life is often defined as the number of cycles until the capacity fades to 80% of its initial value.

  • Rate Capability Testing: The cells are cycled at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C). The discharge capacity at each C-rate is measured to evaluate the battery's ability to perform at high charge and discharge currents.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of battery electrolytes.

BatteryElectrolyteEvaluation cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison EODME_prep EODME-based Electrolyte Preparation EODME_cell Assemble EODME Cell EODME_prep->EODME_cell Carbonate_prep Carbonate-based Electrolyte Preparation Carbonate_cell Assemble Carbonate Cell Carbonate_prep->Carbonate_cell Cell_components Electrode & Separator Preparation Cell_components->EODME_cell Cell_components->Carbonate_cell Ionic_Conductivity Ionic Conductivity (EIS) EODME_cell->Ionic_Conductivity ESW Electrochemical Stability (CV/LSV) EODME_cell->ESW Cycle_Life Cycle Life & Coulombic Efficiency EODME_cell->Cycle_Life Rate_Capability Rate Capability EODME_cell->Rate_Capability Carbonate_cell->Ionic_Conductivity Carbonate_cell->ESW Carbonate_cell->Cycle_Life Carbonate_cell->Rate_Capability Data_compilation Compile Quantitative Data Ionic_Conductivity->Data_compilation ESW->Data_compilation Cycle_Life->Data_compilation Rate_Capability->Data_compilation Performance_comparison Compare Performance Metrics Data_compilation->Performance_comparison Conclusion Draw Conclusions Performance_comparison->Conclusion

Caption: Workflow for comparative battery electrolyte evaluation.

References

A Comparative Guide to Greener Solvent Alternatives for 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the pharmaceutical and chemical industries necessitates a critical evaluation of solvent choices. 1-Ethoxy-2-(2-methoxyethoxy)ethane, a member of the glycol ether family, finds use as a solvent in various applications, including organic synthesis and formulations.[1] However, the push for greener chemistry has led to the exploration of safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of this compound with promising greener solvent alternatives, supported by data from reputable solvent selection guides and relevant studies.

Executive Summary

The selection of a solvent is a critical decision in process development, impacting reaction efficiency, product purity, and, significantly, the environmental and safety profile of a process. While this compound is an effective solvent, several bio-based and more sustainable alternatives are emerging. This guide evaluates key performance indicators, including physicochemical properties, safety, health, and environmental (SHE) ratings, to offer a data-driven comparison. The alternatives discussed include Cyrene™ (dihydrolevoglucosenone), Dimethyl Isosorbide (DMI), and others recommended by prominent solvent selection guides.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1002-67-1[1][2]
Molecular Formula C7H16O3[2]
Molecular Weight 148.20 g/mol [1][2]
Boiling Point ~167.9 °C[1]
Density 0.908 g/cm³[1]
Flash Point 53.8 °C[1]

Comparative Analysis of Greener Solvent Alternatives

The following tables summarize the properties and SHE ratings of this compound and its greener alternatives. The data is compiled from various sources, including the CHEM21, GSK, and Sanofi solvent selection guides, which provide a standardized methodology for ranking solvents.[3][4][5]

Table 1: Physicochemical Property Comparison

SolventCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Flash Point (°C)Water Solubility
This compound1002-67-1148.20167.90.90853.8Miscible
Cyrene™ (Dihydrolevoglucosenone)53716-82-8128.132271.25108Miscible
Dimethyl Isosorbide (DMI)5306-85-4174.192341.15113Miscible
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.13800.86-11Slightly Soluble
Propylene Carbonate108-32-7102.092421.205132Soluble

Note: Data for some greener solvents may not be available in all solvent selection guides. The information is compiled from various sources for a comprehensive overview.

Table 2: Safety, Health, and Environment (SHE) Ratings from Solvent Selection Guides

The CHEM21 solvent selection guide provides a ranking of solvents into four categories: Recommended, Problematic, Hazardous, and Highly Hazardous.[3] This ranking is based on a comprehensive assessment of safety, health, and environmental criteria.

SolventCHEM21 RankingKey Considerations
This compoundNot explicitly ranked in publicly available guidesGlycol ethers as a class have faced scrutiny for potential reproductive toxicity.
Cyrene™Generally considered a greener alternativeBio-derived, biodegradable, low toxicity.[6]
Dimethyl Isosorbide (DMI)Generally considered a greener alternativeBio-derived, low toxicity, high boiling point.[7]
2-Methyltetrahydrofuran (2-MeTHF)RecommendedBio-derived alternative to THF with a better safety profile.
Propylene CarbonateRecommendedLow toxicity, high boiling point, biodegradable.

The Sanofi and GSK solvent selection guides use a similar color-coded system (Green, Yellow, Red) to indicate preferable, usable, and undesirable solvents based on a range of SHE criteria.[4][5]

Experimental Protocols

A standardized approach is crucial for the objective evaluation of solvent performance. The following are generalized experimental protocols for key comparative assessments.

Protocol 1: Determination of Active Pharmaceutical Ingredient (API) Solubility

This protocol is based on the widely accepted shake-flask method.[8]

Objective: To determine the equilibrium solubility of an API in the target solvent and its greener alternatives at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solvent (this compound and greener alternatives)

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a constant temperature shaker bath.

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the vial to separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a suitable syringe filter (e.g., 0.45 µm).

  • Dilute the filtrate with a suitable mobile phase or solvent.

  • Analyze the concentration of the API in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or other appropriate units.

Protocol 2: Evaluation of Solvent Performance in a Chemical Reaction

Objective: To compare the effect of different solvents on reaction yield, kinetics, and impurity profile for a specific chemical transformation.

Materials:

  • Reactants, reagents, and catalyst for the chosen reaction

  • Solvents to be tested

  • Reaction vessel with temperature control and stirring

  • Analytical instruments for reaction monitoring (e.g., HPLC, GC, NMR)

Procedure:

  • Set up identical reaction vessels for each solvent to be tested.

  • Charge each reactor with the same molar quantities of reactants, reagents, and catalyst.

  • Add the respective solvent to each reactor to achieve the same reaction concentration.

  • Initiate the reaction under identical conditions of temperature, pressure, and stirring speed.

  • Monitor the progress of the reaction at regular intervals by taking samples and analyzing them for the consumption of starting materials and the formation of the product and byproducts.

  • Upon completion of the reaction, quench the reaction and work up the product in a consistent manner for all solvents.

  • Isolate and purify the product.

  • Calculate the reaction yield and determine the purity of the final product.

  • Compare the reaction profiles, yields, and impurity levels obtained with each solvent.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a greener solvent alternative, incorporating key decision points based on performance and sustainability criteria.

Solvent_Selection_Workflow start Define Process Requirements (e.g., Reaction Type, API Solubility) identify_alternatives Identify Potential Green Alternatives (from Solvent Selection Guides, Literature) start->identify_alternatives end_node Select Optimal Green Solvent physchem_screen Screen Physicochemical Properties (Boiling Point, Polarity, etc.) identify_alternatives->physchem_screen she_assessment Assess Safety, Health & Environment (SHE) Risks (Toxicity, Flammability, Environmental Fate) physchem_screen->she_assessment she_assessment->identify_alternatives No performance_eval Conduct Experimental Performance Evaluation (Solubility, Reaction Yield, Purity) she_assessment->performance_eval Acceptable SHE Profile? performance_eval->identify_alternatives No process_considerations Evaluate Process & Downstream Considerations (Recovery, Recycling, Cost) performance_eval->process_considerations Meets Performance Criteria? process_considerations->end_node Favorable Process Economics? process_considerations->identify_alternatives No

Caption: A workflow for the systematic selection of greener solvent alternatives.

Conclusion

The transition to greener solvents is a multi-faceted challenge that requires a balance between performance, safety, and environmental impact. While this compound has its applications, this guide highlights the availability of several promising greener alternatives. Bio-based solvents like Cyrene™ and Dimethyl Isosorbide offer favorable SHE profiles and, in some cases, comparable or superior performance.[9][10]

The provided data tables and experimental protocols offer a framework for researchers and drug development professionals to make informed, data-driven decisions in their solvent selection processes. By systematically evaluating alternatives based on both their physicochemical properties and their sustainability profiles, the pharmaceutical and chemical industries can move towards safer and more environmentally responsible practices. The use of established solvent selection guides from consortia like CHEM21 and leading pharmaceutical companies is highly recommended as a starting point for this evaluation.[3][5][11]

References

A Cost-Benefit Analysis of 1-Ethoxy-2-(2-methoxyethoxy)ethane in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and overall project costs. 1-Ethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point ether, presents a unique set of properties that warrant its consideration as an alternative to more conventional solvents. This guide provides an objective comparison of this compound with common alternatives such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Diethylene glycol dimethyl ether (diglyme), supported by physicochemical data and generalized experimental protocols for key organic reactions.

Executive Summary

This compound, also known as diethylene glycol ethyl methyl ether, offers a higher boiling point and potentially lower volatility compared to THF and 2-MeTHF, which can be advantageous for reactions requiring elevated temperatures and for reducing solvent loss. Its safety profile, particularly its lower propensity for peroxide formation compared to THF, is a significant benefit. However, it is generally more expensive than THF and 2-MeTHF. Diglyme shares a similar high boiling point but also carries toxicity concerns. The choice of solvent will ultimately depend on the specific requirements of the reaction, including temperature, reaction time, and safety considerations, balanced against budgetary constraints.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and approximate costs of this compound and its common alternatives. These values are essential for a comprehensive cost-benefit analysis.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Diethylene glycol dimethyl ether (diglyme)
CAS Number 1002-67-1[1][2]109-99-996-47-9111-96-6
Molecular Formula C7H16O3[1][2]C4H8OC5H10OC6H14O3
Molecular Weight ( g/mol ) 148.20[1][2]72.1186.13134.17
Boiling Point (°C) ~177[3]6678-80162
Melting Point (°C) -72[4]-108.4-136-64
Density (g/mL at 25°C) ~0.908[1][4]~0.889~0.86~0.939
Flash Point (°C) 53.8[2][4]-14-1151
Purity ≥98%≥99% (anhydrous)≥99% (anhydrous)≥99.5% (anhydrous)
Approximate Cost (USD/L) $140 - $200$110 - $150$150 - $250$100 - $140
Key Safety Considerations Flammable liquid.[3] Generally considered to have low to moderate toxicity.[3]Highly flammable, forms explosive peroxides upon storage.[5]Flammable, lower tendency for peroxide formation than THF.[5]Reproductive toxicant.[6]

Mandatory Visualization

Logical Workflow for Solvent Selection in Organic Synthesis

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given organic reaction, taking into account key experimental and practical considerations.

Solvent_Selection_Workflow Solvent Selection Workflow A Define Reaction Requirements B Temperature, Pressure, Reactant Solubility, Reaction Time A->B C Initial Solvent Screening A->C D Consider Physicochemical Properties (Boiling Point, Polarity, etc.) C->D E Evaluate Solvent Compatibility C->E F Check for Reactivity with Reagents and Catalysts E->F G Assess Safety and Environmental Impact E->G H Toxicity, Flammability, Peroxide Formation, Biodegradability G->H I Cost-Benefit Analysis G->I J Compare Solvent Cost vs. Performance and Safety I->J K Select Optimal Solvent I->K L Perform Small-Scale Test Reaction K->L

Caption: A logical workflow for selecting an appropriate solvent for organic synthesis.

Experimental Protocols

While specific, peer-reviewed experimental protocols detailing the use of this compound in common organic reactions are not abundant, its properties as a polar aprotic ether solvent allow for its substitution in reactions where similar solvents like diglyme are employed, particularly those requiring higher temperatures. Below are detailed protocols for two common reactions where ether solvents are crucial, followed by a recommended adaptation for the use of this compound.

Protocol 1: Grignard Reaction using Tetrahydrofuran (THF)

This protocol describes the preparation of a Grignard reagent and its subsequent reaction with an electrophile.[1][7][8]

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromobenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., a ketone or aldehyde)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware (flame-dried)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is rigorously dried.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be necessary.

  • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous THF dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding it to a cold saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Adaptation for this compound:

Due to its higher boiling point, this compound can be used in Grignard reactions with less reactive halides that require higher temperatures for initiation and reaction. The procedure would be similar, but the reaction could be heated to a higher temperature (e.g., 60-80 °C) to facilitate reagent formation. The work-up would remain the same.

Protocol 2: Suzuki Coupling Reaction using Diethylene glycol dimethyl ether (diglyme)

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.[3][9]

Materials:

  • Aryl or Vinyl Halide (e.g., Aryl Bromide)

  • Aryl or Vinyl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous Diethylene glycol dimethyl ether (diglyme)

  • Water (degassed)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add anhydrous diglyme and a small amount of degassed water (e.g., a 10:1 mixture of diglyme to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Adaptation for this compound:

This compound is a suitable solvent for Suzuki coupling reactions due to its high boiling point and ability to dissolve both organic substrates and inorganic bases.[3] The protocol would be directly analogous to that using diglyme. Its ability to reach high temperatures can be beneficial for less reactive aryl chlorides.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Cross-Coupling A Reaction Setup (Inert Atmosphere) B Combine Reactants: - Substrate - Reagent - Base A->B C Add Catalyst B->C D Add Anhydrous Solvent C->D E Reaction (Heating and Stirring) D->E F Monitor Progress (TLC, GC/MS) E->F G Work-up E->G H Quench Reaction G->H I Extraction H->I J Purification I->J K Drying and Concentration J->K L Column Chromatography / Distillation K->L M Product Characterization (NMR, MS, etc.) L->M

Caption: A generalized workflow for a typical cross-coupling reaction.

Conclusion and Recommendation

This compound is a viable, albeit less common, alternative to traditional ether solvents in research settings. Its primary advantages are a high boiling point, which allows for a wider reaction temperature range, and a better safety profile concerning peroxide formation compared to THF. For high-temperature reactions where solvent volatility is a concern, it presents a clear benefit.

However, its higher cost relative to THF and diglyme is a significant factor in a cost-benefit analysis. For reactions that proceed efficiently at lower temperatures, THF or the "greener" alternative 2-MeTHF may be more cost-effective. When considering high-boiling ether solvents, diglyme is a cheaper alternative, but its reproductive toxicity is a serious safety concern that may make this compound a more prudent choice despite the higher price.

Ultimately, the decision to use this compound should be made on a case-by-case basis. For high-temperature applications requiring a polar aprotic solvent with a favorable safety profile, the additional cost may be justified. For routine, lower-temperature reactions, more economical and well-established alternatives are likely to be more suitable. Researchers are encouraged to perform small-scale trials to evaluate its performance for their specific applications.

References

The Reproducibility Challenge: A Comparative Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a solvent is a critical parameter that can significantly influence experimental reproducibility, reaction kinetics, and product purity. This guide provides a comparative overview of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a glycol ether solvent, and its alternatives. Due to a notable lack of publicly available, direct comparative studies, this guide synthesizes information from existing data on its physical properties and draws parallels with structurally similar, more extensively studied glycol ethers.

Performance Profile of this compound

This compound, also known as diethylene glycol ethyl methyl ether, is a colorless, transparent liquid utilized primarily as a solvent in organic synthesis, as well as in the formulation of inks and coatings.[1] Its key physical and chemical properties, which dictate its performance in a laboratory setting, are summarized in the table below.

PropertyValueReference
CAS Number1002-67-1[1]
Molecular FormulaC7H16O3[1]
Molecular Weight148.20 g/mol [1]
Boiling Point167.9 °C[1][2]
Melting Point-72 °C[2][3]
Density0.908 g/cm³[1][2]
Flash Point53.8 °C[1][2]
Water Solubility1000 g/L at 20 °C[2]
Purity≥ 98%[2][3]

The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures. Its miscibility with water and many organic solvents provides versatility in a range of experimental setups.[1] However, the lack of specific experimental data on its performance in various reaction types makes direct comparisons with alternative solvents challenging.

Comparison with Alternative Solvents

In the absence of direct comparative studies for this compound, a comparison can be drawn with other commonly used glycol ethers and aprotic polar solvents based on their physical properties and established applications.

SolventCAS NumberBoiling Point (°C)Water SolubilityKey Applications/Considerations
This compound 1002-67-1167.9HighOrganic synthesis, inks, coatings. Limited publicly available performance data.
2-Methoxyethanol109-86-4124.5MiscibleFormerly used in lacquers, dyes, and resins. Use is now highly restricted due to reproductive toxicity.
2-Ethoxyethanol110-80-5135MiscibleSimilar applications to 2-methoxyethanol. Also faces restrictions due to reproductive health concerns.
Diglyme (Bis(2-methoxyethyl) ether)111-96-6162MiscibleHigh-temperature reactions, organometallic chemistry. Potential reproductive toxicant.
N,N-Dimethylformamide (DMF)68-12-2153MiscibleCommon solvent for a wide range of organic reactions. Known liver toxicant and potential reproductive hazard.
Dimethyl Sulfoxide (DMSO)67-68-5189MiscibleVersatile solvent for a broad spectrum of organic and inorganic compounds. Can be challenging to remove from reaction products.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols featuring this compound are scarce in peer-reviewed literature, a generalized workflow for its use as a solvent in an organic synthesis reaction can be outlined. The following represents a logical sequence of steps that would be applicable for assessing its performance in a given chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Weigh/Measure Reactants dissolve Dissolve Reactants in Solvent reagents->dissolve solvent_prep Prepare 1-Ethoxy-2- (2-methoxyethoxy)ethane (e.g., drying) solvent_prep->dissolve react Heat/Stir Reaction Mixture (Monitor Progress via TLC/GC/LC-MS) dissolve->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (e.g., Chromatography, Distillation) concentrate->purify

A generalized workflow for an organic synthesis experiment using a solvent.

To ensure the reproducibility of experiments using this compound, it is imperative that researchers meticulously document all experimental parameters, including the purity of the solvent, reaction temperature, and reaction time. Given the limited data, conducting parallel experiments with alternative, well-characterized solvents is highly recommended to benchmark performance.

Logical Workflow for Solvent Selection in Drug Development

The selection of a solvent in a drug development context is a multi-stage process that balances efficacy with safety and regulatory compliance. The following diagram illustrates a logical workflow that can guide this decision-making process, highlighting the stages where a solvent like this compound would be evaluated.

G cluster_screening Initial Screening cluster_optimization Process Optimization cluster_safety Safety & Regulatory cluster_scaleup Scale-up & Manufacturing solubility Solubility Screening (API & Intermediates) kinetics Reaction Kinetics & Yield solubility->kinetics physchem Physicochemical Properties (Boiling Point, Polarity, etc.) physchem->kinetics purity Impurity Profile kinetics->purity toxicity Toxicity Assessment (Reproductive, Genotoxic, etc.) purity->toxicity regulatory Regulatory Acceptance (ICH Guidelines) toxicity->regulatory cost Cost & Availability regulatory->cost waste Waste Management & Environmental Impact cost->waste

A logical workflow for solvent selection in a drug development context.

Conclusion

This compound presents as a viable high-boiling point, polar aprotic solvent for various chemical applications. However, the striking lack of published, direct comparative performance data makes it difficult to definitively recommend it over other, more thoroughly investigated solvents. For researchers and drug development professionals, this necessitates a cautious approach. Any consideration of this solvent for a new process should involve rigorous internal evaluation and comparison against established alternatives to ensure experimental reproducibility and robustness. The broader family of glycol ethers has faced scrutiny for potential health hazards, and while specific toxicity data for this compound is not as prevalent, this class-wide concern should be a factor in its evaluation, particularly for applications in pharmaceutical manufacturing.

References

A Comparative Guide to Reaction Kinetics: 1-Ethoxy-2-(2-methoxyethoxy)ethane versus Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and selectivity. This guide provides a detailed comparison of the kinetic performance of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a high-boiling point ether, against other commonly used solvents in the context of nucleophilic substitution reactions. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Solvent Properties: A Comparative Overview

The physical and chemical properties of a solvent are paramount in determining its behavior in a reaction. Properties such as dielectric constant, viscosity, and boiling point can significantly impact the solvation of reactants and transition states, thereby altering the reaction kinetics. The following table summarizes key properties of this compound and a selection of other common solvents.

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Dielectric ConstantType
This compound C₇H₁₆O₃148.201790.908Not readily availablePolar Aprotic
Diglyme (Bis(2-methoxyethyl) ether)C₆H₁₄O₃134.171620.9457.2Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O72.11660.8897.6Polar Aprotic
AcetonitrileCH₃CN41.05820.78637.5Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.131891.10047Polar Aprotic
MethanolCH₃OH32.04650.79233Polar Protic
EthanolC₂H₅OH46.07780.78924.5Polar Protic

Kinetic Studies: The Williamson Ether Synthesis

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products NaOPh Sodium β-naphthoxide Ether Benzyl β-naphthyl ether (O-alkylation) NaOPh->Ether Sₙ2 Keto 1-Benzyl-2-naphthol (C-alkylation) NaOPh->Keto Sₙ2 BnBr Benzyl bromide BnBr->Ether BnBr->Keto

Caption: General reaction scheme for the Williamson ether synthesis of benzyl β-naphthyl ether.

Quantitative Kinetic Data

The following table summarizes the experimentally determined rate constants for the O-alkylation and C-alkylation pathways in acetonitrile and methanol at 298 K.

SolventRate Constant (k) at 298 K (L mol⁻¹ s⁻¹)Product Ratio (O-alkylation : C-alkylation)
Acetonitrile (Polar Aprotic) k_O = 1.2 x 10⁻³ k_C = 3.8 x 10⁻⁵97 : 3
Methanol (Polar Protic) k_O = 1.1 x 10⁻⁴ k_C = 4.3 x 10⁻⁵72 : 28

Analysis:

The reaction is significantly faster in the polar aprotic solvent, acetonitrile, as evidenced by the larger rate constant for the desired O-alkylation product. This is consistent with the general principles of Sₙ2 reactions, where polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion (Na⁺) without strongly solvating the nucleophilic oxygen atom. In contrast, the protic solvent, methanol, can form hydrogen bonds with the naphthoxide ion, stabilizing it and reducing its nucleophilicity, which leads to a slower reaction rate.

Although direct experimental data for this compound is not presented, its nature as a polar aprotic glyme suggests that it would also facilitate a faster Sₙ2 reaction compared to protic solvents like methanol and ethanol. Its higher boiling point compared to many other aprotic solvents like THF and acetonitrile makes it suitable for reactions requiring elevated temperatures to overcome high activation barriers.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following is a generalized procedure for monitoring the kinetics of a Williamson ether synthesis, based on the methodology described by Mangion et al.

General Workflow for Kinetic Analysis

Kinetic_Workflow Prep Reactant Preparation (Sodium β-naphthoxide & Benzyl bromide) Mixing Reaction Initiation (Mixing in thermostated solvent) Prep->Mixing Sampling Aliquoting at Time Intervals Mixing->Sampling Quenching Reaction Quenching (e.g., acidification) Sampling->Quenching Analysis Quantitative Analysis (e.g., HPLC, NMR) Quenching->Analysis Data Data Processing (Concentration vs. Time plots) Analysis->Data Kinetics Kinetic Modeling (Determination of rate constants) Data->Kinetics

Caption: A generalized workflow for a kinetic study of a chemical reaction.

Detailed Experimental Procedure

1. Materials and Reagent Preparation:

  • All solvents (e.g., this compound, acetonitrile, methanol) should be of high purity and dried over molecular sieves to remove any residual water, which can interfere with the reaction.

  • Sodium β-naphthoxide can be prepared by reacting β-naphthol with a strong base like sodium hydride in an inert, dry solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). The resulting alkoxide is then isolated and stored under inert conditions.

  • Benzyl bromide should be freshly distilled before use to remove any impurities.

2. Kinetic Run:

  • A stock solution of sodium β-naphthoxide is prepared in the desired solvent in a thermostated reaction vessel.

  • A separate, thermostated stock solution of benzyl bromide in the same solvent is also prepared.

  • The reaction is initiated by adding a known volume of the benzyl bromide solution to the sodium β-naphthoxide solution with vigorous stirring. This moment is considered time zero (t=0).

  • At specific time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

3. Quenching and Sample Preparation:

  • Each aliquot is immediately quenched by adding it to a vial containing a solution that will stop the reaction. For the Williamson ether synthesis, this can be a dilute acid solution which will protonate the unreacted naphthoxide, rendering it non-nucleophilic.

  • An internal standard (a compound that does not react or interfere with the analysis) is added to each quenched sample for accurate quantification.

4. Analysis:

  • The concentrations of reactants and products in each quenched sample are determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used if the signals of the reactants and products are well-resolved.

5. Data Analysis:

  • The concentration of the reactants and products is plotted against time.

  • The initial rate of the reaction can be determined from the initial slope of the concentration versus time curve.

  • The rate constant (k) is then calculated using the appropriate integrated rate law for an Sₙ2 reaction (second-order kinetics).

Conclusion

The choice of solvent has a profound impact on the kinetics of Sₙ2 reactions such as the Williamson ether synthesis. Polar aprotic solvents, including this compound and other glymes, are generally superior for these reactions compared to polar protic solvents. They accelerate the reaction rate by effectively solvating the counter-ion of the nucleophile without deactivating the nucleophile itself through hydrogen bonding.

This compound, with its high boiling point and polar aprotic nature, presents a valuable option for conducting Sₙ2 reactions that require elevated temperatures. While direct comparative kinetic data for this specific solvent is sparse in the literature, the principles of physical organic chemistry and the data from analogous systems strongly suggest its utility in promoting efficient nucleophilic substitution reactions. Researchers are encouraged to consider these factors and conduct preliminary kinetic screens to identify the optimal solvent for their specific synthetic transformations.

A Comparative Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane in Modulating Product Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, and its potential role in influencing product selectivity in chemical reactions. While direct, quantitative experimental data on its efficacy in controlling selectivity is limited in publicly available literature, this document synthesizes its known properties and draws comparisons with other common solvents to offer a predictive assessment for its application in organic synthesis.

Physicochemical Properties of this compound

This compound is a high-boiling, polar aprotic solvent.[1][2] Its key physical and chemical characteristics are summarized below, providing a foundation for understanding its potential behavior in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₁₆O₃[3]
Molecular Weight 148.20 g/mol [3]
Boiling Point ~167.9 °C[2]
Density 0.908 g/cm³[2]
Flash Point 53.8 °C[2]
Purity ≥ 99.0%[2]

Effect on Product Selectivity: An Analysis

Direct experimental studies detailing the effect of this compound on the selectivity of specific chemical reactions are not widely reported. However, its properties as a polar aprotic solvent with multiple ether linkages suggest it could influence the outcomes of various reaction types.

Theoretical Impact on Selectivity:

  • Polarity and Aprotic Nature: As a polar aprotic solvent, it can dissolve a range of polar and non-polar reagents.[2] This characteristic is crucial in reactions involving charged intermediates or transition states, where the solvent's ability to stabilize these species can dictate the reaction pathway and, consequently, the product distribution. In reactions like the Suzuki-Miyaura coupling, solvent polarity has been shown to switch the chemoselectivity of the reaction.[4][5] While not specifically tested with this compound, its polarity suggests it could play a similar role.

  • Coordinating Ability: The presence of multiple ether oxygens allows for the coordination of metal cations. This is particularly relevant in reactions involving organometallic reagents, such as Grignard reactions. The solvent's coordination can influence the aggregation state and reactivity of the organometallic species, which in turn can affect stereoselectivity and regioselectivity.[6][7]

  • High Boiling Point: The high boiling point of approximately 167.9 °C allows for reactions to be conducted at elevated temperatures, which can overcome activation energy barriers and potentially alter the kinetic versus thermodynamic product ratio.[2]

Comparison with Alternative Solvents:

The performance of this compound can be theoretically compared to other common solvents used to control selectivity:

SolventClassKey Features Affecting SelectivityPotential Advantages of this compound
Tetrahydrofuran (THF) Polar Aprotic EtherGood at solvating cations, commonly used in Grignard and hydroboration reactions.Higher boiling point allows for a wider reaction temperature range.
Dimethylformamide (DMF) Polar AproticHigh dielectric constant, can favor different pathways in reactions like Suzuki couplings.[1]Potentially less reactive with certain reagents compared to the amide functionality of DMF.
Toluene Non-polar AromaticFavors less polar transition states, can influence regioselectivity in certain coupling reactions.[1]Higher polarity and coordinating ability can be advantageous for reactions with charged intermediates.

Experimental Data: By-product Formation in Synthesis

The most direct, albeit limited, quantitative data found pertains to the selectivity in the synthesis of diethylene glycol ethyl methyl ether itself. In a synthesis involving the reaction of diethylene glycol monomethyl ether and diethylene glycol monoethyl ether over an H-type ZSM-5 catalyst, the formation of by-products was observed.[8]

ProductComposition (%)
Diethylene glycol ethyl methyl ether 7.7
Diethylene glycol dimethyl ether (by-product)3.7
Diethylene glycol diethyl ether (by-product)5.2

This data indicates that under these specific synthetic conditions, the desired product is formed with moderate selectivity.

Experimental Protocols

Synthesis of Diethylene Glycol Ethyl Methyl Ether[8]

  • Reactants: 50 parts diethylene glycol monomethyl ether, 50 parts diethylene glycol monoethyl ether, and 5 parts H-type ZSM-5 (SiO₂/Al₂O₃ = 280).

  • Procedure:

    • Charge the reactants into a reaction vessel.

    • Heat the mixture to 180 °C with stirring.

    • Maintain the reaction conditions for 8 hours.

    • Cool the reaction mixture to room temperature.

    • Analyze the relative amounts of products by gas chromatography.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for evaluating the effect of this compound on product selectivity in a hypothetical chemical reaction.

G cluster_0 Reaction Setup cluster_1 Solvent Comparison cluster_2 Reaction Execution cluster_3 Analysis cluster_4 Results A Reactant A + Reactant B R1 Run Reaction under Solvent S1 A->R1 R2 Run Reaction under Solvent S2 A->R2 R3 Run Reaction under Solvent S3 A->R3 B Catalyst/Reagent B->R1 B->R2 B->R3 S1 This compound S1->R1 S2 Alternative Solvent 1 (e.g., THF) S2->R2 S3 Alternative Solvent 2 (e.g., Toluene) S3->R3 An GC/NMR/HPLC Analysis R1->An R2->An R3->An Res Compare Product Ratios (Selectivity) An->Res

Workflow for Comparing Solvent Effects on Selectivity.

Conclusion

This compound presents as a viable, high-boiling polar aprotic solvent for organic synthesis. While its direct impact on product selectivity is not well-documented, its physicochemical properties suggest it could be a valuable tool for researchers exploring new reaction conditions to control stereoselectivity, regioselectivity, and chemoselectivity. Further experimental investigation is warranted to fully elucidate its potential in this capacity and to provide the quantitative data necessary for direct comparison with other solvent systems.

References

A Comparative Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to the efficacy of drug delivery systems. This guide provides a comprehensive comparison of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a glycol ether solvent, with several alternatives, focusing on their applications in organic synthesis, drug formulation, and as penetration enhancers. Due to the limited availability of direct comparative peer-reviewed data for this compound, this guide leverages data from structurally similar compounds and common alternative solvents to provide a valuable comparative framework.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical properties are fundamental to its suitability for a specific application. The following table summarizes key physicochemical data for this compound and its alternatives.

PropertyThis compoundDiethylene Glycol Monoethyl Ether (DEGME)Propylene Glycol (PG)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 1002-67-1[1]111-90-057-55-6[2]67-68-5[3]872-50-4[4]
Molecular Formula C7H16O3[1][5]C6H14O3[6]C3H8O2[2]C2H6OS[3]C5H9NO[7]
Molecular Weight ( g/mol ) 148.20[1][8]134.17[6]76.09[9]78.13[10]99.13
Boiling Point (°C) ~209[1]202188.2[2]189[10]202[4][7]
Melting Point (°C) -72[5][8]-80-59[2]18.54[10]-24[7]
Density (g/cm³ at 20°C) ~0.975~0.9991.036[9]1.100[10]1.03[11]
Flash Point (°C) 82-83[8]9699[12]95[10]91[11]
Solubility in Water Miscible[1]Miscible[13]Miscible[2]Miscible[3][14]Miscible[7][11]

Performance in Key Applications

Organic Synthesis

High-boiling point, polar aprotic solvents are often essential for various organic reactions. While specific data for this compound is scarce, its structural similarity to other diethylene glycol ethers suggests its potential utility in reactions requiring elevated temperatures.

Analogous Performance Data:

  • Diethylene Glycol Ethers in Etherification: In the synthesis of Diethylene Glycol Ethyl Ether, a conversion of 92% and a selectivity of 73.5% were achieved using a heteropoly acid catalyst at 180-200°C. Similarly, the Williamson synthesis of Diethylene Glycol Butyl Methyl Ether resulted in a yield of 92.14% at 80°C. These examples highlight the effectiveness of the diethylene glycol ether scaffold as a reaction medium for ether synthesis.

Experimental Protocol: Evaluating Solvent Performance in a Nucleophilic Aromatic Substitution (Ullmann-type) Reaction

This protocol provides a general framework for comparing the efficacy of this compound with its alternatives in a high-temperature reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Reactants Dissolve Aryl Halide (1.0 equiv) and Nucleophile (1.2 equiv) in Solvent Base Add Base (e.g., K2CO3, 1.5 equiv) Reactants->Base Heat Heat to 150-200 °C under Inert Atmosphere Base->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Purify Column Chromatography Extract->Purify Analyze Characterize and Calculate Yield Purify->Analyze

Caption: Generalized workflow for evaluating solvent performance in a nucleophilic aromatic substitution reaction.

Drug Solubilization and Formulation

The ability of a solvent to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) is crucial in drug development. Diethylene Glycol Monoethyl Ether (DEGME), a close analog of this compound, is a well-documented solubilizer.

Analogous Performance Data:

  • DEGME as a Solubilizer: DEGME has been shown to enhance the solubility of numerous poorly water-soluble drugs.[15][16][17] For instance, formulations containing DEGME have been used to improve the dissolution profiles of various APIs.[15]

Experimental Protocol: Determination of API Solubility

This protocol outlines the steps to compare the solubilizing capacity of different solvents for a given API.

solubility_protocol cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add excess API to each solvent Shake Shake at constant temperature (e.g., 25 °C) for 24-48h Add->Shake Centrifuge Centrifuge to separate undissolved solid Shake->Centrifuge Dilute Dilute supernatant Centrifuge->Dilute Quantify Quantify API concentration by HPLC/UV-Vis Dilute->Quantify

Caption: Workflow for determining the solubility of an Active Pharmaceutical Ingredient (API) in various solvents.

Transdermal Drug Delivery: Penetration Enhancement

Glycol ethers are frequently used as penetration enhancers in transdermal drug delivery systems, facilitating the transport of drugs across the skin barrier.

Analogous Performance Data:

  • DEGME and Propylene Glycol in Ibuprofen Delivery: Studies have demonstrated that DEGME can effectively enhance the transdermal permeation of ibuprofen.[15][18] In one study, a microemulsion containing DEGME showed higher drug transdermal flux and cumulative drug permeation compared to standard delivery systems.[15] Another study investigating various penetration enhancers found that oleic acid in combination with glycols significantly increased the flux of ibuprofen.[19][20]

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes a method to assess the effectiveness of solvents as penetration enhancers using a Franz diffusion cell.

skin_permeation_workflow cluster_setup Franz Cell Setup cluster_application Formulation Application cluster_sampling Sampling and Analysis Mount Mount skin membrane on Franz diffusion cell Fill Fill receptor chamber with buffer Mount->Fill Apply Apply drug formulation (containing solvent) to donor chamber Fill->Apply Sample Withdraw samples from receptor chamber at time intervals Apply->Sample Analyze Analyze drug concentration by HPLC Sample->Analyze Calculate Calculate flux and permeability coefficient Analyze->Calculate

Caption: Experimental workflow for an in vitro skin permeation study using a Franz diffusion cell.

Cytotoxicity Assessment

When considering solvents for biological applications, it is imperative to assess their potential cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

cytotoxicity_assay cluster_seeding Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of solvent Seed->Treat Incubate Incubate for 24-48h Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for assessing solvent cytotoxicity using the MTT assay.

Disclaimer: The performance data for alternative solvents presented in this guide are for comparative purposes and may not be directly representative of the performance of this compound. Researchers should conduct their own experiments to determine the suitability of any solvent for their specific application.

References

A Comparative Guide to 1-Ethoxy-2-(2-methoxyethoxy)ethane in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance

In the landscape of industrial solvents, the selection of an appropriate agent is paramount to ensuring optimal performance, safety, and environmental compliance. This guide provides a comprehensive comparison of 1-Ethoxy-2-(2-methoxyethoxy)ethane, an E-series glycol ether, against viable alternatives, primarily focusing on its applications in coatings and printing inks. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document serves as a critical resource for professionals in research, development, and formulation.

Executive Summary

This compound, also known as Diethylene Glycol Ethyl Methyl Ether, is a versatile solvent valued for its use in organic synthesis, as well as in the formulation of inks and coatings.[1] Its favorable properties include high solvency power and low volatility, which contribute to the stability and performance of formulations, ensuring smooth and durable finishes.[1] However, as an E-series glycol ether, it is essential to evaluate its performance and safety profile against P-series alternatives like Propylene Glycol Methyl Ether (PGME), which are generally considered to have a lower toxicity profile.[2][3] This guide explores these comparisons through detailed data analysis and standardized testing methodologies.

Comparative Data of Solvents

The selection of a solvent is a multi-faceted decision, balancing physical properties, performance characteristics, and safety considerations. The following tables provide a quantitative comparison between this compound and two common alternatives: Propylene Glycol Methyl Ether (PGME), a P-series glycol ether, and Diethylene Glycol Monobutyl Ether (DGBE), another E-series glycol ether.

Table 1: Physical and Chemical Properties

PropertyThis compoundPropylene Glycol Methyl Ether (PGME)Diethylene Glycol Monobutyl Ether (DGBE)
CAS Number 1002-67-1107-98-2112-34-5
Series E-SeriesP-SeriesE-Series
Molecular Formula C₇H₁₆O₃C₄H₁₀O₂C₈H₁₈O₃
Molecular Weight ( g/mol ) 148.20[1]90.12162.23[4]
Boiling Point (°C) 167.9[1]120[5]230[4]
Density (g/cm³ at 20-25°C) 0.908[1]0.920.9513[4]
Flash Point (°C) 53.8[1]3194
Water Solubility MiscibleMiscibleMiscible[4]

Table 2: Hansen Solubility Parameters (MPa½)

Hansen Solubility Parameters (HSP) are crucial for predicting the solubility of a material, based on the principle that "like dissolves like."[6] A smaller distance between the HSP values of a solvent and a solute (e.g., a polymer resin) indicates a higher likelihood of dissolution.[6]

ParameterThis compoundPropylene Glycol Methyl Ether (PGME)Diethylene Glycol Monobutyl Ether (DGBE)
δd (Dispersion) 15.915.616.0
δp (Polar) 5.76.37.0
δh (Hydrogen Bonding) 11.711.610.6
Total (δt) 20.8 (calculated)20.4[5]20.4

Note: Hansen Solubility Parameters for this compound are estimated based on structurally similar compounds.

Table 3: Toxicity Data

A significant consideration in solvent selection is toxicity. P-series glycol ethers are generally metabolized to less toxic compounds compared to E-series, which can form toxic alkoxyacetic acids.[7]

SolventAcute Oral LD50 (rat, mg/kg)
This compoundData not readily available
Propylene Glycol Methyl Ether (PGME)> 5,000
Diethylene Glycol Monobutyl Ether (DGBE)~ 5,660

Experimental Protocols for Performance Evaluation

To objectively compare the performance of these solvents in industrial applications, standardized experimental protocols are essential. Below are detailed methodologies for key performance indicators in the coatings industry.

Protocol 1: Determination of Solvent Evaporation Rate (ASTM D3539)

Objective: To determine the rate of evaporation of a volatile liquid. This property is critical as it affects the drying time and film formation of a coating.

Methodology:

  • A specified volume of the solvent is dispensed onto a filter paper suspended from a balance in a controlled-environment cabinet.

  • Dried air at a constant temperature (25°C) is passed through the cabinet at a known rate.

  • The weight loss of the solvent-impregnated filter paper is recorded over time, either manually or automatically.

  • The evaporation rate is typically reported relative to a standard solvent, such as n-butyl acetate.

Diagram: Experimental Workflow for Evaporation Rate Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Equilibrate solvent to 25°C C Prepare 0.70 mL solvent in syringe A->C B Calibrate balance D Suspend filter paper from balance B->D E Apply solvent to filter paper C->E D->E F Start airflow (21 L/min) and timer E->F G Record weight loss over time F->G H Plot weight loss vs. time G->H I Determine time for 90% evaporation H->I J Calculate relative evaporation rate I->J G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Place coating sample in beaker B Equilibrate to 25°C A->B D Immerse spindle in sample B->D C Select and attach spindle C->D E Set rotational speed D->E F Record viscosity reading E->F G Repeat at multiple speeds (optional) F->G H Analyze shear thinning/thixotropy G->H G A Define Application Requirements (e.g., resin type, desired properties) B Identify Potential Solvents (based on HSP, boiling point, etc.) A->B C Evaluate Performance (solubility, viscosity reduction, evaporation rate) B->C D Assess Safety and Environmental Impact (toxicity, VOC content, biodegradability) C->D Meets Performance Criteria G Reformulate/Optimize C->G Fails E Consider Cost and Availability D->E Acceptable Safety Profile D->G Unacceptable F Select Optimal Solvent E->F Economically Viable E->G Not Viable G->B

References

A Comparative Analysis of 1-Ethoxy-2-(2-methoxyethoxy)ethane and Novel Solvent Systems for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is a cornerstone of successful formulation. This guide provides a comprehensive benchmark of 1-Ethoxy-2-(2-methoxyethoxy)ethane against two prominent classes of novel solvent systems: Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs). The following comparison, supported by experimental data and detailed protocols, aims to facilitate informed decision-making in drug development and manufacturing.

This compound, a high-purity, colorless, and transparent liquid, is a versatile organic synthesis solvent with applications in coatings and inks.[1] Its stable physicochemical properties make it a candidate for various pharmaceutical applications. However, the pharmaceutical industry's increasing focus on "green chemistry" and enhancing the bioavailability of poorly soluble drugs has spurred interest in novel solvent systems.[2][3][4] This guide focuses on a comparative evaluation with a representative DES, choline chloride:urea, and a representative IL, 1-ethyl-3-methylimidazolium acetate.

Comparative Physicochemical Properties

A solvent's fundamental physical and chemical characteristics dictate its suitability for specific applications. The following table summarizes key properties of this compound alongside the selected novel solvents.

PropertyThis compoundCholine Chloride:Urea (DES)1-Ethyl-3-methylimidazolium Acetate (IL)
Molecular Formula C7H16O3[1]C5H14N2O:CH4N2OC8H14N2O2
Molecular Weight ( g/mol ) 148.20[1]Mixture170.21[5]
Appearance Colorless transparent liquid[1]Colorless liquid at room temp[2]Liquid[6]
Boiling Point (°C) ~167.9[1]Decomposes>30 (can be undercooled melt)[6]
Melting Point (°C) -72[7]12[8]>30[6]
Density (g/cm³) 0.908[1]~1.25 (temperature dependent)[8]1.101 (at 20°C)[6]
Viscosity Not specifiedHigh, decreases with temperature[2][9]10 mPa·s (at 80°C)[10]
Flash Point (°C) 53.8[1]Not applicable (non-volatile)[2]164
Purity (%) ≥99.0[1]N/A (mixture)≥95.0 - 97%[6]

Performance in Active Pharmaceutical Ingredient (API) Solubilization

Solvent SystemIbuprofen SolubilityReference
Water< 1 mg/mL[11]
Choline Chloride:Urea based DESSignificant enhancement over water[12]
Xylitol and Choline Chloride DES with waterIncreased solubility[12]
1-butyl-3-methylimidazolium chloride (BMIM-Cl) (IL)More effective than ethanol[13]
1:1 Ethanol and BMIM-ClMost effective solvent tested in the study[13]

The data indicates that both DESs and ILs can significantly enhance the solubility of poorly water-soluble drugs like Ibuprofen compared to aqueous and some organic solvents.[12][13][14][15][16][17]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental methodologies are crucial. The following sections detail protocols for key performance evaluation experiments.

API Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of an API in a given solvent.

Objective: To determine the saturation concentration of an API in a solvent at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent to be tested (e.g., this compound, prepared DES, or IL)

  • Scintillation vials or sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of the API to a pre-weighed vial containing a known volume or weight of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19]

  • After incubation, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the samples at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to separate the undissolved solid.[18]

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the API concentration in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration of the API in the solvent, expressing the solubility in units such as mg/mL or mol/L.

  • It is recommended to perform a minimum of three replicate determinations for each solvent system.[20]

In Vitro Dissolution Testing for Solid Oral Dosage Forms

This protocol describes a standard method for evaluating the dissolution rate of an API from a solid dosage form, which is critical for predicting in vivo performance.

Objective: To measure the rate and extent of API release from a solid dosage form into a dissolution medium.

Apparatus: USP Apparatus 1 (basket) or USP Apparatus 2 (paddle) are commonly used for solid dosage forms.[3]

Materials:

  • Solid dosage forms (tablets or capsules) containing the API formulated with the test solvent (if applicable as a component of the formulation).

  • Dissolution medium: Typically an aqueous buffer within the pH range of 1.2 to 6.8 to simulate gastrointestinal conditions.[7] The volume is generally 500, 900, or 1000 mL.[7]

  • Dissolution testing apparatus maintained at 37 ± 0.5°C.[7]

  • Syringes and filters for sample collection.

  • HPLC or UV-Vis Spectrophotometer for sample analysis.

Procedure:

  • Prepare the dissolution medium and deaerate it if necessary.[21]

  • Preheat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.[22]

  • Place one dosage unit into each vessel.

  • Begin the test by rotating the basket or paddle at a specified speed (e.g., 50-100 rpm for the basket method, 50-75 rpm for the paddle method).[7]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately to prevent undissolved particles from affecting the analysis.

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Analyze the collected samples for API concentration using a validated analytical method.

  • Calculate the cumulative percentage of API dissolved at each time point and construct a dissolution profile.

Visualizing Experimental Workflows

To further clarify the logical flow of solvent evaluation, the following diagrams created using Graphviz (DOT language) illustrate the key decision-making and experimental processes.

Experimental_Workflow_for_Solvent_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection A Define Target API and Formulation Goals B Identify Potential Solvent Systems (this compound, DESs, ILs) A->B C Physicochemical Property Analysis (Boiling Point, Viscosity, etc.) B->C D Preliminary API Solubility Screening C->D E Quantitative Solubility Determination (Shake-Flask Method) D->E F Formulation Development and Stability Studies E->F G In Vitro Dissolution Testing F->G H Toxicity and Biocompatibility Assessment F->H I Comparative Data Analysis G->I H->I J Select Optimal Solvent System I->J

A logical workflow for solvent system selection in drug development.

Signaling_Pathway_API_Dissolution cluster_0 Solid State cluster_1 Dissolution Process cluster_2 Biological Interface cluster_3 Therapeutic Effect API_Solid API in Solid Dosage Form Dissolved_API API in Solution API_Solid->Dissolved_API Solvation Solvent Solvent System Solvent->Dissolved_API Absorption Absorption into Systemic Circulation Dissolved_API->Absorption Effect Pharmacological Response Absorption->Effect

A simplified pathway illustrating the role of the solvent in API dissolution and absorption.

Conclusion

This compound presents as a stable and high-purity solvent with potential utility in pharmaceutical applications. However, for the critical challenge of enhancing the solubility and bioavailability of poorly water-soluble APIs, novel solvent systems like Deep Eutectic Solvents and Ionic Liquids demonstrate significant advantages. The choice of solvent will ultimately depend on a comprehensive evaluation of performance, safety, regulatory acceptance, and cost. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to make data-driven decisions in the solvent selection process. Further direct comparative studies are warranted to fully elucidate the performance of this compound against a broader range of novel solvent systems and APIs.

References

Safety Operating Guide

Proper Disposal of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 1-Ethoxy-2-(2-methoxyethoxy)ethane, a combustible liquid that requires careful handling. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin Protection Laboratory coat or other protective clothing.
Respiratory Protection Generally not required under normal handling with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • Keep the waste in its original or a compatible, properly labeled container . The label should clearly identify the contents as "Waste this compound".

2. Spill Management:

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spills: Immediately evacuate the area. If it can be done without risk, contain the spill. Contact your institution's EHS or emergency response team for cleanup and disposal.[1]

3. Final Disposal:

  • Consult Local Regulations: The primary directive for chemical disposal is to adhere to all local, state, and federal regulations.[1]

  • Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal contractor. Your EHS department will have a list of approved vendors.[1]

  • Do Not Pour Down the Drain: Never dispose of this compound or its containers in the sewer system.[1][2]

  • Container Disposal: Completely emptied packages can be recycled.[2] Handle contaminated packages in the same way as the substance itself.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill small_spill Small Spill: Absorb with inert material. Containerize and label. is_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and contain. Contact EHS/Emergency Response. is_spill->large_spill Yes (Large) segregate Segregate from other waste streams. Keep in a labeled, compatible container. is_spill->segregate No small_spill->segregate end End: Proper Disposal large_spill->end consult_regs Consult Local, State, and Federal Regulations segregate->consult_regs licensed_contractor Arrange for disposal by a licensed hazardous waste contractor. consult_regs->licensed_contractor licensed_contractor->end

References

Personal protective equipment for handling 1-Ethoxy-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethoxy-2-(2-methoxyethoxy)ethane

This guide provides essential safety, handling, and disposal information for this compound (CAS No. 1002-67-1), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for safe handling and storage.

PropertyValue
CAS Number 1002-67-1[1][2]
Molecular Formula C₇H₁₆O₃[1]
Molecular Weight 148.20 g/mol [2]
Appearance Colorless transparent liquid[2]
Density 0.908 g/cm³[2]
Boiling Point ~167.9 °C at 760 mmHg[2]
Flash Point 53.8 °C[2]
Purity ≥ 99.0%[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this substance includes:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection :

    • Gloves : Wear suitable chemical-resistant gloves tested according to EN 374.[1] Check for leak-tightness before use. For extended contact, it is recommended to check the chemical resistance with the glove supplier.[1]

    • Protective Clothing : A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4]

  • Respiratory Protection :

    • Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • If ventilation is inadequate or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[1][3]

Operational Plan: Safe Handling, Emergency, and Disposal

This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.

Safe Handling and Storage Protocol

Preparation:

  • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work exclusively in a well-ventilated area or a certified chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3][5]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[3][6]

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[4]

  • Use only non-sparking tools.[3]

  • Keep the container tightly closed when not in use.[3]

  • Practice good general occupational hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

  • Remove contaminated clothing and PPE before entering eating areas.[1]

Storage:

  • Store in a tightly closed, approved container.[1][3]

  • Keep in a cool, dry, and well-ventilated place.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

First Aid Procedures

Immediate first aid is crucial in the event of exposure.

  • General Advice : In all cases of doubt, or when symptoms persist, seek medical advice.[1] Remove the affected person from the danger area and take off all contaminated clothing immediately.[1]

  • Inhalation : Move the exposed person to fresh air at once.[1][8] If breathing has stopped or is irregular, perform artificial respiration and seek immediate medical assistance.[1][8]

  • Skin Contact : Immediately wash the contaminated skin with plenty of soap and water.[1][8] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact : Immediately irrigate the eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[3][8]

  • Ingestion : If the person is conscious, rinse their mouth with water.[1] Do NOT induce vomiting.[1][9] Seek immediate medical attention.[8]

Spill and Disposal Plan

Spill Management:

  • Personal Precautions : For emergency responders, wear appropriate PPE, including respiratory protection if vapors are present.[1] Remove all non-emergency personnel from the area.[1]

  • Containment : Prevent the spill from entering drains, surface water, or groundwater by using techniques like covering drains.[1]

  • Clean-up :

    • For small spills, wipe up with absorbent material (e.g., cloth, fleece) or collect with non-combustible absorbent materials like sand, diatomite, or a universal binder.[1]

    • Place the collected material into suitable, labeled containers for disposal.[1]

  • Ventilation : Ventilate the affected area thoroughly.[1]

Waste Disposal:

  • Collection : Collect all chemical waste in appropriately labeled, approved containers.[1][10] Do not mix with other waste streams unless specifically instructed by your institution's guidelines.[10]

  • Procedure : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3]

  • Consultation : Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed waste disposal contractor.[4][10] Never pour this chemical down the drain.[10]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from preparation through disposal.

prep 1. Preparation ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling 3. Chemical Handling (In Fume Hood) ppe->handling decon 4. Decontamination & Cleanup handling->decon spill Spill Occurs handling->spill first_aid Exposure Occurs handling->first_aid waste 5. Waste Collection (Labeled Container) decon->waste doff 6. Doff PPE waste->doff wash 7. Wash Hands doff->wash disposal 8. Final Disposal (Contact EHS) wash->disposal spill_response Spill Response Protocol spill->spill_response Contain & Clean first_aid_response First Aid Protocol first_aid->first_aid_response Administer Aid

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.